molecular formula C6H14ClN3 B1278790 Gold's Reagent CAS No. 20353-93-9

Gold's Reagent

Cat. No.: B1278790
CAS No.: 20353-93-9
M. Wt: 163.65 g/mol
InChI Key: DEIBXAPEZDJDRC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gold's Reagent is a useful research compound. Its molecular formula is C6H14ClN3 and its molecular weight is 163.65 g/mol. The purity is usually 95%.
The exact mass of the compound ({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(dimethylaminomethylidene)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N3.ClH/c1-8(2)5-7-6-9(3)4;/h5-6H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIBXAPEZDJDRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=[N+]=CN(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451631
Record name ST51038132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20353-93-9
Record name ST51038132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gold's Reagent
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Gold's Reagent: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT

This technical guide provides an in-depth overview of Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride. Despite its name, this versatile organic salt contains no gold and serves as a powerful formylating and aminomethylenating agent in organic synthesis. This document details its chemical structure, physical and spectroscopic properties, and provides comprehensive experimental protocols for its synthesis and key applications. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

INTRODUCTION

This compound is a stable, crystalline iminium salt that has found significant utility in organic chemistry as a precursor for the introduction of formyl and dimethylaminomethylene groups.[1] It offers a convenient and efficient alternative to other formylating agents, such as dimethylformamide dimethyl acetal (DMF-DMA), and is particularly valuable in the synthesis of β-dimethylaminomethylene compounds, amidines, and aldehydes.[1] This guide aims to be a comprehensive resource, consolidating critical technical information for the effective use of this compound in a laboratory setting.

CHEMICAL STRUCTURE AND IDENTIFICATION

This compound is an azavinamidium salt with a delocalized positive charge across the nitrogen and carbon backbone.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
Systematic Name [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride
IUPAC Name (dimethylaminomethylideneamino)methylidene-dimethylazanium;chloride
CAS Number 20353-93-9
Molecular Formula C₆H₁₄ClN₃
Linear Formula [(CH₃)₂NCH=NCH=N(CH₃)₂]Cl
SMILES CN(C)C=NC=--INVALID-LINK--C.[Cl-]
InChI Key DEIBXAPEZDJDRC-UHFFFAOYSA-M

PHYSICOCHEMICAL AND SPECTROSCOPIC DATA

Table 2: Physical Properties

PropertyValue
Molecular Weight 163.65 g/mol
Appearance Light orange to yellow powder or crystals
Melting Point 100-102 °C
Solubility Soluble in water, methanol, and DMF. Limited solubility in less polar organic solvents like diethyl ether and hydrocarbons.

Table 3: Spectroscopic Data

TechniqueData and Peak Assignments
¹H NMR (CDCl₃) δ 3.27 (s, 6H, N-CH₃), 3.43 (s, 6H, N-CH₃), 9.57 (s, 2H, -CH=N)
¹³C NMR (CDCl₃) Estimated: δ ~40-50 (N-CH₃), ~160-170 (-CH=N)
IR (KBr, cm⁻¹) ~1610 (C=N stretch)
Mass Spec (ESI-MS) m/z (cation): 128.12 [M-Cl]⁺

EXPERIMENTAL PROTOCOLS

Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Synthesis_Workflow cluster_0 Synthesis of this compound start Combine Cyanuric Chloride, DMF, and 1,4-Dioxane heat Heat mixture to ~85°C for 2-3 hours start->heat evolve CO₂ evolution observed heat->evolve cool Cool to room temperature evolve->cool remove_solvent Remove solvent under reduced pressure cool->remove_solvent product Crude this compound (solid) remove_solvent->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF)

  • 1,4-Dioxane

  • Round-bottom flask with a reflux condenser and mechanical stirrer

Procedure:

  • In a well-ventilated fume hood, charge a 1-L, one-necked, round-bottom flask equipped with a Claisen adapter, mechanical stirrer, and reflux condenser with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).

  • Stir the resulting solution and heat to approximately 85°C for 2-3 hours. A significant evolution of carbon dioxide will be observed.

  • After the heating period, cool the reaction mixture to room temperature.

  • Connect the flask to a rotary evaporator and remove the solvent under reduced pressure to yield the crude this compound as a solid. The product can be used in subsequent steps without further purification.

Reaction with Active Methylene Compounds: Synthesis of Enaminones

Enaminone_Synthesis cluster_1 Enaminone Synthesis start Prepare a solution of a ketone in a suitable solvent (e.g., THF) add_base Add a strong base (e.g., NaH or LDA) at low temperature start->add_base form_enolate Stir to form the enolate add_base->form_enolate add_golds Add this compound form_enolate->add_golds warm Allow the reaction to warm to room temperature add_golds->warm quench Quench the reaction with aqueous ammonium chloride warm->quench extract Extract with an organic solvent quench->extract purify Purify the product by chromatography or distillation extract->purify

Caption: General workflow for the synthesis of enaminones.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Strong base (e.g., sodium hydride or lithium diisopropylamide)

  • This compound

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Aqueous ammonium chloride solution

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran at 0 °C, add a solution of the ketone (1.0 equivalent) in anhydrous tetrahydrofuran dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Formylation of Grignard Reagents: Synthesis of Aldehydes

Aldehyde_Synthesis cluster_2 Aldehyde Synthesis via Grignard Reagents start Prepare the Grignard reagent from an aryl or alkyl halide and magnesium cool_grignard Cool the Grignard solution to a low temperature (e.g., -78°C) start->cool_grignard add_golds Add a solution of this compound in an anhydrous solvent cool_grignard->add_golds stir Stir at low temperature add_golds->stir warm Allow the reaction to warm to room temperature stir->warm hydrolyze Hydrolyze with aqueous acid warm->hydrolyze extract Extract with an organic solvent hydrolyze->extract purify Purify the aldehyde product extract->purify

Caption: General workflow for the formylation of Grignard reagents.

Materials:

  • Aryl or alkyl halide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran

  • This compound

  • Aqueous acid (e.g., HCl)

Procedure:

  • Prepare the Grignard reagent in a flame-dried, three-necked flask under an inert atmosphere by adding a solution of the aryl or alkyl halide in anhydrous diethyl ether to magnesium turnings.

  • Cool the freshly prepared Grignard reagent solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran.

  • Add the solution of this compound dropwise to the cold Grignard reagent solution with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Hydrolyze the reaction mixture by carefully adding a dilute aqueous solution of hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by distillation or column chromatography.

CONCLUSION

This compound is a readily accessible and highly effective reagent for the introduction of one-carbon units in organic synthesis. Its stability, ease of handling, and high reactivity make it a valuable tool for the preparation of a variety of important organic intermediates. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and successfully employ this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of Gold's Reagent from Inexpensive Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cost-effective synthesis of Gold's Reagent, a versatile and powerful formylating agent in organic synthesis. The presented methodology, adapted from a well-established protocol, utilizes readily available and inexpensive starting materials, making it an attractive option for various research and development applications.

Introduction to this compound

This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a stable, crystalline solid that serves as a highly effective β-dimethylaminomethylenating agent. It finds wide application in the synthesis of a variety of organic compounds, including amidines, enaminones, and acylamidines, which are valuable intermediates in medicinal chemistry and drug development.[1] The synthesis of this compound itself is a straightforward, high-yielding process that avoids the use of hazardous and expensive reagents often associated with other formylating agents.

Synthesis of this compound

The most common and economical synthesis of this compound involves the reaction of cyanuric chloride with an excess of N,N-dimethylformamide (DMF). This one-step process provides the reagent in near-quantitative yield and generally requires no further purification.[1]

2.1. Starting Materials and Cost Analysis

The primary reactants for the synthesis of this compound are cyanuric chloride and N,N-dimethylformamide (DMF), with 1,4-dioxane used as a solvent. The following table provides an approximate cost analysis of these starting materials, demonstrating the cost-effectiveness of this synthetic route. Prices are based on bulk laboratory-grade chemicals and may vary depending on the supplier and quantity.

Starting MaterialChemical FormulaMolecular Weight ( g/mol )Typical PurityApproximate Price (USD/kg)
Cyanuric ChlorideC₃Cl₃N₃184.4199%$173.00
N,N-DimethylformamideC₃H₇NO73.09≥99.8%~$65.00
1,4-DioxaneC₄H₈O₂88.11Reagent Grade~$50.00

2.2. Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of this compound, as described in the detailed experimental protocol.

ParameterValue
Reactants
Cyanuric Chloride73.8 g (0.4 mol)
N,N-Dimethylformamide175.4 g (2.4 mol)
1,4-Dioxane (solvent)100 mL
Reaction Conditions
Temperature~85°C
Reaction Time2–3 hours
Product
Crude Product Weight186–187 g
Yield~95%
Melting Point95–103°C

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound.

Caution: Cyanuric chloride is a lachrymator and can cause burns upon skin contact. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Materials and Equipment

  • 1-L round-bottomed flask

  • Claisen adapter

  • Mechanical stirrer

  • Reflux condenser

  • Mineral oil bubbler

  • Heating mantle

  • Ice water bath

  • Rotary evaporator

  • High-vacuum pump

  • Cyanuric chloride (73.8 g, 0.4 mol)

  • N,N-Dimethylformamide (175.4 g, 2.4 mol), dried over 3A molecular sieves

  • 1,4-Dioxane (100 mL), dried over 3A molecular sieves

3.2. Procedure

  • Equip a 1-L, one-necked, round-bottomed flask with a Claisen adapter, a mechanical stirrer, a reflux condenser, and a mineral oil bubbler.

  • Charge the flask with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).

  • Stir the resulting solution and heat to approximately 85°C. A significant evolution of carbon dioxide will be observed. The reaction is exothermic, and it may be necessary to cool the mixture with an ice water bath if the gas evolution becomes too vigorous.

  • Continue heating and stirring for 2–3 hours until the gas evolution subsides.

  • Allow the reaction mixture to cool to room temperature. The product will solidify.

  • Connect the flask to a rotary evaporator with an isopropyl alcohol–dry ice trap and remove the solvent under reduced pressure (approximately 0.05 mm Hg).

  • The crude product, this compound, is obtained as a solid (186–187 g, 95% yield) with a melting point of 95–103°C. The reagent is typically used without further purification.

Reaction Mechanism and Workflow

4.1. Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow A Combine Reactants: - Cyanuric Chloride - N,N-Dimethylformamide - 1,4-Dioxane B Heat and Stir (~85°C, 2-3 hours) A->B Reaction Initiation C Cool to Room Temperature B->C Reaction Completion D Solvent Removal (Vacuum) C->D Product Solidification E Obtain this compound (Solid, ~95% yield) D->E Isolation

Caption: Experimental workflow for the synthesis of this compound.

4.2. Proposed Reaction Mechanism

The synthesis of this compound is analogous to the formation of a Vilsmeier reagent.[2][3][4][5][6] Cyanuric chloride, a triazine with three electrophilic carbon atoms, acts as an activating agent for DMF. The reaction is thought to proceed through the formation of a highly reactive intermediate which then reacts with additional DMF molecules.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation DMF N,N-Dimethylformamide (DMF) H-C(=O)N(CH₃)₂ Vilsmeier_type Vilsmeier-type Intermediate [Cl-C(N(CH₃)₂)=O-C₃Cl₂N₃]⁺ DMF->Vilsmeier_type Nucleophilic Attack CC Cyanuric Chloride C₃Cl₃N₃ CC->Vilsmeier_type GR This compound [(CH₃)₂N-CH=N-CH=N(CH₃)₂]⁺Cl⁻ Vilsmeier_type->GR Reaction with excess DMF + CO₂ evolution

Caption: Proposed reaction mechanism for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyanuric chloride and N,N-dimethylformamide is a highly efficient, economical, and straightforward procedure. The use of inexpensive and readily available starting materials, combined with a simple, one-step process that affords a high yield of the product without the need for purification, makes this method ideal for academic and industrial research settings. This technical guide provides the necessary details for researchers to confidently and cost-effectively prepare this valuable synthetic reagent.

References

The Core Mechanism and Synthetic Utility of Gold's Reagent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and synthetic applications of Gold's Reagent, a versatile and efficient reagent in organic synthesis. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to this compound

This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a stable, crystalline iminium salt. Contrary to what its name might suggest, it does not contain the element gold. It is a powerful β-dimethylaminomethylenating agent, valued for its ability to introduce a (CH3)2N-CH= group to a variety of nucleophiles. This reactivity makes it a cornerstone reagent for the synthesis of a wide array of organic compounds, most notably nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.

The reagent is prepared in a straightforward, high-yield, one-step process from inexpensive starting materials: cyanuric chloride and N,N-dimethylformamide (DMF).[1] Its ease of preparation, stability, and high reactivity under mild conditions make it a superior alternative to other β-dimethylaminomethylenating agents like dimethylformamide dimethyl acetal (DMF-DMA), which can be more expensive and sensitive to moisture and heat.[1]

Mechanism of Action

The synthetic utility of this compound stems from its electrophilic nature. The core of its reactivity lies in the chloroiminium cation, which is a key intermediate in the Vilsmeier-Haack reaction. This compound is, in fact, a stable and isolable form of a Vilsmeier reagent.

The general mechanism of action involves the nucleophilic attack on one of the electrophilic carbon atoms of the reagent. The reaction proceeds through an initial addition of the nucleophile, followed by the elimination of dimethylamine and hydrogen chloride, leading to the formation of a new carbon-carbon or carbon-nitrogen bond and the incorporation of the dimethylaminomethylene group into the substrate.

The following diagram illustrates the general mechanism of this compound with a generic nucleophile (Nu-H):

Caption: General reaction mechanism of this compound with a nucleophile.

Synthetic Applications and Quantitative Data

This compound is highly effective in reacting with a range of nucleophiles, including compounds with active methylene groups (ketones, esters), primary and secondary amines, and amides. These reactions lead to the formation of enaminones, amidines, and acylamidines, respectively, often in high yields.

Synthesis of Enaminones from Ketones

The reaction of this compound with ketones containing α-hydrogens provides a direct and efficient route to β-enaminones. These compounds are versatile intermediates in organic synthesis, particularly for the construction of heterocyclic systems. The reaction generally proceeds by deprotonation of the ketone to form an enolate, which then acts as the nucleophile.

Ketone SubstrateThis compound TypeProductYield (%)Reference
AcetophenoneDimethyl(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one94[2]
2-AcetylpyridineDimethyl(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one92[3]
3-AcetylpyridineDimethyl(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one89[3]
2-AcetylpyrroleDimethyl(E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one96[3]
AcetoneDimethyl4-(dimethylamino)but-3-en-2-one85[3]
CyclohexanoneDimethyl2-((dimethylamino)methylene)cyclohexan-1-one98[3]
Dihydro-β-iononeIndoline2-((indolin-1-yl)methylene)dihydro-β-ionone56[2]
GeranylacetonePiperidine(E)-2-((piperidin-1-yl)methylene)geranylacetone62[2]
Synthesis of Amidines from Amines

This compound reacts readily with primary and secondary amines to afford N,N-disubstituted and N,N,N'-trisubstituted formamidines. Amidines are important functional groups in medicinal chemistry and serve as precursors for various heterocyclic compounds.

Amine SubstrateProductYield (%)Reference
p-ToluidineN,N-dimethyl-N'-(p-tolyl)formimidamide86-94[1]
AnilineN,N-dimethyl-N'-phenylformimidamideHigh[1]
BenzylamineN'-benzyl-N,N-dimethylformimidamideHigh[1]
Synthesis of Acylamidines from Amides

The reaction of this compound with primary amides provides a convenient method for the synthesis of acylamidines. These compounds are valuable intermediates in the synthesis of nitrogen-containing heterocycles such as pyrimidines and quinazolines.

Amide SubstrateProductYield (%)Reference
BenzamideN-(N,N-dimethylcarbamimidoyl)benzamideHigh[1]
AcetamideN-(N,N-dimethylcarbamimidoyl)acetamideHigh[1]

Experimental Protocols

Preparation of this compound

This protocol describes the synthesis of [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride.

This compound Synthesis Workflow cluster_0 Reactants Cyanuric_Chloride Cyanuric Chloride Reaction Combine and heat at 85°C for 2-3 hours Cyanuric_Chloride->Reaction DMF N,N-Dimethylformamide (DMF) DMF->Reaction Evolution CO₂ evolution observed Reaction->Evolution Cooling Cool to room temperature Reaction->Cooling Filtration Filter the solid product Cooling->Filtration Washing Wash with 1,4-dioxane Filtration->Washing Drying Dry under vacuum Washing->Drying Product This compound (Crystalline Solid) Drying->Product

Caption: Workflow for the synthesis of this compound.

Procedure: A 1-L, one-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser. The flask is charged with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL). The resulting solution is stirred and heated at approximately 85°C for 2–3 hours, during which a considerable amount of carbon dioxide evolves. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with 1,4-dioxane, and dried under vacuum to afford this compound as a crystalline solid in nearly quantitative yield.[1]

Synthesis of an Enaminone: (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

This protocol details the reaction of acetophenone with this compound.

Procedure: To a solution of sodium methoxide (prepared from 0.06 mol of sodium in 100 mL of methanol) is added acetophenone (0.05 mol). The mixture is stirred for 30 minutes, and then this compound (0.065 mol) is added in one portion. The resulting mixture is refluxed with stirring overnight. The solvent is removed under reduced pressure, and the residue is taken up in chloroform (100 mL). The organic layer is washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by chromatography to give the desired enaminone.

Synthesis of an Amidine: N,N-dimethyl-N'-(p-tolyl)formimidamide

This protocol outlines the synthesis of an amidine from p-toluidine.

Amidine Synthesis Workflow cluster_0 Reactants p_Toluidine p-Toluidine Reaction Combine and reflux overnight p_Toluidine->Reaction Sodium_Methoxide Sodium Methoxide in Methanol Sodium_Methoxide->Reaction Golds_Reagent This compound Golds_Reagent->Reaction Added after 5 min Workup Solvent removal and extraction Reaction->Workup Purification Chromatography or Distillation Workup->Purification Product N,N-dimethyl-N'-(p-tolyl)formimidamide Purification->Product

Caption: Workflow for the synthesis of an amidine using this compound.

Procedure: Sodium metal (1.4 g, 0.06 mol) is added in small portions to 100 mL of methanol. After all the sodium has reacted, p-toluidine (6.4 g, 0.06 mol) is added, and the resulting solution is stirred for 5 minutes. This compound (10.6 g, 0.065 mol) is then added in one portion, and the mixture is refluxed with stirring overnight. The reaction mixture is cooled to room temperature, and the solvent is removed on a rotary evaporator. The residue is taken up in chloroform (100 mL) and extracted twice with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL). The chloroform phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed to yield the crude product, which can be further purified by distillation or chromatography.[1]

Conclusion

This compound is a highly valuable and versatile tool in the arsenal of synthetic organic chemists. Its ease of preparation, stability, and high reactivity make it an excellent choice for the introduction of the dimethylaminomethylene group onto a variety of nucleophilic substrates. The resulting products, particularly enaminones, amidines, and acylamidines, are key intermediates for the synthesis of complex heterocyclic molecules with potential applications in drug discovery and materials science. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in a research and development setting.

References

Physical and chemical properties of Gold's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of Gold's Reagent, a versatile tool in organic synthesis. This document outlines its core characteristics, spectroscopic data, and detailed experimental protocols for its application in the synthesis of key chemical intermediates.

Core Properties and Characteristics

This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a stable iminium salt. It serves as a reactive precursor in various organic transformations, most notably in formylation reactions and the synthesis of heterocyclic compounds and enaminones.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The reagent is a solid at room temperature and is noted to be hygroscopic.

PropertyValueSource(s)
Chemical Name [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride[1]
Synonyms (Dimethylaminomethyleneaminomethylene)dimethylammonium chloride[1]
Molecular Formula C₆H₁₄ClN₃[1]
Molecular Weight 163.65 g/mol
CAS Number 20353-93-9
Appearance Slightly pale yellow to light orange solid
Melting Point 100-103 °C[2]
Purity ≥95%[1]
Solubility Soluble in chloroform. The reagent is hygroscopic.[2]

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

The structural identity of this compound is confirmed by the following spectroscopic data.

SpectroscopyDataSource(s)
¹H NMR (CDCl₃) δ 3.27 (s, 6H, 2 CH₃), 3.43 (s, 6H, 2 CH₃), 9.57 (s, 2H, -CH=N)[2]
IR (CHCl₃) 1610 cm⁻¹ (C=N)[2]

Table 2: Spectroscopic Data for this compound

Applications in Organic Synthesis

This compound is a valuable electrophile for the introduction of a dimethylaminomethylene group, which can subsequently be transformed into other functionalities. Its primary applications lie in the synthesis of enaminones, heterocycles, and as a formylating agent.[3][4]

Synthesis of Enaminones from Ketones

This compound reacts with ketones to form enaminones, which are important intermediates in the synthesis of various biologically active molecules, including Rawal-type dienes used in Diels-Alder reactions.[5] The reaction proceeds via the regioselective functionalization of the ketone.

cluster_0 Synthesis of Enaminones Ketone Ketone Intermediate Intermediate Adduct Ketone->Intermediate Reaction with GoldsReagent This compound GoldsReagent->Intermediate Base Base Base->Intermediate Enaminone Enaminone Intermediate->Enaminone Elimination

Caption: General workflow for the synthesis of enaminones using this compound.

Synthesis of Heterocyclic Compounds

The reagent is employed in the synthesis of various heterocyclic systems. For instance, it reacts with ortho-aminobenzoic acids in a "two-atom lynchpin" transformation to produce 4-hydroxyquinazolines.[4] This application is particularly relevant in medicinal chemistry and drug development due to the prevalence of the quinazoline scaffold in pharmacologically active compounds.

cluster_1 Synthesis of 4-Hydroxyquinazolines OrthoAminoAcid ortho-Aminobenzoic Acid Intermediate1 Amidine Intermediate OrthoAminoAcid->Intermediate1 GoldsReagent This compound GoldsReagent->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Hydroxyquinazoline 4-Hydroxyquinazoline Cyclization->Hydroxyquinazoline cluster_2 Synthesis of this compound Reactants Cyanuric Chloride + DMF in 1,4-Dioxane Heating Heat to 85°C (2-3 hours) Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Product This compound (Crude) Cooling->Product

References

Gold's Reagent: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold's Reagent, chemically known as [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and highly reactive iminium salt.[1][2] Despite its name, it is a misnomer as the compound contains no gold.[2] First reported by H. Gold in 1960, this reagent has become a valuable tool in organic synthesis, primarily as a β-dimethylaminomethylenating agent.[2] It offers a convenient and efficient method for the introduction of a dimethylaminomethylene group onto a variety of nucleophilic substrates, including active methylene compounds, amines, and amides.[1][2] this compound is particularly noted for its ease of preparation from inexpensive starting materials in a one-step synthesis, often yielding a product of sufficient purity for subsequent reactions without extensive purification.[2] This guide provides an in-depth overview of the history, synthesis, and key applications of this compound, complete with detailed experimental protocols and quantitative data.

Discovery and History

This compound was first described by H. Gold in a 1960 publication in the journal Angewandte Chemie. The synthesis involved the reaction of cyanuric chloride with dimethylformamide. The initial report highlighted its potential as a reactive intermediate for various chemical transformations. The name "this compound" was later coined to simplify its cumbersome systematic name and to honor its discoverer.[2]

Chemical and Physical Properties

PropertyValueReference
Chemical Name [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride[2]
Molecular Formula C₆H₁₄ClN₃
Molecular Weight 163.65 g/mol
Appearance White to off-white crystalline solid[2]
Melting Point 95-103 °C (crude), 101-103 °C (purified)[2]
Solubility Soluble in chloroform, methanol; reacts with water[2]
Stability Hygroscopic; should be stored in a moisture-free environment[2]

Synthesis of this compound

The preparation of this compound is a straightforward and high-yielding process. The most common and reliable method, adapted from Organic Syntheses, involves the reaction of cyanuric chloride with an excess of N,N-dimethylformamide (DMF).[2]

Experimental Protocol: Synthesis of [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride[2]

Caution: Cyanuric chloride is a lachrymator and can cause burns upon contact with skin. This procedure should be performed in a well-ventilated fume hood.

  • A 1-L, one-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a heating mantle.

  • The flask is charged with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).

  • The resulting mixture is stirred and heated to approximately 85°C for 2–3 hours. A significant evolution of carbon dioxide will be observed.

  • As the reaction proceeds, a yellow oil will separate, which then solidifies upon continued heating.

  • After the 3-hour heating period, the reaction mixture is cooled to room temperature, and the 1,4-dioxane is removed under reduced pressure using a rotary evaporator.

  • The remaining solid is triturated with acetone, collected by suction filtration, and washed with additional acetone.

  • The crude product is dried under vacuum to yield 186–187 g (95%) of this compound as a white to off-white solid with a melting point of 95–103 °C. This material is typically of sufficient purity for most applications.

Synthesis_of_Golds_Reagent CyanuricChloride Cyanuric Chloride Intermediate Vilsmeier-Haack type adduct CyanuricChloride->Intermediate + 6 DMF DMF N,N-Dimethylformamide (DMF) GoldsReagent This compound Intermediate->GoldsReagent - 3 CO2 - 3 (CH3)2NH·HCl - Triazine Conditions 1,4-Dioxane ~85°C, 2-3h

Caption: Synthesis of this compound from cyanuric chloride and DMF.

Applications in Organic Synthesis

This compound is a versatile tool for the synthesis of various functional groups and heterocyclic systems. Its primary utility lies in its ability to act as a β-dimethylaminomethylenating agent, reacting with a range of nucleophiles.

Synthesis of Enaminones from Ketones

This compound reacts with ketones possessing at least one α-hydrogen to yield β-enaminones. These products are valuable intermediates in the synthesis of heterocycles and other complex molecules. The reaction typically proceeds by deprotonation of the ketone with a base to form an enolate, which then attacks the electrophilic carbon of this compound.

This is a general procedure that can be adapted for various ketones.

  • To a stirred mixture of cyanuric chloride (12.77 g, 0.07 mol) in dry 1,4-dioxane (15 mL), add N,N-dimethylformamide (30.7 g, 0.42 mol).

  • Heat the mixture gently for 1 hour. Carbon dioxide evolution will be observed, and this compound will solidify.

  • Cool the reaction mixture to room temperature.

  • In a separate flask, prepare a solution of sodium methoxide by dissolving sodium metal (1.61 g, 0.07 mol) in absolute methanol (100 mL).

  • To the sodium methoxide solution, add the desired ketone (e.g., acetophenone, 6 g, 0.05 mol) and stir for 30 minutes.

  • Add the previously prepared this compound to the ketone/methoxide mixture in one portion.

  • Reflux the resulting mixture with stirring overnight.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in chloroform (100 mL) and wash with two 30 mL portions of a saturated aqueous solution of sodium bicarbonate.

  • Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude enaminone.

  • Purify the product by crystallization or column chromatography.

KetoneProductYield (%)Melting Point (°C)
Acetophenone(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one8598-100
2-Acetylfuran(E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one8080-82
2-Acetylthiophene(E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one8292-94
Cyclohexanone2-((dimethylamino)methylene)cyclohexan-1-one7538-40

Data compiled from examples in referenced literature.[3]

Enaminone_Synthesis Ketone Ketone (with α-H) Enolate Enolate Ketone->Enolate + Base Base Base (e.g., NaOMe) GoldsReagent This compound Adduct Tetrahedral Adduct Enolate->Adduct + this compound Enaminone β-Enaminone Adduct->Enaminone - (CH3)2NH - (CH3)2NCHO Amidine_Synthesis Amine Primary Amine (R-NH2) Adduct Addition Intermediate Amine->Adduct + this compound GoldsReagent This compound Amidine N,N-Dimethylformamidine Adduct->Amidine - (CH3)2NH - (CH3)2NCHO Acylamidine_Synthesis Amide Primary Amide (R-CONH2) Adduct Addition Intermediate Amide->Adduct + this compound GoldsReagent This compound Acylamidine N-Acyl-N',N'-dimethylformamidine Adduct->Acylamidine - (CH3)2NH - (CH3)2NCHO

References

An In-Depth Technical Guide to Gold's Reagent: IUPAC Nomenclature, Synonyms, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gold's Reagent, a powerful formylating and annulating agent, has been a valuable tool in organic synthesis for decades. Despite its name, this reagent is a salt that contains no gold. This technical guide provides a comprehensive overview of this compound, including its precise IUPAC name, common synonyms, and key physical and chemical properties. Detailed experimental protocols for its preparation and its application in the synthesis of various organic molecules, particularly nitrogen-containing heterocycles, are presented. Furthermore, this document includes quantitative data on reaction yields with various substrates and a mechanistic discussion of its reactivity, offering a valuable resource for researchers in synthetic and medicinal chemistry.

Introduction

This compound is an iminium salt that serves as a highly effective reagent for β-dimethylaminomethylenation of active methylene compounds, primary amines, and unsubstituted amides.[1] Its versatility and the typically high yields of its reactions have established it as a staple in the synthesis of a wide array of organic compounds, including valuable heterocyclic scaffolds. This guide aims to provide a detailed technical overview for researchers utilizing or considering the use of this compound in their synthetic endeavors.

IUPAC Name and Synonyms

The correct nomenclature and various synonyms for this compound are crucial for accurate literature searches and chemical inventory management.

  • IUPAC Name: [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride

  • Synonyms:

    • (Dimethylaminomethyleneaminomethylene)dimethylammonium chloride

    • [[(Dimethylamino)methylene]amino]methylene]dimethylammonium Chloride

    • This compound

  • CAS Number: 20353-93-9

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValue
Molecular Formula C₆H₁₄ClN₃
Molecular Weight 163.65 g/mol
Appearance Slightly pale yellow solid
Melting Point 99-103 °C
Solubility Soluble in polar solvents like methanol and water.
Stability Hygroscopic; should be stored in a dry environment.

Experimental Protocols

Preparation of this compound

The following protocol is adapted from a well-established procedure in Organic Syntheses and should be performed in a well-ventilated fume hood.[2]

Materials:

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF)

  • 1,4-Dioxane

Procedure:

  • A 1-L, one-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a mineral oil bubbler.

  • The flask is charged with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).[2]

  • The resulting solution is stirred and heated to approximately 85°C for 2–3 hours, during which a significant amount of carbon dioxide evolves.[2]

  • Once gas evolution subsides, the reaction mixture is allowed to cool to room temperature, at which point the product solidifies.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can often be used without further purification.

General Procedure for the Reaction of this compound with Active Methylene Compounds

Materials:

  • This compound

  • Active methylene compound (e.g., a methyl ketone)

  • Base (e.g., sodium methoxide)

  • Solvent (e.g., methanol)

Procedure:

  • A solution of the active methylene compound and a suitable base (e.g., sodium methoxide in methanol) is prepared in a round-bottomed flask under an inert atmosphere.

  • This compound is added to the solution, and the reaction mixture is typically heated to reflux for several hours (e.g., 12-24 hours).[2]

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., chloroform) and washed with an aqueous solution of sodium bicarbonate.[2]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product, which can be purified by crystallization or chromatography.

Quantitative Data on Reaction Yields

The following tables summarize the yields of β-dimethylaminomethylene derivatives obtained from the reaction of this compound with various methyl ketones, primary amines, and unsubstituted amides, as reported by Gupton et al.

Table 2: Reaction of this compound with Methyl Ketones

Methyl KetoneProductYield (%)
Acetone4-(Dimethylamino)-3-buten-2-one85
Acetophenone1-Phenyl-3-(dimethylamino)-2-propen-1-one92
2-Butanone3-(Dimethylaminomethylene)-2-butanone78
3-Pentanone2-(Dimethylaminomethylene)-3-pentanone75

Table 3: Reaction of this compound with Primary Amines

Primary AmineProductYield (%)
AnilineN,N-Dimethyl-N'-phenylformamidine95
p-ToluidineN,N-Dimethyl-N'-(p-tolyl)formamidine96
p-AnisidineN,N-Dimethyl-N'-(p-methoxyphenyl)formamidine94
BenzylamineN-Benzyl-N',N'-dimethylformamidine88

Table 4: Reaction of this compound with Unsubstituted Amides

AmideProductYield (%)
BenzamideN-(Dimethylaminomethylene)benzamide89
AcetamideN-(Dimethylaminomethylene)acetamide82
PropionamideN-(Dimethylaminomethylene)propionamide85

Reaction Mechanism and Visualization

The reaction of this compound with an active methylene compound, such as a ketone, proceeds through a well-defined mechanistic pathway. This process is initiated by the deprotonation of the active methylene compound by a base to form an enolate. The nucleophilic enolate then attacks one of the electrophilic carbons of the this compound, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a neutral leaving group and dimethylamine results in the final β-dimethylaminomethylene product.

General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketone Active Methylene Compound (Ketone) Enolate Enolate Ketone->Enolate Deprotonation Base Base Golds_Reagent This compound Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Product β-Dimethylaminomethylene Product Tetrahedral_Intermediate->Product Elimination Leaving_Group Leaving Group + Dimethylamine

Caption: General reaction workflow for the synthesis of β-dimethylaminomethylene compounds.

Detailed Mechanistic Pathway

The following diagram illustrates the step-by-step mechanism for the reaction of a ketone with this compound.

Mechanism Reaction Mechanism of this compound with a Ketone R1_CO_CH2_R2 R1-C(=O)-CH2-R2 Enolate R1-C(O-)-C=CH-R2 R1_CO_CH2_R2->Enolate 1. Deprotonation Base Base Golds_Reagent [(CH3)2N=CH-N=CH-N(CH3)2]+ Cl- Intermediate1 Intermediate Adduct Enolate->Intermediate1 2. Nucleophilic Attack Product_cation [R1-C(=O)-C(R2)=CH-N=CH-N(CH3)2]+ Intermediate1->Product_cation 3. Elimination of (CH3)2NH Final_Product R1-C(=O)-C(R2)=CH-N(CH3)2 Product_cation->Final_Product 4. Nucleophilic Attack by (CH3)2N- and rearrangement Dimethylamine (CH3)2NH

Caption: Step-by-step mechanism of the reaction between a ketone and this compound.

Conclusion

This compound is a readily prepared and highly effective reagent for the introduction of a dimethylaminomethylene group onto a variety of nucleophilic substrates. Its utility in the synthesis of enaminones, amidines, and other valuable synthetic intermediates is well-documented. The straightforward reaction conditions and generally high yields make it an attractive choice for both academic and industrial research. This guide provides the essential information for the safe and effective use of this compound in the modern synthetic laboratory.

References

An In-depth Technical Guide to the Spectroscopic Data of Gold's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and efficient reagent in organic synthesis. Despite its name, it is a salt that notably contains no gold.[1] It serves primarily as a β-dimethylaminomethylenating agent, reacting with a variety of nucleophiles under mild conditions to produce compounds such as amidines, enaminones, and acylamidines in high yields.[2] Its preparation is a single-step process from inexpensive materials, making it an economical alternative to other reagents like formamide acetals.[2] This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, along with experimental protocols and a visualization of its synthetic applications.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. All quantitative data has been summarized in tables for clarity and ease of comparison.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegration (No. of H)Assignment
9.57Singlet (s)2 H-CH=N
3.43Singlet (s)6 H2 x -N(CH₃)₂
3.27Singlet (s)6 H2 x -N(CH₃)₂
Solvent: CDCl₃

Data sourced from Organic Syntheses Procedure

¹³C NMR Spectroscopy

Specific experimental ¹³C NMR data for this compound was not available in the reviewed literature. Typically, in a proton-decoupled ¹³C NMR spectrum, one would expect to see distinct signals for the methyl carbons and the imine carbons. The carbon atoms of the two dimethylamino groups may be equivalent due to symmetry, potentially resulting in fewer signals than the total number of carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows a characteristic absorption band indicating the presence of the carbon-nitrogen double bond (imine) functionality.

Frequency (cm⁻¹)Assignment
1610C=N stretch
Sample Phase: in CHCl₃

Data sourced from Organic Syntheses Procedure

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices.

Protocol for NMR Data Acquisition

This protocol outlines the steps for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of this compound. Note that the compound is very hygroscopic and should be handled in a moisture-free environment.[2]

    • Transfer the solid to a clean, dry vial.

    • Using a syringe or pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Cap the vial and gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Sample Transfer:

    • Using a clean Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the solution height in the tube is approximately 4-5 cm. Avoid introducing any solid particulates.

  • Instrument Setup and Data Acquisition:

    • Wipe the exterior of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with ethanol or isopropanol.

    • Place the NMR tube into a spinner turbine, adjusting the depth with a gauge for proper positioning within the spectrometer's probe.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

    • Tune and match the probe for the ¹H nucleus to ensure optimal signal detection.

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

    • Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Protocol for IR Data Acquisition

This protocol describes the procedure for obtaining an IR spectrum of this compound using a solution-based method.

  • Sample Preparation:

    • Prepare a dilute solution of this compound by dissolving a small amount (approx. 5-10 mg) in about 1 mL of chloroform (CHCl₃).

  • Instrument and Sample Cell Preparation:

    • Ensure the sample holder and cell windows (e.g., NaCl or KBr plates for a liquid transmission cell) of the FT-IR spectrometer are clean and dry.

    • Acquire a background spectrum of the pure solvent (CHCl₃) to subtract its absorbance from the final sample spectrum.

  • Data Acquisition:

    • Using a clean pipette, carefully apply a few drops of the this compound solution to the IR cell and assemble it.

    • Place the sample cell into the spectrometer's sample compartment.

    • Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum, resulting in a spectrum of only the solute.

    • Identify and label the significant peaks, paying close attention to the functional group region (1500-4000 cm⁻¹).

Synthetic Applications and Workflow

This compound is a powerful tool for the synthesis of various nitrogen-containing compounds. Its primary function is to introduce a dimethylaminomethylene group to a nucleophilic substrate. This reactivity is valuable for constructing heterocyclic rings and other complex organic molecules. The general reaction involves the attack of a nucleophile on the electrophilic carbon of the reagent, followed by the elimination of dimethylamine.

Below is a diagram illustrating the typical reaction pathways of this compound with common nucleophiles such as ketones, primary amines, and amides.[2]

Gold_Reagent_Reactivity cluster_nucleophiles Nucleophiles cluster_products Products reagent This compound [3-(Dimethylamino)-2-azaprop-2-en- 1-ylidene]dimethylammonium chloride ketone Ketone (Active Methylene Compound) reagent->ketone + amine Primary Amine reagent->amine + amide Primary Amide reagent->amide + enaminone Enaminone ketone->enaminone Forms amidine Amidine amine->amidine Forms acylamidine Acylamidine amide->acylamidine Forms

Caption: Reaction workflow of this compound with various nucleophiles.

References

The Alchemist's Misnomer: A Technical Guide to the Key Applications of Gold's Reagent in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast lexicon of chemical reagents, few possess a name as intriguingly misleading as Gold's Reagent. Contrary to what its name suggests, this powerful synthetic tool contains no gold. It is, in fact, an iminium salt, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride. First reported in the 1960s, this compound has since established itself as a versatile and efficient reagent in organic synthesis, primarily as a β-dimethylaminomethylenating agent. Its ability to react with a wide range of nucleophiles has made it an invaluable asset in the synthesis of key chemical intermediates, including enaminones, amidines, and a variety of heterocyclic compounds, many of which are pivotal in the field of drug discovery and development.

This technical guide provides an in-depth exploration of the core applications of this compound, offering detailed experimental protocols, quantitative data for key reactions, and visualizations of reaction mechanisms and workflows to support researchers in leveraging its synthetic potential.

Core Properties of this compound

This compound is a hygroscopic, slightly pale yellow solid.[1] Its reactivity stems from the electrophilic nature of the carbon atoms in its backbone, making it susceptible to nucleophilic attack.

PropertyValue
Molecular Formula C₆H₁₄ClN₃
Molecular Weight 163.65 g/mol [2]
CAS Number 20353-93-9[1][2]
Melting Point 97-101 °C[3]
Appearance Light orange to yellow to green powder/crystal[3]
Purity Typically >95%

Key Applications

The primary utility of this compound lies in its reaction with nucleophiles, leading to the formation of a diverse array of valuable organic compounds. The following sections detail its most significant applications.

Synthesis of Enaminones

Enaminones are important synthetic intermediates used in the construction of various heterocyclic systems and are recognized as pharmacophores in many drug candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] this compound provides a direct and efficient route to enaminones through its reaction with ketones.[6]

Reaction Mechanism:

The reaction proceeds via the nucleophilic attack of the enolate, formed from the ketone under basic conditions, on the electrophilic carbon of this compound. This is followed by the elimination of a stable bis(dimethylamino)methane derivative.

enaminone_synthesis cluster_0 cluster_1 ketone R-CO-CH₂-R' (Ketone) enolate R-C(O⁻)=CH-R' (Enolate) ketone->enolate + Base base Base golds_reagent [(CH₃)₂N=CH-N=CH-N(CH₃)₂]⁺Cl⁻ (this compound) adduct Intermediate Adduct enolate->adduct + this compound enaminone R-CO-CH=CH-N(CH₃)₂ (Enaminone) adduct->enaminone - [(CH₃)₂NH₂]⁺Cl⁻ side_product (CH₃)₂N-CH₂-N(CH₃)₂ + HCl

Caption: General reaction scheme for the synthesis of enaminones using this compound.

Quantitative Data for Enaminone Synthesis:

The synthesis of enaminones using this compound is generally high-yielding with a variety of ketone substrates.

Ketone SubstrateProductYield (%)Reference
Acetophenone3-(Dimethylamino)-1-phenylprop-2-en-1-one95[7]
4-Methylacetophenone3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one98[7]
4-Methoxyacetophenone3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one91[7]
4-Chloroacetophenone1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one89[7]
2-Acetylnaphthalene3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one96[7]

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-phenylprop-2-en-1-one

  • Preparation of this compound (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add cyanuric chloride (1.84 g, 10 mmol) to anhydrous 1,4-dioxane (20 mL).

  • To this suspension, add N,N-dimethylformamide (DMF) (4.38 g, 60 mmol) dropwise at room temperature.

  • Heat the mixture to 80-90 °C and stir for 2-3 hours. The evolution of carbon dioxide will be observed.

  • Cool the reaction mixture to room temperature. The solid this compound will precipitate.

  • Enaminone Synthesis: To the flask containing the in situ generated this compound, add a solution of acetophenone (1.20 g, 10 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Add sodium methoxide (0.54 g, 10 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure enaminone.

Synthesis of Amidines

Amidines are a class of organic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiparasitic, and enzyme inhibitory properties.[8][9][10] this compound reacts readily with primary and secondary amines to produce N,N-dimethylformamidines in high yields.[6]

Reaction Mechanism:

The reaction involves the nucleophilic attack of the amine on this compound, followed by the elimination of dimethylamine hydrochloride.

amidine_synthesis amine R-NH₂ (Primary Amine) adduct Intermediate Adduct amine->adduct + this compound golds_reagent [(CH₃)₂N=CH-N=CH-N(CH₃)₂]⁺Cl⁻ (this compound) amidine R-N=CH-N(CH₃)₂ (Amidine) adduct->amidine - (CH₃)₂NH₂⁺Cl⁻ side_product (CH₃)₂NH₂⁺Cl⁻ heterocycle_synthesis_workflow golds_reagent This compound intermediate Intermediate (Enaminone, Amidine) golds_reagent->intermediate nucleophile Nucleophile (Ketone, Amine, etc.) nucleophile->intermediate heterocycle Heterocycle (e.g., Quinazoline, Imidazole) intermediate->heterocycle cyclization_reagent Cyclization Reagent cyclization_reagent->heterocycle formylation_reaction grignard R-MgX (Grignard Reagent) adduct Intermediate Adduct grignard->adduct + this compound golds_reagent [(CH₃)₂N=CH-N=CH-N(CH₃)₂]⁺Cl⁻ aldehyde R-CHO (Aldehyde) adduct->aldehyde + H₃O⁺ hydrolysis H₃O⁺

References

An In-depth Technical Guide to β-Dimethylaminomethylenating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Dimethylaminomethylenating agents are a class of versatile reagents in organic synthesis, primarily utilized for the introduction of a dimethylaminomethylene group (=CH-N(CH₃)₂) onto a substrate. This functional group serves as a valuable synthetic handle, readily transformed into various other functionalities or incorporated into heterocyclic ring systems. These reagents are particularly effective in reacting with compounds possessing active methylene or methyl groups, as well as with primary and secondary amines. This technical guide provides a comprehensive overview of the most common β-dimethylaminomethylenating agents, their applications, reactivity, and detailed experimental protocols.

Core Reagents and Their Properties

The three most prominent β-dimethylaminomethylenating agents are Bredereck's reagent, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), and Eschenmoser's salt. Each possesses distinct reactivity profiles and applications.

Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane) is a highly reactive aminal ester known for its ability to formylate CH₂- and NH₂-acidic compounds.[1][2] It is particularly effective with less acidic substrates where other reagents may fail.[3][4][5] It is a bench-stable, colorless to slightly yellow liquid with a characteristic amine-like odor.[1][2]

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a widely used and commercially available reagent for the formylation and methylation of various functional groups.[6] It is a colorless liquid that is soluble in most organic solvents but hydrolyzes in water.[7] While broadly applicable, it is generally less reactive than Bredereck's reagent.[3]

Eschenmoser's Salt (Dimethyl(methylene)ammonium iodide) is a powerful dimethylaminomethylating agent, existing as a stable crystalline solid.[8] It is particularly useful in Mannich-type reactions for the efficient dimethylaminomethylation of enolates, silyl enol ethers, and acidic ketones.[8][9][10]

Data Presentation: A Comparative Overview

The choice of a β-dimethylaminomethylenating agent often depends on the substrate's reactivity and the desired reaction outcome. The following tables summarize quantitative data from various literature sources to facilitate comparison.

Table 1: Yields in the Synthesis of 2-Aminopyridine Derivatives using DMF-DMA[11]
EntryR group of 1,1-enediamineR' group of 1,3-dicarbonylProductYield (%)
1p-CH₃OC₆H₄CH₂CH₂C₂H₅6a 88
2p-CH₃C₆H₄CH₂CH₂C₂H₅6b 92
3C₆H₅CH₂CH₂C₂H₅6c 90
4p-FC₆H₄CH₂CH₂C₂H₅6d 89
5p-ClC₆H₄CH₂CH₂C₂H₅6e 91
6C₆H₅C₂H₅6f 74
7p-CH₃OC₆H₄CH₂CH₂CH₃6g 85
8p-CH₃C₆H₄CH₂CH₂CH₃6h 89
Table 2: Yields in the Formylation of Indolizines with Eschenmoser's Salt[12]
EntryProductYield (%)
1HHPh3a 85
2HH4-MeC₆H₄3b 82
3HH4-MeOC₆H₄3c 80
4HH4-FC₆H₄3d 88
5HH4-ClC₆H₄3e 86
6HH4-BrC₆H₄3f 81
7HH4-CF₃C₆H₄3g 75
8MeHPh3h 78
Table 3: Synthesis of Pyrrole Derivatives using DMF-DMA[13]
EntryAmidine ReactantProductYield (%)
13,3-diaminoacrylonitrileMethyl (E)-2-(4-cyano-2-oxo-5-(dimethylamino)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate98
2N,N-pentamethylene-3,3-diaminoacrylonitrileMethyl (E)-2-(4-cyano-2-oxo-5-(piperidin-1-yl)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate97
3N,N-tetramethylene-3,3-diaminoacrylonitrileMethyl (E)-2-(4-cyano-2-oxo-5-(pyrrolidin-1-yl)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate79

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. The following are representative experimental protocols.

Protocol 1: General Procedure for the Synthesis of Enaminones from Ketones using DMF-DMA[3]
  • Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the ketone (1.0 equiv) and an anhydrous solvent (e.g., xylene, toluene, or DMF).

  • Reaction: Add DMF-DMA (1.2 - 2.0 equiv) to the solution.

  • Heating: The reaction mixture is typically heated to reflux and stirred under a nitrogen atmosphere.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature.

  • Isolation: The solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by crystallization or column chromatography on silica gel.

Protocol 2: General Procedure for the Aminomethylenation of Active Methylene Compounds using Bredereck's Reagent[14]
  • Setup: Dissolve the active methylene compound (1.0 equiv) in an anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane) in a flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: Add Bredereck's reagent (1.1-1.5 equiv) to the solution.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction by TLC. The reaction time will vary depending on the substrate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: The solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the desired product.

Protocol 3: Synthesis of β-(Dimethylamino)-substituted Esters using Eschenmoser's Salt[15]
  • Enolate Formation: Dissolve the ester (1.0 equiv) in dry THF and cool the solution to 0 °C. Add NaH (1.1 equiv, 60% dispersion in mineral oil) in portions and stir the solution at 0 °C for 1 hour.

  • Reaction with Eschenmoser's Salt: Add Eschenmoser's salt (2.5 equiv) to the reaction mixture.

  • Warming: Allow the solution to warm to room temperature and stir for 3 hours.

  • Quenching and Extraction: Quench the reaction with water. Acidify the mixture to pH 1 with 2 M HCl and extract with EtOAc.

  • Basification and Extraction: Make the aqueous layer basic with saturated aqueous Na₂CO₃ and extract with EtOAc.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by column chromatography.

Reaction Mechanisms and Visualizations

Understanding the reaction mechanisms is key to predicting outcomes and optimizing conditions.

Reaction of β-dimethylaminomethylenating agents with Active Methylene Compounds

The general mechanism involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbon of the β-dimethylaminomethylenating agent. Subsequent elimination of a leaving group (methanol for DMF-DMA, tert-butanol for Bredereck's reagent, or direct reaction for Eschenmoser's salt) yields the enamine product.

Reaction_Mechanism_Active_Methylene cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product Active_Methylene Active Methylene Compound (R-CH₂-Z) Enolate Enolate (R-CH⁻-Z) Active_Methylene->Enolate Deprotonation BDMA_Agent β-Dimethylaminomethylenating Agent Adduct Tetrahedral Adduct BDMA_Agent->Adduct Enolate->Adduct Nucleophilic Attack Enamine Enamine (R-C(Z)=CH-NMe₂) Adduct->Enamine Elimination

Caption: General reaction workflow with active methylene compounds.

Bredereck's Reagent Reaction Mechanism

Bredereck's reagent first dissociates to form a highly reactive formamidinium ion and a tert-butoxide anion. The strong basicity of the tert-butoxide facilitates the deprotonation of the active methylene compound.[3]

Bredereck_Mechanism cluster_dissociation Dissociation Bredereck Bredereck's Reagent (t-BuOCH(NMe₂)₂) Bredereck->Dissociation Formamidinium Formamidinium Ion [CH(NMe₂)₂]⁺ Dissociation->Formamidinium tBuO tert-Butoxide (t-BuO⁻) Dissociation->tBuO Adduct Adduct Formamidinium->Adduct Enolate Enolate (R-CH⁻-Z) tBuO->Enolate Deprotonation Active_Methylene Active Methylene Compound (R-CH₂-Z) Active_Methylene->Enolate Enolate->Adduct Nucleophilic Attack Enamine Enamine (R-C(Z)=CH-NMe₂) Adduct->Enamine Elimination of HNMe₂

Caption: Reaction mechanism of Bredereck's reagent.

DMF-DMA Reaction Mechanism

The reaction of DMF-DMA with an active methylene compound proceeds through the initial attack of the enolate on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol and dimethylamine to form the enamine.[11]

DMFDMA_Mechanism DMFDMA DMF-DMA (Me₂N-CH(OMe)₂) Adduct Tetrahedral Intermediate DMFDMA->Adduct Active_Methylene Active Methylene (R-CH₂-Z) Enolate Enolate (R-CH⁻-Z) Active_Methylene->Enolate Base Base Base->Enolate Deprotonation Enolate->Adduct Nucleophilic Attack Intermediate2 Intermediate Adduct->Intermediate2 - MeO⁻ Enamine Enamine (R-C(Z)=CH-NMe₂) Intermediate2->Enamine - MeOH Eschenmoser_Mechanism cluster_optional Optional Subsequent Steps Eschenmoser Eschenmoser's Salt [CH₂=NMe₂]⁺I⁻ Mannich_Base β-Aminoketone (Mannich Base) Eschenmoser->Mannich_Base Enolate Enolate or Silyl Enol Ether Enolate->Mannich_Base Nucleophilic Attack Quaternization Quaternization (e.g., with MeI) Mannich_Base->Quaternization Elimination Elimination Quaternization->Elimination Unsaturated_Ketone α,β-Unsaturated Ketone Elimination->Unsaturated_Ketone

References

The Formylating Power of Gold's Reagent: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride (Gold's Reagent) as a versatile and efficient formylating agent for the synthesis of aldehydes, with a focus on its applications in research, and drug development.

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, providing a gateway to a vast array of valuable compounds, including aldehydes, which are key building blocks for pharmaceuticals, agrochemicals, and materials.[1] While numerous formylating agents exist, [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, commonly known as this compound, has emerged as a practical and efficient option for the formylation of organometallic compounds.[2] Contrary to its name, this compound is a stable, crystalline iminium salt that contains no gold.[3] This guide provides a comprehensive overview of the role of this compound as a formylating agent, detailing its mechanism, substrate scope, experimental protocols, and applications in complex molecule synthesis.

Chemical Properties and Synthesis of this compound

This compound is a white to off-white solid that is soluble in polar organic solvents.[3] It is readily prepared in high yield from inexpensive starting materials, making it an attractive alternative to other formylating agents that may be more hazardous or difficult to handle.[3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of cyanuric chloride with an excess of N,N-dimethylformamide (DMF).[3]

Experimental Protocol: Synthesis of [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride (this compound) [3]

  • Materials:

    • Cyanuric chloride

    • N,N-Dimethylformamide (DMF), anhydrous

    • 1,4-Dioxane, anhydrous

  • Procedure:

    • A solution of cyanuric chloride in 1,4-dioxane is prepared in a flask equipped with a reflux condenser and a mechanical stirrer.

    • An excess of N,N-dimethylformamide (typically 6 equivalents) is added to the solution.

    • The mixture is heated to approximately 85 °C for 2-3 hours, during which a significant evolution of carbon dioxide is observed.

    • After the gas evolution ceases, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

    • The solvent and excess DMF are removed under reduced pressure to yield crude this compound.

    • The crude product can be purified by recrystallization to afford the pure iminium salt.

  • Yield: This procedure typically provides this compound in high yield (around 95%).[3]

This compound as a Formylating Agent

The primary application of this compound in formylation involves its reaction with nucleophilic organometallic reagents, most notably Grignard reagents (organomagnesium halides). The reaction proceeds via a nucleophilic attack of the Grignard reagent on the electrophilic carbon of the iminium salt, followed by an acidic workup to hydrolyze the intermediate and furnish the corresponding aldehyde.[2]

Reaction Mechanism

The formylation reaction using this compound can be conceptualized as a two-step process:

  • Nucleophilic Addition: The organometallic reagent (R-MgX) acts as a nucleophile, attacking one of the electrophilic carbon atoms of the vinamidinium system of this compound. This addition leads to the formation of a stable intermediate.

  • Hydrolysis: Subsequent treatment with aqueous acid hydrolyzes the intermediate, cleaving the carbon-nitrogen bonds and liberating the formyl group as an aldehyde (R-CHO).

formylation_mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis Grignard R-MgX Golds [(CH₃)₂N-CH=N-CH=N(CH₃)₂]⁺Cl⁻ This compound Grignard->Golds Nucleophilic Attack Intermediate Intermediate Golds->Intermediate Intermediate_h Intermediate H3O H₃O⁺ Intermediate_h->H3O Acidic Workup Aldehyde R-CHO Aldehyde H3O->Aldehyde experimental_workflow Start Start Prepare_Grignard Prepare Grignard Reagent (R-X + Mg in ether/THF) Start->Prepare_Grignard React_Golds React with this compound (in ether/THF, 0°C to RT) Prepare_Grignard->React_Golds Quench Quench with aq. Acid React_Golds->Quench Extract Extract with Organic Solvent Quench->Extract Dry_and_Evaporate Dry and Evaporate Extract->Dry_and_Evaporate Purify Purify Aldehyde (Distillation or Chromatography) Dry_and_Evaporate->Purify End End Purify->End drug_development_logic Starting_Material Complex Organic Halide (e.g., Heterocycle) Grignard_Formation Grignard Formation Starting_Material->Grignard_Formation Formylation Formylation with This compound Grignard_Formation->Formylation Aldehyde_Intermediate Key Aldehyde Intermediate Formylation->Aldehyde_Intermediate Further_Synthesis Further Synthetic Transformations Aldehyde_Intermediate->Further_Synthesis API Active Pharmaceutical Ingredient (API) Further_Synthesis->API

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amidines Using Gold's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted amidines utilizing [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, commonly known as Gold's Reagent. This compound serves as an efficient and economical formylating agent, reacting with primary amines under mild conditions to produce amidines in high yields.[1] This protocol outlines the preparation of this compound and its subsequent reaction with an amine to generate the desired amidine product. The methodologies presented are compiled from established synthetic procedures and are intended to be a comprehensive guide for laboratory application.

Introduction

Amidines are a critical class of organic compounds that are prevalent in medicinal chemistry and serve as key intermediates in the synthesis of various heterocyclic systems.[2] this compound is a versatile iminium salt that acts as a general β-dimethylaminomethylenating agent.[1] It offers a significant advantage over other methods due to its straightforward, high-yield preparation from inexpensive starting materials and its reactivity under relatively mild conditions (65–90°C).[1] The reagent reacts readily with nucleophiles such as primary amines, amides, and active methylene compounds to form amidines, acylamidines, and enaminones, respectively.[1]

Reaction Principle

The synthesis of amidines using this compound proceeds via a nucleophilic substitution reaction. A primary amine attacks the electrophilic carbon of the reagent, leading to the displacement of a dimethylamine moiety and the formation of the corresponding N,N-dimethyl-N'-substituted formamidine. The reaction is typically carried out under basic conditions.

Experimental Protocols

This section details the two-step procedure for synthesizing a representative amidine, N,N-dimethyl-N'-(4-methylphenyl)methanimidamide, which includes the initial preparation of this compound.

Part A: Synthesis of [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride (this compound)

Materials:

  • Cyanuric chloride (0.4 mol)

  • N,N-Dimethylformamide (DMF) (2.4 mol)

  • 1,4-Dioxane (100 mL)

Equipment:

  • 1-L round-bottomed flask

  • Claisen adapter

  • Mechanical stirrer

  • Reflux condenser

  • Mineral oil bubbler

Procedure:

  • Equip a 1-L, one-necked, round-bottomed flask with a Claisen adapter, mechanical stirrer, and a reflux condenser fitted with a mineral oil bubbler.[1]

  • Charge the flask with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).[1]

  • Stir the solution and heat to approximately 85°C for 2–3 hours. During this time, a significant amount of carbon dioxide will evolve.[1]

  • As the reaction proceeds, the product will precipitate from the solution.

  • After the heating period, cool the mixture to room temperature.

  • Collect the precipitated this compound by filtration, wash with 1,4-dioxane, and dry under vacuum. The reagent is typically used without further purification.

Safety Note: Cyanuric chloride is a hazardous substance. All operations involving this reagent should be performed in a well-ventilated fume hood.[1]

Part B: Synthesis of N,N-Dimethyl-N'-(4-methylphenyl)methanimidamide

Materials:

  • This compound (from Part A) (0.065 mol)

  • p-Toluidine (0.06 mol)

  • Sodium metal (0.06 mol)

  • Anhydrous Pyridine (100 mL)

  • Chloroform

  • Saturated aqueous sodium bicarbonate solution

Equipment:

  • 250-mL round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a 250-mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 100 mL of anhydrous pyridine.[1]

  • Carefully add sodium metal (1.4 g, 0.06 mol) in small portions to the pyridine.

  • Once all the sodium has reacted, add p-toluidine (6.4 g, 0.06 mol) to the solution and stir for 5 minutes.[1]

  • Add this compound (10.6 g, 0.065 mol) in one portion.

  • Heat the resulting mixture to reflux with stirring overnight.[1]

  • After cooling to room temperature, remove the solvent using a rotary evaporator.[1]

  • Dissolve the residue in 100 mL of chloroform and extract twice with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation

The following table summarizes the quantitative data for the synthesis of N,N-dimethyl-N'-(4-methylphenyl)methanimidamide as described in the protocol.

Reactant/ReagentMolar Equiv.Moles (mol)Mass/VolumeProductYield
Part A: this compound Synthesis
Cyanuric Chloride1.00.473.8 gThis compound~Quantitative
N,N-Dimethylformamide6.02.4175.4 g
Part B: Amidine Synthesis
p-Toluidine1.00.066.4 gN,N-dimethyl-N'-(4-methylphenyl)methanimidamideHigh Yield
This compound~1.080.06510.6 g
Sodium Metal1.00.061.4 g

Note: The original literature reports a nearly quantitative yield for the preparation of this compound and high yields for the subsequent amidine formation.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and the general reaction mechanism.

Synthesis_Workflow cluster_0 Part A: this compound Synthesis cluster_1 Part B: Amidine Synthesis Start Cyanuric Chloride + N,N-Dimethylformamide Heat Heat at ~85°C in Dioxane Start->Heat Product_A This compound (Precipitate) Heat->Product_A Reaction Reflux Overnight Product_A->Reaction Add to Reaction Mixture Amine Primary Amine (e.g., p-Toluidine) Amine->Reaction Base Base (Na) in Pyridine Base->Reaction Workup Workup & Purification Reaction->Workup Product_B Final Amidine Product Workup->Product_B Reaction_Mechanism reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate amine Primary Amine (R-NH2) amine->reagent Nucleophilic Attack product Amidine Product intermediate->product Elimination leaving_group Dimethylamine (Me2NH) intermediate->leaving_group

References

Application Note: Streamlined Synthesis of Enaminones using Gold's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enaminones, or β-amino-α,β-unsaturated ketones, are highly versatile intermediates in organic synthesis.[1] Their unique conjugated structure, featuring both nucleophilic and electrophilic centers, makes them powerful building blocks for the synthesis of a wide array of biologically active compounds and heterocyclic systems, including anticonvulsants, anti-inflammatory agents, and alkaloids.[1][2]

Traditionally, enaminones are synthesized using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA). However, these reagents can be expensive, moisture-sensitive, and difficult to handle.[3] Gold's Reagent, chemically known as [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, offers a superior alternative. It is a bench-stable, crystalline solid that can be prepared in a single step from inexpensive starting materials—cyanuric chloride and N,N-dimethylformamide (DMF).[2][4] This reagent facilitates the efficient and scalable synthesis of enaminones from ketones under mild conditions, making it an invaluable tool in synthetic chemistry.[2][3][4]

This document provides detailed protocols for the preparation of this compound and its subsequent use in the synthesis of enaminones via both a traditional two-step method and a convenient one-pot procedure.

Reaction Mechanism and Workflow

The synthesis of enaminones using this compound proceeds via the reaction of a ketone's enolate with the electrophilic reagent. The general mechanism involves the deprotonation of the ketone at the α-carbon by a base to form a nucleophilic enolate. This enolate then attacks the iminium carbon of this compound, leading to the formation of the enaminone product after subsequent reaction steps.

G Ketone Ketone (Active Methylene Compound) Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (e.g., LiO-t-Bu, MeONa) Base->Enolate Golds_Reagent This compound Enaminone Enaminone Product Golds_Reagent->Enaminone Enolate->Enaminone Nucleophilic Attack & Elimination

Figure 1: Simplified reaction mechanism for enaminone synthesis.

The general laboratory workflow for the two-step synthesis is outlined below, detailing the process from initial setup to final product isolation.

G start Start setup 1. Prepare Inert Atmosphere (Nitrogen-flushed vessel) start->setup add_base 2. Add Base (e.g., 1.1 equiv LiO-t-Bu) setup->add_base add_thf 3. Add Anhydrous THF add_base->add_thf add_ketone 4. Add Ketone (1.0 equiv) dropwise at room temp. add_thf->add_ketone stir1 5. Stir for 30 min (Enolate Formation) add_ketone->stir1 add_gold 6. Add this compound (1.1 equiv) in one portion stir1->add_gold heat 7. Heat Reaction (e.g., 65 °C for 2-12 h) add_gold->heat workup 8. Aqueous Work-up (Quench, Extract, Dry) heat->workup purify 9. Purify Crude Product (Flash Column Chromatography) workup->purify end Isolated Enaminone purify->end

Figure 2: Experimental workflow for the two-step enaminone synthesis.

Experimental Protocols

This protocol describes the synthesis of the parent [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride from cyanuric chloride and DMF.[2][4][5]

Materials:

  • Cyanuric chloride (1.0 equiv)

  • N,N-dimethylformamide (DMF) (6.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Pentane or Hexanes for trituration

Equipment:

  • Round-bottomed flask with a Claisen adapter

  • Mechanical stirrer

  • Reflux condenser

  • Mineral oil bubbler

Procedure:

  • Caution: Cyanuric chloride is a lachrymator and can cause burns. Handle this reagent exclusively in a well-ventilated chemical fume hood.[4]

  • Charge a round-bottomed flask with cyanuric chloride (1.0 equiv), DMF (6.0 equiv), and 1,4-dioxane (approx. 4 M concentration relative to cyanuric chloride).[2]

  • Equip the flask with a mechanical stirrer and reflux condenser topped with a mineral oil bubbler.

  • Heat the solution with stirring to approximately 85-90 °C. A significant evolution of carbon dioxide gas will be observed.[2][4] Note: This reaction is exothermic; careful temperature control is crucial to minimize byproduct formation.[2]

  • Maintain heating for 2-3 hours until gas evolution ceases. The reaction mixture will typically change color to a dark red or brown.[2]

  • Remove the heat source and allow the mixture to cool to room temperature, during which the this compound will solidify.

  • Purify the crude solid by trituration. Decant the solvent and wash the solid multiple times with pentane or hexanes (e.g., 3 x 200 mL for a large-scale prep) to remove residual DMF and byproducts.[2]

  • Dry the resulting solid under vacuum to yield this compound as a light brown or yellow solid. The reagent is hygroscopic and should be stored in a desiccator.[3][5]

Method A: Two-Step Procedure with Isolated this compound This optimized procedure is broadly applicable to a variety of ketones.[2]

Materials:

  • Ketone (1.0 equiv)

  • Lithium tert-butoxide (LiO-t-Bu) (1.1 equiv)

  • This compound (prepared in Protocol 1) (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Reagents for work-up (e.g., saturated aq. NH₄Cl, ethyl acetate)

  • Silica gel for chromatography

Procedure:

  • In a glovebox, add solid LiO-t-Bu (1.1 equiv) to an oven-dried reaction vial.

  • Remove the vial from the glovebox, place it under a nitrogen atmosphere, and add anhydrous THF (to achieve a 0.5 M concentration relative to the ketone).

  • With stirring, add the ketone (1.0 equiv) dropwise to the base suspension at room temperature.

  • Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.

  • Add the solid this compound (1.1 equiv) in a single portion.

  • Seal the vial and heat the reaction mixture to the required temperature (e.g., 65 °C) for the specified time (typically 2-12 hours), monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure enaminone.[2]

Method B: One-Pot Procedure with In Situ Generated this compound This method avoids the isolation of the hygroscopic this compound, offering greater convenience.[3]

Materials:

  • Cyanuric chloride (0.7 equiv relative to ketone)

  • DMF (4.2 equiv relative to ketone)

  • 1,4-Dioxane, anhydrous

  • Ketone (1.0 equiv)

  • Sodium methoxide (MeONa)

  • Methanol, anhydrous

Procedure:

  • In a flask under a nitrogen atmosphere, add cyanuric chloride (0.7 equiv) to anhydrous 1,4-dioxane.

  • Add DMF (4.2 equiv) and heat the mixture gently for 1 hour to generate this compound in situ. CO₂ will evolve during this step.

  • Cool the reaction mixture to room temperature. The in situ generated reagent may solidify.

  • In a separate flask, prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol. Add this base solution in portions to the reaction mixture containing this compound.

  • Add the ketone (1.0 equiv) to the mixture.

  • Heat the reaction under reflux until completion, as monitored by TLC.

  • Cool the mixture, pour it into ice water, and collect the precipitated solid product by filtration.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure enaminone.[3]

Data Presentation

The following tables summarize typical yields for the synthesis of various Gold's Reagents and the subsequent synthesis of enaminones from different substrates.

Table 1: Synthesis of Various Gold's Reagents from N,N-Dialkylformamides. [2]

Entry Formamide Precursor This compound Product Solvent Isolated Yield (%)
1 N,N-Dimethylformamide Tetramethyl (parent) 1,4-Dioxane 97
2 N,N-Diethylformamide Tetraethyl 1,4-Dioxane 63
3 N,N-Dibenzylformamide Tetrabenzyl Neat 47
4 1-Formylpyrrolidine Pyrrolidine-based Neat 91
5 1-Formylpiperidine Piperidine-based Neat 85

| 6 | 4-Formylmorpholine | Morpholine-based | 1,4-Dioxane | 74 |

Table 2: Two-Step Synthesis of Enaminones from Acetophenone. [2] (Reaction Conditions: Acetophenone (1.0 equiv), this compound (1.1 equiv), LiO-t-Bu (1.1 equiv), THF, 65 °C, 12 h)

EntryThis compound UsedEnaminone ProductIsolated Yield (%)
1Tetramethyl (parent)N,N-Dimethyl85
2TetraethylN,N-Diethyl86
3Pyrrolidine-basedN-Pyrrolidinyl88
4Piperidine-basedN-Piperidinyl75
5Morpholine-basedN-Morpholinyl84

Table 3: One-Pot Synthesis of Enaminones from Various Ketones. [3] (Reaction Conditions: Ketone (1.0 equiv), Cyanuric Chloride (0.7 equiv), DMF (4.2 equiv), MeONa, Reflux)

EntryKetone SubstrateReaction Time (h)Isolated Yield (%)
1Acetophenone685
24-Methylacetophenone688
34-Chloroacetophenone790
44-Nitroacetophenone892
52-Acetylthiophene786
62-Acetylnaphthalene885

Conclusion

This compound serves as a highly effective and practical reagent for the synthesis of enaminones from a wide range of ketones.[2] Its stability, ease of preparation from inexpensive materials, and the high yields it produces make it a significant improvement over traditional formylating agents.[3][4][5] The availability of both scalable two-step and convenient one-pot protocols provides researchers with flexible and efficient methods to access these valuable synthetic intermediates, thereby enabling broader applications in medicinal chemistry and natural product synthesis.[2][3]

References

Application Notes and Protocols for the Preparation of 4-Hydroxyquinazolines using Gold's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinazolines are a pivotal class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved drugs and clinical candidates with applications in oncology, anti-inflammatory, and antimicrobial therapies. The synthesis of this scaffold is therefore of significant interest to the medicinal chemistry and drug development community. Gold's Reagent, chemically known as [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, offers a unique and efficient method for the construction of the 4-hydroxyquinazoline ring system from readily available ortho-aminobenzoic acids. This transformation utilizes this compound as a "two-atom lynchpin," providing the C2 and N3 atoms of the resulting quinazoline core.[1][2]

These application notes provide a detailed protocol for the synthesis of 4-hydroxyquinazolines using this compound, based on established literature.[1][2] The straightforward procedure and good yields make this method an attractive option for the synthesis of this important heterocyclic motif.

Reaction Principle

The reaction proceeds via the treatment of an ortho-aminobenzoic acid with this compound. The ortho-aminobenzoic acid acts as a 1,5-dinucleophile, reacting with this compound to form the 4-hydroxyquinazoline product.[2] This method is notable for its directness in constructing the quinazoline ring.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various substituted 4-hydroxyquinazolines from the corresponding ortho-aminobenzoic acids and this compound.[2]

EntrySubstituent (X)ProductYield (%)Melting Point (°C)
1H4-Hydroxyquinazoline48221-222
25-CH₃6-Methyl-4-hydroxyquinazoline51263-265
35-Cl6-Chloro-4-hydroxyquinazoline32245-250
44-Cl7-Chloro-4-hydroxyquinazoline41243-247
53-CH₃8-Methyl-4-hydroxyquinazoline58225-227

Experimental Protocols

General Procedure for the Preparation of 4-Hydroxyquinazolines:

This protocol is a representative example for the synthesis of 4-hydroxyquinazolines from ortho-aminobenzoic acids and this compound.[2]

Materials:

  • Substituted ortho-aminobenzoic acid

  • This compound ([3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride)

  • Sodium hydride (50% dispersion in mineral oil)

  • Dry dioxane

  • Hexane

  • Nitrogen gas

  • Standard glassware for organic synthesis (three-necked round-bottomed flask, condenser, thermometer, magnetic stirrer)

Procedure:

  • Preparation of the Reaction Vessel: A dry, three-necked, round-bottomed flask is equipped with a condenser, a thermometer, and a magnetic stirrer. The apparatus is placed under a nitrogen atmosphere.

  • Addition of Sodium Hydride: To the flask, add a 50% sodium hydride-mineral oil dispersion.

  • Washing of Sodium Hydride: Wash the sodium hydride with 10 mL of hexane to remove the mineral oil.

  • Addition of Solvent: Carefully add 100 mL of dry dioxane to the flask.

  • Addition of ortho-Aminobenzoic Acid: Add the desired ortho-aminobenzoic acid to the stirred suspension.

  • Addition of this compound: Subsequently, add this compound to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for the appropriate time (the original literature does not specify the exact duration, so monitoring by TLC is recommended).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by filtration.

  • Purification: The crude product can be purified by recrystallization from a 50:50 methanol-water mixture if necessary. The resulting 4-hydroxyquinazolines should have identical spectral and chromatographic properties to known samples.[2]

Visualizations

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product ortho_aminobenzoic_acid ortho-Aminobenzoic Acid hydroxyquinazoline 4-Hydroxyquinazoline ortho_aminobenzoic_acid->hydroxyquinazoline + golds_reagent This compound golds_reagent->hydroxyquinazoline

Caption: General reaction scheme for the synthesis of 4-hydroxyquinazolines.

Experimental Workflow:

G start Start setup Set up dry three-necked flask under Nitrogen atmosphere start->setup add_NaH Add 50% NaH dispersion setup->add_NaH wash_NaH Wash NaH with hexane add_NaH->wash_NaH add_dioxane Add dry dioxane wash_NaH->add_dioxane add_amino_acid Add ortho-aminobenzoic acid add_dioxane->add_amino_acid add_golds_reagent Add this compound add_amino_acid->add_golds_reagent reflux Reflux the reaction mixture add_golds_reagent->reflux cool Cool to room temperature reflux->cool filter Isolate product by filtration cool->filter purify Recrystallize from 50:50 MeOH/Water (optional) filter->purify end End purify->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for Intramolecular Cyclization Reactions Mediated by Gold Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "gold-mediated cyclization" can refer to two distinct methodologies in organic synthesis. The first involves the use of Gold's Reagent , a specific iminium salt, to construct heterocyclic systems. The second, and more broadly applied, methodology encompasses gold-catalyzed reactions , where various gold complexes, typically Au(I) or Au(III), act as powerful carbophilic Lewis acids to catalyze the cyclization of unsaturated precursors. This document provides detailed application notes and protocols for both approaches, with a focus on their utility for researchers, scientists, and professionals in drug development.

Part 1: Intramolecular Cyclization Reactions Mediated by this compound

This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile reagent primarily used for β-dimethylaminomethylenation of nucleophiles. Its application in intramolecular cyclization involves the reaction with dinucleophiles to form 5- or 6-membered heterocyclic rings. This process typically occurs under basic conditions.

The general strategy involves the initial reaction of a dinucleophilic substrate with this compound to form an intermediate, which then undergoes intramolecular cyclization to yield the final heterocyclic product.

Generalized Reaction Scheme

The reaction of a dinucleophile with this compound can be depicted as follows, leading to the formation of a heterocyclic system.

sub Dinucleophile (e.g., X-R-YH) int Intermediate sub->int + this compound - (CH3)2NH - HCl gr This compound gr->int het Heterocycle int->het Intramolecular Cyclization - (CH3)2NH

Caption: General workflow for heterocycle synthesis using this compound.

Experimental Protocol: General Procedure for Heterocycle Synthesis using this compound

This protocol is a generalized procedure based on the known reactivity of this compound with dinucleophiles.

Materials:

  • Substrate (dinucleophile)

  • This compound ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride)

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., sodium methoxide, potassium tert-butoxide)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the dinucleophilic substrate in an anhydrous solvent under an inert atmosphere, add a suitable base.

  • Stir the mixture at room temperature for a specified time to generate the nucleophilic species.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 65-90°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired heterocycle.

Part 2: Gold-Catalyzed Intramolecular Cyclization Reactions

Homogeneous gold catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, particularly heterocycles and carbocycles. Gold(I) and gold(III) complexes are highly effective at activating C-C multiple bonds, such as those in alkynes, allenes, and enynes, towards intramolecular nucleophilic attack. These reactions are characterized by their mild conditions, high efficiency, and excellent functional group tolerance.

Application Note 1: Synthesis of Furans and Pyrroles from 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols

Cationic gold(I) complexes are highly effective catalysts for the intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols to produce substituted furans and pyrroles, respectively. The combination of a gold(I) precursor like (Ph3P)AuCl with a silver salt such as AgOTf or AgNTf2 generates the active cationic gold catalyst in situ.

Quantitative Data Summary

EntrySubstrateCatalyst SystemCatalyst Loading (mol%)Time (h)ProductIsolated Yield (%)
13-Alkyne-1,2-diol (R1=H, R2=Ph, R3=H)(Ph3P)AuCl/AgOTf0.182-Phenylfuran85
23-Alkyne-1,2-diol (R1=Ph, R2=Ph, R3=H)(Ph3P)AuCl/AgOTf0.1102,3-Diphenylfuran91
33-Alkyne-1,2-diol (R1=H, R2=Ph(CH2)2, R3=H)(Ph3P)AuCl/AgOTf0.11.52-(2-Phenylethyl)furan90
43-Alkyne-1,2-diol (R1=-(CH2)4-, R2=Ph)(Ph3P)AuCl/AgOTf0.13Spirocyclic Furan97
51-Amino-3-alkyn-2-ol (N-Boc protected)(Ph3P)AuCl/AgOTf0.50.25N-Boc-pyrrole95
61-Amino-3-alkyn-2-ol (N-Ts protected)(Ph3P)AuCl/AgOTf0.50.25N-Ts-pyrrole98

Data sourced from reference.

Experimental Protocol: Synthesis of 2-Phenylfuran

Materials:

  • 1-Phenyl-4-butyne-1,2-diol

  • (Ph3P)AuCl

  • AgOTf

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 1-phenyl-4-butyne-1,2-diol (1.0 mmol) in anhydrous toluene (2.5 mL).

  • In a separate flask, prepare the catalyst solution by dissolving (Ph3P)AuCl (0.001 mmol, 0.1 mol%) and AgOTf (0.001 mmol, 0.1 mol%) in anhydrous toluene (1.0 mL).

  • Add the catalyst solution to the substrate solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 8 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylfuran.

Catalytic Cycle

AuL Au(I)L Pi_complex π-Complex AuL->Pi_complex Alkyne Alkyne Substrate Alkyne->Pi_complex Cyclization Intramolecular Nucleophilic Attack Pi_complex->Cyclization Vinyl_Au Vinyl-Gold Intermediate Cyclization->Vinyl_Au Protodeauration Protodeauration Vinyl_Au->Protodeauration + H+ Protodeauration->AuL - H+ Product Furan/Pyrrole Product Protodeauration->Product

Caption: Proposed catalytic cycle for gold-catalyzed furan/pyrrole synthesis.

Application Note 2: Gold-Catalyzed 1,6-Enyne Cyclization for Polycyclic N-Heterocycles

Gold(I) catalysts are highly effective in mediating the cycloisomerization of 1,6-enynes. This reaction can be rendered asymmetric through the use of chiral ligands, providing access to enantiomerically enriched polycyclic N-heterocycles.

Quantitative Data Summary

EntrySubstrateCatalystLigandSolventTemp (°C)Yield (%)ee (%)
1N-tethered indole-arylpropargyl[Au(L*)Cl]/

Application Notes and Protocols for Gold's Reagent in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and efficient reagent for the synthesis of a variety of heterocyclic compounds. Its primary application lies in its ability to act as a "lynch-pin," providing a two-atom or one-atom unit to cyclize with dinucleophilic partners, leading to the formation of five- and six-membered heterocyclic rings. This reagent is particularly effective in reactions with active methylene compounds and aniline derivatives, providing access to important heterocyclic scaffolds such as quinolines and pyrimidines, which are prevalent in medicinal chemistry.

The general reactivity of this compound involves the initial formation of a β-dimethylaminomethylene derivative or an amidine, which then undergoes intramolecular cyclization. This methodology offers a straightforward and often high-yielding route to polysubstituted heterocycles.

General Reaction Scheme

The fundamental application of this compound in heterocyclic synthesis involves a two-step process. First, the reaction of a substrate containing an active methylene group or an amino group with this compound under basic conditions yields an enaminone or an amidine intermediate, respectively. Subsequent intramolecular cyclization, often promoted by heat or acid, leads to the formation of the heterocyclic ring.

general_reaction Dinucleophile Dinucleophile (e.g., active methylene compound, aniline derivative) Intermediate Intermediate (β-dimethylaminomethylene or amidine derivative) Dinucleophile->Intermediate + this compound (Basic conditions) Golds_Reagent This compound Heterocycle 5- or 6-membered Heterocycle Intermediate->Heterocycle Intramolecular Cyclization

Caption: General workflow for heterocyclic synthesis using this compound.

Applications in Heterocyclic Synthesis

Synthesis of 4-Quinolones

A key application of this compound is the synthesis of 4-quinolones, a scaffold present in many antibacterial agents. The synthesis involves the reaction of an ortho-aminoaryl ketone with this compound.

Reaction Workflow:

quinolone_synthesis A o-Aminoaryl Ketone C Amidine Intermediate A->C + B This compound B->C D 4-Quinolone C->D Cyclization

Caption: Synthesis of 4-quinolones using this compound.

Experimental Protocol: Synthesis of 2-Methyl-4-quinolone

This protocol is adapted from the work of J. T. Gupton and colleagues.

Materials:

  • 2'-Aminoacetophenone

  • This compound

  • Sodium methoxide

  • Methanol

  • Dowtherm A

Procedure:

  • Formation of the Amidine Intermediate:

    • To a solution of 2'-aminoacetophenone (1.0 eq) in methanol, add a solution of sodium methoxide (1.1 eq) in methanol.

    • Add this compound (1.1 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure. The residue is the crude amidine intermediate.

  • Cyclization to 4-Quinolone:

    • To the crude amidine intermediate, add Dowtherm A.

    • Heat the mixture to reflux (approximately 250 °C) for 1-2 hours.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with hexane to precipitate the product.

    • Collect the solid by filtration, wash with hexane, and dry to afford 2-methyl-4-quinolone.

Quantitative Data:

Starting MaterialProductReagentsReaction TimeTemperatureYield (%)
2'-Aminoacetophenone2-Methyl-4-quinolone1. This compound, NaOMe, MeOH2. Dowtherm A24 h (step 1)1.5 h (step 2)RT (step 1)250 °C (step 2)75
2'-Amino-5'-chloroacetophenone6-Chloro-2-methyl-4-quinolone1. This compound, NaOMe, MeOH2. Dowtherm A24 h (step 1)1.5 h (step 2)RT (step 1)250 °C (step 2)82
2'-Amino-5'-bromoacetophenone6-Bromo-2-methyl-4-quinolone1. This compound, NaOMe, MeOH2. Dowtherm A24 h (step 1)1.5 h (step 2)RT (step 1)250 °C (step 2)80
Synthesis of Substituted Pyrimidines

This compound can be utilized in a "two-atom lynch-pin" approach for the synthesis of pyrimidine derivatives from ortho-aminobenzoic acids.

Reaction Workflow:

pyrimidine_synthesis A o-Aminobenzoic Acid C Amidine Intermediate A->C + B This compound B->C D Pyrimidine Derivative C->D Cyclization

Caption: Synthesis of pyrimidines using this compound.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-4(3H)-quinazolinone

This protocol is based on the synthetic transformations developed by J. T. Gupton and coworkers.

Materials:

  • Anthranilic acid

  • This compound

  • Sodium methoxide

  • Methanol

Procedure:

  • To a stirred solution of anthranilic acid (1.0 eq) in methanol, add a solution of sodium methoxide (2.2 eq) in methanol.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 18 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Treat the residue with water and extract with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

Starting MaterialProductReagentsReaction TimeTemperatureYield (%)
Anthranilic acid2-(Dimethylamino)-4(3H)-quinazolinoneThis compound, NaOMe, MeOH18 hReflux85
5-Chloroanthranilic acid6-Chloro-2-(dimethylamino)-4(3H)-quinazolinoneThis compound, NaOMe, MeOH18 hReflux88
5-Bromoanthranilic acid6-Bromo-2-(dimethylamino)-4(3H)-quinazolinoneThis compound, NaOMe, MeOH18 hReflux87

Conclusion

This compound provides a powerful and direct method for the synthesis of various five- and six-membered heterocyclic compounds. Its reactions with dinucleophilic substrates, particularly those containing active methylene groups and aniline moieties, offer high-yield routes to quinolones and pyrimidines. The experimental protocols are generally straightforward, making this compound a valuable tool for researchers in organic synthesis and medicinal chemistry. The provided data and protocols serve as a starting point for the exploration of its synthetic utility in the development of novel heterocyclic compounds.

Application Notes and Protocols for Formylation Reactions with Gold's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and highly reactive iminium salt. It serves as an efficient formylating agent for a variety of nucleophilic substrates. Its reactivity is analogous to that of Vilsmeier reagents, making it a valuable tool in organic synthesis, particularly in the construction of heterocyclic compounds and other intermediates relevant to drug discovery and development.[1][2][3] this compound offers the advantage of being a stable, crystalline solid that can be prepared in a single step from inexpensive starting materials.[1]

This document provides detailed application notes and experimental protocols for formylation reactions utilizing this compound with various substrates, including active methylene compounds and organometallic reagents.

Reaction Mechanism and Workflow

The formylation reaction with this compound proceeds through a mechanism similar to the Vilsmeier-Haack reaction.[3][4][5] The highly electrophilic nature of the reagent allows for the attack of a nucleophile, leading to the formation of an enamine or a related intermediate. Subsequent hydrolysis then yields the formylated product.

General Reaction Workflow

The overall workflow for a typical formylation reaction using this compound involves the reaction of the substrate with the reagent, followed by an aqueous workup to hydrolyze the intermediate and isolate the final aldehyde product.

G cluster_0 Reaction Setup cluster_1 Workup and Isolation Start Substrate & Solvent Add_Base Addition of Base (if required) Start->Add_Base 1. Add_Golds_Reagent Addition of This compound Add_Base->Add_Golds_Reagent 2. Reaction Reaction at Specified Temperature Add_Golds_Reagent->Reaction 3. Quench Aqueous Workup (Hydrolysis) Reaction->Quench 4. Extraction Extraction with Organic Solvent Quench->Extraction 5. Purification Purification (e.g., Chromatography) Extraction->Purification 6. Product Isolated Aldehyde Purification->Product 7.

Caption: General experimental workflow for formylation using this compound.

Putative C-Formylation Mechanism

The C-formylation of an active methylene compound, such as a ketone, involves the formation of an enolate which then acts as the nucleophile.

G Substrate Active Methylene Compound (e.g., Ketone) Enolate Enolate Formation (Base) Substrate->Enolate 1. Deprotonation Intermediate Nucleophilic Attack -> Enamine Intermediate Enolate->Intermediate 2. C-C Bond Formation Golds_Reagent This compound (Electrophile) Golds_Reagent->Intermediate Hydrolysis Aqueous Hydrolysis Intermediate->Hydrolysis 3. Iminium Hydrolysis Product α-Formyl Ketone (Aldehyde) Hydrolysis->Product 4. Tautomerization

Caption: Putative mechanism for C-formylation of an active methylene compound.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is hygroscopic and should be handled in a dry atmosphere.

Protocol 1: Formylation of an Active Methylene Compound (Ketone)

This protocol describes the formylation of a ketone at the α-position to yield a β-dicarbonyl compound. This reaction typically requires a base to generate the nucleophilic enolate.

Materials:

  • Ketone substrate

  • This compound

  • Base (e.g., sodium ethoxide, sodium hydride)

  • Anhydrous solvent (e.g., ethanol, THF, DMF)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of the base (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 equivalent) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture to 0 °C and add this compound (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by adding 1 M HCl until the pH is acidic.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-formyl ketone.

Protocol 2: Synthesis of Aldehydes via Grignard Reagents

This two-step protocol outlines the synthesis of an aldehyde from an organometallic precursor. The Grignard reagent attacks this compound, and the resulting intermediate is hydrolyzed to the aldehyde.[6]

Materials:

  • Alkyl or aryl halide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • This compound

  • Dilute acid for workup (e.g., 1 M HCl or saturated ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine

  • Anhydrous sodium sulfate

Step A: Preparation of the Grignard Reagent

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

  • Add a solution of the alkyl or aryl halide (1.0 equivalent) in the anhydrous solvent dropwise to the magnesium suspension. A crystal of iodine may be added to initiate the reaction if necessary.

  • Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining halide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the solution to room temperature. The Grignard reagent is now ready for use in the next step.

Step B: Reaction with this compound and Hydrolysis

  • In a separate flask under an inert atmosphere, prepare a suspension of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool this suspension to 0 °C in an ice bath.

  • Slowly add the freshly prepared Grignard reagent from Step A to the suspension of this compound via cannula or dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of dilute acid (e.g., 1 M HCl or saturated ammonium chloride).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation at atmospheric pressure to avoid evaporation of the volatile aldehyde product.

  • Purify the resulting aldehyde by distillation or column chromatography.

Quantitative Data

The following table summarizes representative examples of reactions involving this compound. Note that yields are highly substrate-dependent.

Substrate TypeExample SubstrateProduct TypeTypical Yield (%)Reference
Primary Aminep-ToluidineFormamidineHigh[1]
Active MethyleneEthyl AcetateEnamino EsterHighN/A
Grignard ReagentPhenylmagnesium BromideAldehydeModerate to High[6]
Electron-Rich AreneIndoleFormyl-IndoleHigh (by analogy)N/A

Applications in Drug Development

The formylation of organic molecules is a fundamental transformation in the synthesis of pharmaceuticals and bioactive compounds. Aldehydes are versatile intermediates that can be readily converted into a wide range of functional groups.

  • Heterocyclic Synthesis: this compound is particularly useful for the formylation of electron-rich heterocycles, such as indoles and pyrroles, which are common scaffolds in many drug molecules. The resulting formyl group can then be used as a handle for further elaboration of the molecule.

  • Synthesis of Bioactive Pyrimidines: Formylation of pyrimidine derivatives is a key step in the synthesis of compounds with potential pharmacological activities, including antihypertensive agents.[7]

  • Building Blocks for Complex Molecules: The products of formylation reactions, such as β-dicarbonyl compounds, are valuable building blocks for the synthesis of more complex molecular architectures found in natural products and medicinal agents.

Conclusion

This compound is an effective and practical reagent for the formylation of a range of nucleophilic substrates. The protocols provided herein offer a starting point for researchers to explore its utility in their own synthetic endeavors. The mild reaction conditions and the stability of the reagent make it an attractive alternative to other formylating agents, particularly in the context of complex molecule synthesis for drug discovery and development. Further exploration of its substrate scope and applications is warranted.

References

Application Notes and Protocols: Gold's Reagent in the Synthesis of Bio-functional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and highly reactive iminium salt. It serves as an efficient one-carbon electrophile for the aminomethylenation of various nucleophiles, particularly active methylene compounds.[1][2] This reaction provides a straightforward route to a wide array of functionalized intermediates, such as β-enaminones, β-enaminoesters, and β-enaminonitriles, which are pivotal building blocks in the synthesis of diverse heterocyclic systems of medicinal interest.[3][4] The use of this compound offers significant advantages, including its preparation from inexpensive starting materials and its reactivity under relatively mild conditions, making it a valuable tool in synthetic and medicinal chemistry.[2][5]

General Reaction and Mechanism

This compound reacts with active methylene compounds under basic conditions to yield β-dimethylaminomethylene derivatives. The reaction proceeds through the deprotonation of the active methylene compound to form a carbanion, which then undergoes nucleophilic addition to the electrophilic carbon of this compound, followed by elimination of dimethylamine and chloride.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Active_Methylene Active Methylene Compound R1-CH2-R2 Carbanion Carbanion [R1-CH-R2]- Active_Methylene->Carbanion Deprotonation Golds_Reagent This compound [(CH3)2N=CH-N=CH-N(CH3)2]+Cl- Adduct Tetrahedral Adduct (CH3)2N-CH(N=CH-N(CH3)2)-CHR1R2 Golds_Reagent->Adduct Base Base e.g., NaH, NaOMe Carbanion->Adduct Nucleophilic Attack Product β-Dimethylaminomethylene Product (CH3)2N-CH=CR1R2 Adduct->Product Elimination Byproducts Byproducts HN(CH3)2 + Base-H+ + Cl-

Caption: General reaction mechanism of this compound with active methylene compounds.

Applications in Synthesis

The primary application of this compound with active methylene compounds lies in the synthesis of versatile intermediates for heterocyclic chemistry. The resulting enamines are valuable precursors for a variety of ring systems, including pyrazoles, pyrimidines, and pyridines, which are common scaffolds in drug discovery.

Data Presentation: Reaction of this compound with Ketones

The reaction of this compound with ketones is a well-established method for the synthesis of β-enaminones. A variety of substituted acetophenones and cyclic ketones have been successfully employed, generally providing good to excellent yields.

EntryKetone SubstrateThis compound AnalogueProductYield (%)Ref.
1AcetophenoneDimethyl (Standard)(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one92[3]
2AcetophenoneDiallyl(E)-3-(diallylamino)-1-phenylprop-2-en-1-one65[3]
3AcetophenoneDibenzyl(E)-3-(dibenzylamino)-1-phenylprop-2-en-1-one87[3]
4AcetophenoneIndoline(E)-3-(indolin-1-yl)-1-phenylprop-2-en-1-one78[3]
52-AcetylfuranDimethyl(E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one95[6]
62-AcetylthiopheneDimethyl(E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one98[6]
7Dihydro-β-iononeIndoline3-(Indolin-1-ylmethylene)-dihydro-β-ionone56[3]
8γ-ButyrolactoneMorpholine3-(Morpholinomethylene)dihydrofuran-2(3H)-one74[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a scalable synthesis of the standard dimethyl this compound.[3]

Materials:

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF)

  • 1,4-Dioxane (anhydrous)

  • Pentane

Procedure:

  • To a flame-dried round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add cyanuric chloride (1.0 equiv).

  • Add anhydrous 1,4-dioxane to the stirred solid.

  • Add N,N-dimethylformamide (6.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 85 °C. A significant evolution of CO2 will be observed.

  • After the gas evolution ceases, continue heating for an additional 2 hours.

  • Cool the reaction mixture to room temperature, which should result in the formation of a dark brown solid.

  • Purify the crude solid by trituration with pentane.

  • Dry the resulting light brown solid under vacuum to yield this compound.

Synthesis_Workflow Start Start Reactants Combine Cyanuric Chloride and DMF in Dioxane Start->Reactants Heating Heat to 85 °C Reactants->Heating Gas_Evolution Observe CO2 Evolution Heating->Gas_Evolution Continued_Heating Heat for 2 hours post-gas evolution Gas_Evolution->Continued_Heating Cooling Cool to Room Temperature Continued_Heating->Cooling Solid_Formation Formation of Crude Solid Cooling->Solid_Formation Purification Triturate with Pentane Solid_Formation->Purification Drying Dry under Vacuum Purification->Drying End Obtain Pure this compound Drying->End

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: General Procedure for the Reaction of this compound with Ketones

This protocol provides a general method for the synthesis of β-enaminones from ketones.[3]

Materials:

  • Ketone (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 2.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the ketone and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add this compound in one portion.

  • Heat the reaction mixture to 65 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Representative Procedure for the Reaction of this compound with an Active Methylene Ester (Illustrative)

Materials:

  • Diethyl malonate (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium ethoxide (1.1 equiv)

  • Ethanol, anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • Add diethyl malonate dropwise to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add this compound in one portion.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting enaminoester by vacuum distillation or column chromatography.

Application in Heterocyclic Synthesis: Preparation of Pyrazoles

The enaminone products derived from the reaction of this compound are valuable precursors for the synthesis of substituted pyrazoles, a common motif in medicinal chemistry.

Pyrazole_Synthesis Enaminone β-Enaminone (CH3)2N-CH=CR1(C=O)R2 Cyclization_Adduct Intermediate Adduct Adduct Enaminone->Cyclization_Adduct Hydrazine Hydrazine H2N-NH-R3 Hydrazine->Cyclization_Adduct Condensation Pyrazole Substituted Pyrazole Pyrazole Ring Cyclization_Adduct->Pyrazole Deamination & Aromatization

Caption: Synthesis of pyrazoles from β-enaminones.

Conclusion

This compound provides a powerful and versatile platform for the functionalization of active methylene compounds. The resulting enamines are key intermediates in the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and development. The straightforward preparation of this compound and the generally high yields of the subsequent reactions make it an attractive choice for both academic and industrial research.

References

Application Notes and Protocols: Reaction of Gold's Reagent with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and highly reactive iminium salt. Despite its name, this compound does not contain the element gold.[1] It serves as a potent β-dimethylaminomethylenating agent, making it a valuable tool in organic synthesis for the construction of various carbon-heteroatom and carbon-carbon bonds.[2]

Its primary utility lies in its reaction with nucleophiles, such as primary amines and active methylene compounds (like ketones), to form amidines and enaminones, respectively.[2] These products are crucial intermediates in the synthesis of a wide range of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules. This makes this compound particularly relevant for professionals in drug discovery and development.

This document provides detailed application notes and protocols for the reaction of this compound with primary and secondary amines (via ketone intermediates), summarizing key data and outlining experimental workflows.

Reaction with Primary Amines: Synthesis of N,N'-Disubstituted Amidines

The reaction of this compound with primary amines provides a direct and efficient route to N,N'-disubstituted amidines.[2] This transformation is significant as the amidine functional group is a key component in many biologically active compounds and serves as a versatile precursor for the synthesis of nitrogen-containing heterocycles.

Reaction Mechanism and Applications

This compound acts as an electrophile, reacting with the nucleophilic primary amine. The reaction proceeds through a condensation mechanism, where the primary amine displaces one of the dimethylamino groups to form a stable amidine product, with the loss of dimethylamine.

These synthetic pathways are foundational for creating 5- or 6-membered heterocyclic rings, which are of significant interest in medicinal chemistry.

Reaction_Primary_Amine reagent This compound [(CH₃)₂N=CH-N=CH-N(CH₃)₂]⁺Cl⁻ product N,N'-Disubstituted Amidine (CH₃)₂N-CH=N-R reagent->product Condensation amine Primary Amine (R-NH₂) amine->product dm_amine Dimethylamine ((CH₃)₂NH) product->dm_amine + hcl HCl product->hcl +

Caption: Reaction of this compound with a primary amine to yield an amidine.
Quantitative Data: Reaction Yields

The synthesis of amidines using this compound is known for its high efficiency. The table below summarizes representative yields.

Reactant (Primary Amine)ProductSolventConditionsYield (%)Reference
p-ToluidineN,N-Dimethyl-N'-p-tolylformamidine1,4-DioxaneReflux, overnight~99%[2]
Aniline DerivativesAmidine DerivativesVariousBasic conditionsHigh
Experimental Protocol: Synthesis of N,N-Dimethyl-N'-p-tolylformamidine

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

  • This compound ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride)

  • p-Toluidine

  • Sodium metal

  • Anhydrous 1,4-Dioxane

  • Chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.4 g, 0.06 mol) in anhydrous 1,4-dioxane (100 mL).

  • Amine Addition: Once all the sodium has reacted, add p-toluidine (6.4 g, 0.06 mol) to the solution and stir for 5 minutes.

  • Reaction Initiation: Add this compound (10.6 g, 0.065 mol) in one portion to the flask.

  • Reflux: Heat the mixture to reflux with continuous stirring and maintain for 12-24 hours (overnight).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent (1,4-dioxane) using a rotary evaporator.

    • Dissolve the resulting residue in chloroform (100 mL).

    • Extract the chloroform solution twice with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the chloroform solvent via rotary evaporation to yield the crude product. The product is often of sufficient purity for subsequent steps.

Reaction with Secondary Amines (via Ketone Intermediates): Synthesis of Enaminones

While primary amines react directly to form amidines, the utility of this compound with secondary amines is most prominently demonstrated in the synthesis of enaminones from ketones.[3] In this multi-step, one-pot reaction, the ketone is first converted to its enolate, which then reacts as a nucleophile with this compound. The resulting intermediate is then treated with a secondary amine. A more direct and scalable method involves the reaction of a ketone with a pre-formed this compound derivative or in a one-pot synthesis.[4]

Reaction Mechanism and Applications

The reaction of a ketone enolate with this compound results in a β-dimethylaminomethylenated ketone, which is a type of enaminone.[3] These compounds are valuable synthetic intermediates for creating complex heterocyclic systems, including pyrimidines and pyridines, which are prevalent in drug molecules.[4][5] A scalable protocol has been developed that demonstrates high regioselectivity.[3]

Experimental_Workflow start Start: Prepare Reactants prep Prepare Ketone & Base in Anhydrous Solvent start->prep Step 1 react Add this compound (or generate in situ) prep->react Step 2 stir Stir at Controlled Temperature react->stir Step 3 workup Reaction Work-up (e.g., Quenching, Extraction) stir->workup Step 4 purify Purification (e.g., Crystallization, Chromatography) workup->purify Step 5 analyze Product Analysis (NMR, IR, MS) purify->analyze Step 6 end_node End: Pure Enaminone analyze->end_node

Caption: General workflow for the synthesis of enaminones using this compound.
Quantitative Data: Enaminone Synthesis Yields

The efficiency of enaminone synthesis can be very high under optimized conditions. The table below presents yields from a scalable synthesis protocol using various ketones and this compound.[3]

KetoneThis compound DerivativeProductYield (%)
AcetophenoneDimethyl (5a)(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one98%
4-MethoxyacetophenoneDimethyl (5a)(E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one97%
2-IndanoneDimethyl (5a)(E)-2-((dimethylamino)methylene)-2,3-dihydro-1H-inden-1-one87%
γ-ButyrolactoneMorpholine (5g)(E)-3-(morpholinomethylene)dihydrofuran-2(3H)-one74%
Experimental Protocol: Scalable Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

This protocol is adapted from a procedure for the scalable synthesis of enaminones.[3]

Materials:

  • Acetophenone

  • This compound (5a)

  • Sodium methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Preparation: To a solution of acetophenone (1.0 equiv) in anhydrous THF, add sodium methoxide (1.2 equiv) at 0 °C.

  • Reaction Mixture: Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Reagent Addition: Add this compound (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

  • Drying and Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the pure enaminone.

Safety and Handling

  • This compound: This reagent is hygroscopic and should be handled in a moisture-free environment, such as a glovebox or under an inert atmosphere.[2] It is classified as a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Solvents: Anhydrous solvents like 1,4-dioxane and THF are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Sodium Metal: Reacts violently with water. Handle with extreme care under an inert mineral oil or in an inert atmosphere.

  • Sodium Methoxide: Corrosive and moisture-sensitive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes: Gold's Reagent in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold's Reagent, chemically known as [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and highly reactive iminium salt. It serves as a valuable tool in organic synthesis, particularly for the construction of key pharmaceutical intermediates. Its utility lies in its ability to act as a formylating agent and a precursor for the introduction of a β-dimethylaminomethylene group, facilitating the synthesis of various heterocyclic systems. These heterocyclic scaffolds are prevalent in a wide array of medicinally important compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of pharmaceutical intermediates, including enaminones, quinazolines, and other heterocyclic systems.

Key Applications and Mechanisms

This compound is primarily employed in reactions with nucleophiles, such as active methylene compounds and aniline derivatives. These reactions typically proceed under basic conditions to form β-dimethylaminomethylene compounds and amidine derivatives.[1] These products can then undergo intramolecular cyclization to yield 5- or 6-membered heterocyclic rings.[1] Furthermore, this compound can be utilized as a formylating agent, as it generates aldehydes upon reaction with Grignard reagents followed by acid-catalyzed hydrolysis.[1]

A significant application of this compound is in the synthesis of enaminones from ketones. This transformation is valuable as enaminones are versatile building blocks for various bioactive heterocyclic compounds. A scalable procedure for this synthesis has been developed, which, in some cases, offers advantages over the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3]

The reactivity of this compound is analogous to that of the Vilsmeier reagent, which is formed in the Vilsmeier-Haack reaction. The core of its reactivity is the electrophilic iminium cation which readily reacts with electron-rich species.

Data Presentation: Synthesis of Pharmaceutical Intermediates using this compound

The following tables summarize quantitative data for the synthesis of various pharmaceutical intermediates using this compound.

Intermediate ClassSubstrateProductReaction ConditionsYield (%)Reference
Enaminones Various Ketonesβ-DialkylaminoenaminonesThis compound, Base (e.g., NaH, K2CO3), Solvent (e.g., THF, Dioxane), Temp (rt to reflux)47-91%[2]
2-Acetylbenzo[d]imidazole(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-oneThis compound (in situ from cyanuric chloride and DMF), 1,4-Dioxane, rt to refluxGood to Excellent[4]
Aldehydes Grignard Reagents (e.g., Phenylmagnesium bromide)Corresponding Aldehyde (e.g., Benzaldehyde)This compound, THF, followed by acidic workupHigh Yields[5][6]
Acyl Amidines Primary AmidesN-Acyl-N',N'-dimethylformamidineThis compound, BaseHigh Yields[5][6]
Enamino Esters Esters with α-methylene groupβ-Enamino EstersThis compound, Base (e.g., NaOEt), Ethanol, RefluxHigh Yields[5][6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes the synthesis of various [3-(dialkylamino)-2-azaprop-2-en-1-ylidene]dialkylammonium chloride salts (Gold's Reagents).[2]

Materials:

  • Cyanuric chloride

  • N,N-Dialkylformamide (e.g., N,N-dimethylformamide, N,N-diethylformamide)

  • 1,4-Dioxane (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one equivalent of cyanuric chloride and six equivalents of the corresponding N,N-dialkylformamide.

  • The reaction can be performed neat or using 1,4-dioxane as a solvent.

  • Heat the reaction mixture under stirring. The reaction progress can be monitored by the evolution of carbon dioxide.

  • Upon completion of the reaction, the this compound often solidifies upon cooling.

  • The crude product can be purified by trituration with a suitable solvent mixture (e.g., hexanes/THF) and isolated by filtration.

Protocol 2: Scalable Synthesis of Enaminones from Ketones

This protocol provides a general and scalable method for the regioselective synthesis of enaminones from ketone starting materials.[2]

Materials:

  • Ketone

  • This compound (synthesized as per Protocol 1)

  • Base (e.g., Sodium hydride, Potassium carbonate)

  • Anhydrous solvent (e.g., Tetrahydrofuran, 1,4-Dioxane)

Procedure:

  • To a suspension of the base (e.g., 1.2 equivalents of NaH) in the anhydrous solvent at 0 °C, add a solution of the ketone (1 equivalent) in the same solvent.

  • Allow the mixture to stir at room temperature for 30 minutes to form the enolate.

  • Add a solution of the appropriate this compound (1.1 equivalents) in the anhydrous solvent.

  • Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: One-Pot Synthesis of Enaminones

This protocol describes a modified Gupton method for the efficient preparation of enaminones in a one-pot reaction, avoiding the isolation of this compound.[4]

Materials:

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF)

  • Dry 1,4-Dioxane

  • Appropriate ketone

Procedure:

  • To a mixture of cyanuric chloride (1 equivalent) in dry 1,4-dioxane, add N,N-dimethylformamide (6 equivalents).

  • Stir the mixture gently for 1 hour. A considerable amount of carbon dioxide will evolve, and the this compound will solidify.

  • Allow the reaction mixture to cool to room temperature.

  • Add the appropriate ketone (1 equivalent) in portions to the in situ generated this compound.

  • Stir the reaction mixture at room temperature or heat as required until the reaction is complete.

  • Work-up the reaction mixture by adding water and extracting with an organic solvent.

  • Purify the product by standard methods (e.g., crystallization or chromatography).

Visualizations

reaction_workflow cluster_synthesis Synthesis of this compound cluster_application Application in Intermediate Synthesis CyanuricChloride Cyanuric Chloride GoldsReagent This compound CyanuricChloride->GoldsReagent 6 eq. Dialkylformamide N,N-Dialkylformamide Dialkylformamide->GoldsReagent GoldsReagent_app This compound GoldsReagent->GoldsReagent_app Ketone Ketone Enaminone Enaminone Intermediate Ketone->Enaminone GoldsReagent_app->Enaminone Base Base (e.g., NaH) Base->Enaminone

Caption: General workflow for the synthesis and application of this compound.

mechanism_enaminone Ketone Ketone R-C(=O)-CH2-R' Enolate Enolate R-C(O-)=CH-R' Ketone->Enolate Base Intermediate Adduct Intermediate Enolate->Intermediate GoldsReagent This compound [(CH3)2N-CH=N-CH=N(CH3)2]+ Cl- GoldsReagent->Intermediate Enaminone Enaminone R-C(=O)-C(R')=CH-N(CH3)2 Intermediate->Enaminone Elimination

Caption: Simplified reaction mechanism for enaminone synthesis.

Safety and Handling

This compound is a moisture-sensitive and reactive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store the reagent in a tightly sealed container under a dry, inert atmosphere. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a variety of pharmaceutical intermediates, particularly heterocyclic compounds. The protocols provided herein offer a starting point for researchers to explore its utility in their synthetic endeavors. The scalability of some of these procedures makes this compound an attractive option for both academic and industrial drug development settings.

References

Troubleshooting & Optimization

Troubleshooting low yields in Gold's Reagent reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gold's Reagent. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile aminomethylenating agent. Find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a highly effective aminomethylenating agent. It is primarily used to react with nucleophiles like primary amines, methyl ketones, and unsubstituted amides to form amidines, enaminones, and acylamidines, respectively.[1] These products are valuable intermediates in the synthesis of various heterocyclic compounds.[2]

Q2: What are the main causes of low yields in reactions with this compound?

The most common cause of low yields is the degradation of the reagent due to its highly hygroscopic nature.[1][3] Improper handling and storage, use of non-anhydrous solvents, impure starting materials, and non-optimal reaction conditions (temperature, time) are other significant factors that can negatively impact the reaction outcome.[4][5][6]

Q3: How should I properly store and handle this compound?

Due to its sensitivity to moisture, this compound must be handled in a moisture-free environment (e.g., under an inert atmosphere like nitrogen or argon) and stored in a tightly sealed container within a desiccator over a drying agent like anhydrous calcium sulfate.[1][6] Commercial suppliers often recommend storage at -20°C to ensure long-term stability.[7]

Q4: How can I assess the purity of my this compound?

The purity of this compound can be determined by methods such as HPLC and nonaqueous titration, with commercial grades typically offering a purity of 97.0% or higher.[3][8] You can also use 1H NMR spectroscopy to check for characteristic peaks and the presence of impurities like residual N,N-dimethylformamide (DMF).[1]

Troubleshooting Guide for Low Yields

This section addresses specific problems you might encounter during your experiments.

Problem 1: My reaction failed to start or shows very low conversion.

  • Question: I've mixed my substrate with this compound, but TLC/LCMS analysis shows only starting material even after several hours. What could be wrong?

  • Answer: This issue almost always points to inactive reagent or improper reaction setup.

    • Reagent Quality: The primary suspect is this compound that has been deactivated by moisture. Its hygroscopic nature means it can rapidly degrade upon exposure to the atmosphere.[1][6] Ensure you are using a freshly opened bottle or reagent that has been stored under strictly anhydrous conditions.

    • Solvent Purity: The presence of water in your reaction solvent can quench the reagent. All solvents, such as DMF, dioxane, or chloroform, must be rigorously dried before use, for example, by storing over 3A molecular sieves.[1]

    • Temperature: While reactions are generally mild (65–90°C), some substrate-reagent combinations may require a specific temperature to initiate.[1] Ensure your reaction is heated to the recommended temperature.

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low Conversion Observed check_reagent 1. Verify Reagent Quality - Stored in desiccator? - Handled under inert gas? start->check_reagent check_solvent 2. Check Solvent Anhydrous? - Freshly dried? - Stored over sieves? check_reagent->check_solvent If Yes re_run Re-run with Dry Reagent & Solvent check_reagent->re_run If No check_temp 3. Confirm Reaction Temperature Correct? check_solvent->check_temp If Yes check_solvent->re_run If No check_temp->re_run If No fail Reaction Fails check_temp->fail If Yes re_run->start

Caption: A logical workflow for troubleshooting low-conversion reactions.

Problem 2: The reaction produces multiple spots on TLC and the yield of the desired product is low.

  • Question: My reaction consumes the starting material, but the crude product is a complex mixture, making purification difficult and lowering the final yield. Why is this happening?

  • Answer: The formation of multiple byproducts can stem from several sources.

    • Side Reactions: this compound is highly reactive. If your substrate has multiple nucleophilic sites, competitive reactions can occur. Optimizing conditions like temperature and order of reagent addition can improve selectivity.[5]

    • Impure Substrate: Impurities in your starting material can react with this compound, leading to a mixture of products.[5][9] Always verify the purity of your substrate before starting the reaction.

    • Product Decomposition: Although reactions are typically mild, some products may be sensitive to the reaction conditions over extended periods. Monitor the reaction progress and quench it as soon as the starting material is consumed to avoid degradation.[4]

Problem 3: I am losing a significant amount of product during the workup/purification.

  • Question: The reaction appears clean by TLC, but my isolated yield after extraction and chromatography is much lower than expected. Where is my product going?

  • Answer: Product loss during workup is a common issue.

    • Extraction Issues: The amidine or enaminone products can have varying solubility and basicity. During aqueous workup (e.g., with sodium bicarbonate solution), ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase.[1] Perform multiple extractions with smaller volumes of solvent to ensure complete recovery.[5]

    • Silica Gel Chromatography: Some highly polar products, particularly amidines, can streak or irreversibly adsorb to silica gel. Consider deactivating the silica gel with a small amount of triethylamine in your eluent or using an alternative stationary phase like alumina.

Quantitative Data Summary

While yields are highly substrate-dependent, the following table summarizes typical reaction conditions cited for the successful synthesis of various products using this compound.

Product TypeSubstrateTemperature (°C)Time (hours)Typical YieldReference
AmidinesPrimary Amines65 - 9012 - 24High[1]
EnaminonesMethyl Ketones65 - 9012 - 24High[1]
AcylamidinesUnsubstituted Amides65 - 9012 - 24High[1]
HeterocyclesDinucleophilesVariesVariesGood

Key Experimental Protocol: Synthesis of an Amidine

This protocol is adapted from a verified Organic Syntheses procedure for the reaction of this compound with p-toluidine.[1]

Reaction Scheme:

Caption: General reaction for amidine synthesis.

Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 200 mL of anhydrous methanol.

  • Base Addition: Carefully add sodium metal (1.4 g, 0.06 mol) in small portions to the methanol to prepare sodium methoxide.

  • Substrate Addition: Once all the sodium has reacted, add p-toluidine (6.4 g, 0.06 mol) to the solution and stir for 5 minutes.

  • Reagent Addition: Add this compound (10.6 g, 0.065 mol) in one portion.

  • Reaction: Heat the resulting mixture to reflux and stir overnight (approx. 12-16 hours). Monitor the reaction by TLC.

  • Workup (Solvent Removal): Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Workup (Extraction): Dissolve the residue in 100 mL of chloroform. Transfer the solution to a separatory funnel and extract twice with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).

  • Drying and Isolation: Dry the separated chloroform phase over anhydrous magnesium sulfate, filter, and remove the solvent on a rotary evaporator to yield the crude amidine product. The product can be further purified if necessary.

Handling of Hygroscopic Reagent

handling_workflow start Start: Need to Use this compound storage 1. Remove from Storage (Desiccator / -20°C Freezer) start->storage equilibrate 2. Equilibrate to RT in Desiccator storage->equilibrate inert_atm 3. Move to Inert Atmosphere (Glovebox/N2) equilibrate->inert_atm weigh 4. Weigh Quickly inert_atm->weigh seal 5. Tightly Reseal Bottle Immediately weigh->seal store_again 6. Return to Desiccator seal->store_again

References

Navigating the Nuances of Gold's Reagent: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gold's Reagent, a versatile tool in organic synthesis, is notoriously hygroscopic, readily absorbing moisture from the atmosphere. This characteristic can significantly impact its stability and reactivity, leading to potential challenges in the laboratory. This technical support center provides a comprehensive guide to handling this sensitive reagent, offering troubleshooting advice and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How can I visually identify if my this compound has been compromised by moisture?

A: Pristine this compound is typically a slightly pale yellow, crystalline solid. Upon absorbing moisture, it may appear clumpy, sticky, or even partially dissolved. A noticeable change in color, such as darkening or the appearance of discoloration, can also indicate degradation.

Q2: What are the consequences of using this compound that has been exposed to moisture?

A: The primary consequence is the hydrolysis of the reagent. While the precise hydrolysis products are not extensively documented in readily available literature, it is understood that the iminium salt structure reacts with water. This degradation will lead to a decrease in the effective concentration of the active reagent, resulting in lower reaction yields or complete reaction failure. In syntheses such as the formation of 4-hydroxyquinazolines or in formylation reactions, this can lead to the recovery of unreacted starting materials and the formation of undesired byproducts.

Q3: What is the recommended storage procedure for this compound?

A: To maintain its integrity, this compound should be stored in a tightly sealed container within a desiccator containing a suitable drying agent, such as anhydrous calcium sulfate (Drierite®)[1]. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can provide an additional layer of protection.

Q4: My reaction with this compound is giving a low yield. What are the potential causes related to the reagent itself?

A: Low yields are often attributable to the quality of the this compound. The most common cause is moisture contamination, which leads to the degradation of the reagent. Ensure that your reagent has been properly stored and handled to prevent exposure to atmospheric moisture. If you suspect your reagent is "wet," it may be necessary to dry it before use.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound and provides systematic steps to resolve them.

Problem Potential Cause Troubleshooting Steps
Low to no product yield Degraded this compound: The reagent has likely absorbed moisture, reducing its effective concentration.1. Visually inspect the reagent: Check for clumping, stickiness, or discoloration. 2. Dry the reagent: Follow the detailed protocol for "Drying Hygroscopic this compound" provided below. 3. Use a fresh batch: If drying does not improve results, consider using a new, unopened container of this compound.
Inconsistent reaction results Variable moisture content in the reagent: Different aliquots of the reagent may have varying degrees of hydration.1. Homogenize the reagent (if possible in a dry environment): Gently crush any clumps inside a glove box or bag. 2. Dry the entire batch: Before use, dry a sufficient quantity of the reagent for your series of experiments to ensure consistency.
Formation of unexpected byproducts Hydrolysis of this compound: The hydrolyzed form of the reagent may participate in or catalyze side reactions.1. Ensure anhydrous reaction conditions: Dry all solvents and glassware thoroughly before use. 2. Handle the reagent under inert atmosphere: Weigh and dispense this compound in a glove box or under a stream of inert gas.

Experimental Protocols

Protocol 1: Drying Hygroscopic this compound

This protocol describes a method for drying this compound that has been exposed to moisture. Given its melting point of 100-102 °C, drying should be conducted at a temperature well below this to avoid thermal decomposition.

Methodology:

  • Preparation: Place a thin layer of the hygroscopic this compound in a clean, dry round-bottom flask or Schlenk flask.

  • Vacuum Application: Connect the flask to a high-vacuum line.

  • Gentle Heating: Gently warm the flask in a water bath or with a heating mantle set to a low temperature (e.g., 40-50 °C). Do not exceed this temperature to prevent decomposition.

  • Drying Time: Maintain the vacuum and gentle heating for several hours (e.g., 4-6 hours). The exact time will depend on the extent of moisture absorption.

  • Cooling: Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., argon or nitrogen).

  • Storage: Immediately transfer the dried reagent to a desiccator for storage or use it directly in your reaction.

Protocol 2: Handling this compound in an Inert Atmosphere

To prevent moisture contamination during experimental setup, follow this workflow.

Methodology:

  • Environment Setup: Perform all manipulations of solid this compound inside a glove box or a glove bag filled with an inert gas.

  • Pre-weighing: If a glove box is unavailable, pre-weigh an empty, dry vial with a septum-sealed cap.

  • Rapid Transfer: In a fume hood with low ambient humidity, quickly add the approximate amount of this compound to the vial and seal it.

  • Inerting: Purge the vial with a stream of inert gas through a needle inserted into the septum, with another needle serving as an outlet.

  • Accurate Weighing: Once inerted, weigh the sealed vial to determine the exact mass of the reagent.

  • Dissolution and Transfer: Add anhydrous solvent to the vial via a syringe to dissolve the reagent. The resulting solution can then be transferred to the reaction vessel using a syringe or cannula.

Visualizing Workflows and Relationships

To further clarify the handling and troubleshooting processes, the following diagrams illustrate key logical workflows.

Handling_Golds_Reagent cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup storage Store in tightly sealed container desiccator Place in desiccator over drying agent storage->desiccator weigh Weigh reagent storage->weigh inert_atm Perform in inert atmosphere (glove box) weigh->inert_atm Ideal quick_weigh If no glove box, weigh quickly and purge with inert gas weigh->quick_weigh Alternative add_to_rxn Add to anhydrous solvent inert_atm->add_to_rxn quick_weigh->add_to_rxn transfer Transfer solution via syringe/cannula add_to_rxn->transfer

Caption: Recommended workflow for storing and handling this compound.

Troubleshooting_Low_Yield action_node action_node start Low or No Yield check_reagent Visually inspect this compound start->check_reagent is_clumped Is it clumpy, sticky, or discolored? check_reagent->is_clumped dry_reagent Dry reagent under vacuum (see Protocol 1) is_clumped->dry_reagent Yes check_conditions Review other reaction parameters (solvent purity, temperature, etc.) is_clumped->check_conditions No rerun_reaction Rerun reaction with dried reagent dry_reagent->rerun_reaction use_new Use a fresh batch of reagent rerun_reaction->use_new If still low yield

Caption: Troubleshooting flowchart for low yield in reactions using this compound.

By adhering to these guidelines and protocols, researchers can mitigate the challenges associated with the hygroscopic nature of this compound, leading to more reliable and reproducible experimental outcomes.

References

Preventing hydrolysis of Gold's Reagent during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Gold's Reagent during storage and handling.

Troubleshooting Guide: Hydrolysis of this compound

Issue: My this compound has decreased in reactivity, turned into a sticky solid, or shows unexpected peaks in NMR analysis.

Possible Cause: Hydrolysis of the reagent due to improper storage and handling, leading to the degradation of the active compound. This compound is hygroscopic and will readily absorb moisture from the atmosphere.

Visual Indicators of Hydrolysis:
  • Change in Physical Appearance: The reagent, which is typically a slightly pale yellow solid, may become clumpy, discolored, or turn into a viscous, sticky substance.

  • Reduced Solubility: The hydrolyzed product may exhibit different solubility characteristics compared to the pure reagent.

  • Inconsistent Experimental Results: A decrease in the yield or purity of the desired product in reactions where this compound is used.

Analytical Confirmation of Hydrolysis:
  • NMR Spectroscopy: The appearance of new signals in the 1H NMR spectrum corresponding to the hydrolysis products.

  • HPLC Analysis: A decrease in the peak area of the active this compound and the emergence of new peaks corresponding to degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and why is it sensitive to moisture?

A1: this compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a hygroscopic organic salt. Its structure contains electrophilic carbon atoms within its iminium and enamine-like functionalities. These sites are susceptible to nucleophilic attack by water, initiating the hydrolysis process. The delocalized positive charge across the molecule enhances its reactivity towards nucleophiles like water.

Q2: What is the expected hydrolysis pathway for this compound?

Q3: How should I properly store this compound to prevent hydrolysis?

A3: To ensure the long-term stability of this compound, it is crucial to minimize its exposure to atmospheric moisture. The following storage conditions are recommended:

  • Inert Atmosphere: Store the reagent in a desiccator containing a suitable desiccant (e.g., Drierite™, anhydrous calcium sulfate) or, for optimal protection, inside a nitrogen-filled glovebox.

  • Airtight Container: The reagent should be kept in a tightly sealed container. Sure/Seal™ bottles or similar containers with a septum are ideal for repeated access without exposing the bulk material to air.[1]

  • Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C) for long-term storage.

Q4: What are the best practices for handling this compound in the laboratory?

A4: Adhering to proper handling techniques for air- and moisture-sensitive reagents is critical.

  • Inert Atmosphere Handling: Whenever possible, handle the reagent under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[2][3]

  • Dry Glassware: Ensure all glassware and spatulas are thoroughly dried in an oven (e.g., at 125°C overnight) and cooled in a desiccator before use.[1]

  • Rapid Weighing: If handling outside of an inert atmosphere is unavoidable, minimize the time the container is open to the air. Have all necessary equipment ready to perform the weighing and transfer as quickly as possible.

  • Use of Syringes and Cannulas: For transferring solutions of the reagent, use dry syringes or cannulas under a positive pressure of an inert gas.[4]

Q5: How can I assess the purity of my stored this compound?

A5: The purity of this compound can be assessed using several analytical techniques.

  • Quantitative NMR (qNMR): This is a highly accurate method for determining the purity of a substance. By integrating the signals of this compound against a certified internal standard, a precise purity value can be obtained.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from its hydrolysis products. The purity can be estimated by the relative area of the main peak.

  • Titration: While less common for this specific reagent, a non-aqueous titration could potentially be developed to determine the purity.

Data Presentation

The following table provides illustrative data on the stability of this compound under various storage conditions over a period of six months. This data is hypothetical and intended to demonstrate the expected trends in degradation. For accurate stability data, it is recommended to perform in-house testing as described in the experimental protocols below.

Storage ConditionTemperatureRelative HumidityPurity after 1 month (%)Purity after 3 months (%)Purity after 6 months (%)
Sealed container in a desiccator (Drierite™)20-25°C<10%99.598.897.5
Sealed container on the benchtop20-25°C40-60%95.288.175.3
Sealed container in a refrigerator4°C~20% (in fridge)99.899.298.5
In a nitrogen-filled glovebox20-25°C<1%>99.9>99.9>99.9

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Materials:

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,4-Dioxane, anhydrous

  • Round-bottomed flask with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a dry, round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine cyanuric chloride (0.4 mol), anhydrous N,N-dimethylformamide (2.4 mol), and anhydrous 1,4-dioxane (100 mL).

  • Heat the mixture with stirring to approximately 85°C for 2-3 hours. During this time, a significant evolution of carbon dioxide will be observed.

  • After the reaction period, cool the mixture to room temperature.

  • The product, this compound, will precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with a small amount of cold, anhydrous 1,4-dioxane and then with anhydrous diethyl ether.

  • Dry the product under vacuum to remove residual solvents. The reagent is typically used without further purification.

Protocol 2: Quantitative NMR (qNMR) for Purity Assessment of this compound

Objective: To determine the purity of a sample of this compound using an internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d6, D2O)

  • NMR spectrometer

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of the certified internal standard into a clean, dry vial.

  • Accurately weigh a specific amount of the this compound sample into the same vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.

  • Transfer the solution to an NMR tube.

  • Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Integrate a well-resolved signal from this compound and a well-resolved signal from the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / Wsample) * (Wstd / MWstd) * Pstd * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Mandatory Visualizations

Hydrolysis_Pathway Golds_Reagent This compound C₆H₁₄N₃⁺Cl⁻ Intermediate1 Hemiaminal-like Intermediate 1 Golds_Reagent->Intermediate1 Nucleophilic Attack H2O H₂O (Moisture) H2O->Intermediate1 Intermediate2 Hemiaminal-like Intermediate 2 Intermediate1->Intermediate2 Further Hydrolysis Dimethylamine Dimethylamine (CH₃)₂NH Intermediate2->Dimethylamine Decomposition Formic_Acid Formic Acid HCOOH Intermediate2->Formic_Acid Ammonium_Chloride Ammonium Chloride NH₄Cl Intermediate2->Ammonium_Chloride

Caption: Proposed hydrolysis pathway of this compound upon exposure to water.

Experimental_Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup Storage Store this compound in a sealed container under inert gas or in a desiccator Glovebox Handle in a Glovebox or under Inert Atmosphere Storage->Glovebox Weigh Weigh Quickly Glovebox->Weigh Dry_Glassware Use Oven-Dried Glassware Dry_Glassware->Weigh Reaction Add to Dry Reaction Solvent Weigh->Reaction

Caption: Recommended workflow for storing and handling this compound.

References

Technical Support Center: Byproduct Identification in Gold's Reagent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gold's Reagent reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify byproducts in their experiments. This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile reagent for aminomethylenation and formylation reactions. However, like any chemical transformation, side reactions can occur, leading to the formation of undesired byproducts. This resource provides a comprehensive overview of common byproducts, troubleshooting strategies, and detailed experimental protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is an iminium salt, not a gold-containing compound, with the chemical name [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride. It is primarily used as a β-dimethylaminomethylenating agent for active methylene compounds like ketones, primary and secondary amines, and amides. It can also act as a formylating agent when reacted with Grignard reagents followed by hydrolysis.[1][2][3]

Q2: What are the most common types of byproducts in this compound reactions?

A2: The most common byproducts arise from:

  • Lack of Regioselectivity: When using unsymmetrical ketones, a mixture of constitutional isomers (enaminones functionalized at different α-positions) can be formed.[4]

  • Reagent Degradation: this compound is hygroscopic and can be sensitive to heat and moisture.[2][5] Its decomposition can introduce impurities into the reaction mixture.

  • Side Reactions with Substrates: Depending on the substrate and reaction conditions, various side reactions can occur, such as self-condensation of the starting ketone or incomplete reaction.

Q3: My reaction with an unsymmetrical ketone is giving a mixture of products. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the reaction of this compound with unsymmetrical ketones can be challenging. The formation of constitutional isomers is a known issue.[4] To favor the desired isomer, consider the following:

  • Choice of Base and Solvent: The reaction conditions, including the base and solvent, can influence the enolization of the ketone and thus the regioselectivity. Systematic optimization of these parameters is recommended.[4][6]

  • Steric Hindrance: The steric environment around the α-protons of the ketone can direct the reaction to the less hindered site.

  • Alternative Reagents: In some cases, using a modified this compound with different N,N-dialkylformamides may offer improved selectivity.[4][6]

Q4: I suspect my this compound has degraded. How can I check its purity?

A4: this compound is known to be hygroscopic.[2][5] If you suspect degradation, you can check its purity by:

  • Melting Point: Compare the melting point of your reagent to the literature value.

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to check for the presence of impurities or degradation products. The spectrum of pure this compound should show characteristic peaks for the dimethylamino and vinyl protons.[2]

  • Elemental Analysis: For a definitive purity assessment, elemental analysis can be performed.

Troubleshooting Guides

Issue 1: Formation of Constitutional Isomers with Unsymmetrical Ketones

Symptoms:

  • TLC analysis of the crude reaction mixture shows multiple spots close to each other.

  • ¹H NMR spectrum of the crude product shows multiple sets of signals for the enaminone product.

  • GC-MS analysis reveals two or more peaks with the same mass-to-charge ratio, corresponding to the isomeric products.

Possible Causes:

  • Non-selective enolization of the unsymmetrical ketone under the reaction conditions.[4]

Solutions:

  • Optimize Reaction Conditions: Systematically vary the base, solvent, and reaction temperature to find conditions that favor the formation of the desired regioisomer. A Design of Experiments (DoE) approach can be efficient for this optimization.

  • Use a Bulky Base: Employing a sterically hindered base may favor deprotonation at the less sterically hindered α-carbon of the ketone.

  • Consider a Stepwise Approach: An alternative to direct aminomethylenation is a stepwise sequence involving the formation of a β-methoxy enone followed by an addition-elimination reaction with dimethylamine. This can provide better control over regioselectivity.[4]

Issue 2: Low Yield and Presence of Unreacted Starting Material

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted ketone or amine.

  • The isolated yield of the desired product is lower than expected.

Possible Causes:

  • Inactive this compound: The reagent may have degraded due to improper storage or handling.

  • Insufficient Base: The amount of base may be insufficient to deprotonate the active methylene compound effectively.

  • Suboptimal Reaction Temperature or Time: The reaction may not have reached completion.

Solutions:

  • Verify Reagent Quality: Use freshly opened or properly stored this compound. If in doubt, purify the reagent by recrystallization.

  • Increase Base Equivalents: Use a slight excess of the base to ensure complete deprotonation.

  • Monitor the Reaction: Follow the reaction progress by TLC or GC-MS to determine the optimal reaction time. A moderate increase in temperature may also be beneficial.[2]

Issue 3: Presence of Unknown Impurities

Symptoms:

  • Unexpected spots on TLC or peaks in GC-MS that do not correspond to starting materials or the expected product.

  • The NMR spectrum of the purified product shows unidentifiable signals.

Possible Causes:

  • Hydrolysis of this compound: If the reaction is not carried out under anhydrous conditions, this compound can hydrolyze, leading to the formation of byproducts.

  • Thermal Decomposition: At elevated temperatures, this compound may decompose.

  • Side Reactions of the Product: The enaminone product itself might be unstable under the reaction or workup conditions and undergo further reactions.

Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Reaction Temperature: Avoid excessive heating. If a higher temperature is required, perform a small-scale experiment first to check for decomposition.

  • Optimize Workup Procedure: Use mild workup conditions to avoid degradation of the product. This may include using a buffered aqueous solution for extraction or minimizing exposure to strong acids or bases.

Data Presentation

Table 1: Regioselectivity in the Reaction of this compound with 2-Butanone
EntryBaseSolventTemperature (°C)Ratio of Isomers (A:B)Total Yield (%)Reference
1NaHTHF251 : 1.575Fictional Data
2LDATHF-78 to 259 : 185Fictional Data
3KHMDSToluene0 to 25>20 : 190Fictional Data
4DBUCH₂Cl₂252 : 180Fictional Data

Isomer A: (E)-4-(dimethylamino)but-3-en-2-one; Isomer B: (E)-1-(dimethylamino)but-1-en-3-one. Data is for illustrative purposes and should be confirmed by experimental results.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Enaminones from Ketones using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Base (e.g., NaH, 1.2 eq)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes, saturated aqueous NaHCO₃, brine)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ketone and anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the base to the stirred solution.

  • Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

  • Add this compound in one portion.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot with a small amount of saturated aqueous NaHCO₃.

  • Extract with an equal volume of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer with a small amount of anhydrous Na₂SO₄.

  • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the same solvent.[7][8]

  • Filter the sample through a syringe filter (0.22 µm) before injection.

GC-MS Parameters (Typical):

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

Visualizations

Logical Flowchart for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting Troubleshooting Byproduct Formation in this compound Reactions start Byproduct Detected in Reaction check_reagent Check Purity of this compound (NMR, MP) start->check_reagent reagent_bad Reagent Degraded check_reagent->reagent_bad No reagent_ok Reagent is Pure check_reagent->reagent_ok Yes purify_reagent Purify or Replace Reagent reagent_bad->purify_reagent purify_reagent->start check_conditions Review Reaction Conditions (Anhydrous? Temperature?) reagent_ok->check_conditions conditions_bad Improper Conditions check_conditions->conditions_bad No conditions_ok Conditions are Appropriate check_conditions->conditions_ok Yes optimize_conditions Optimize Conditions (Dry Solvents, Temp Control) conditions_bad->optimize_conditions optimize_conditions->start analyze_byproduct Identify Byproduct Structure (GC-MS, NMR) conditions_ok->analyze_byproduct is_isomer Is Byproduct a Constitutional Isomer? analyze_byproduct->is_isomer isomer_yes Optimize for Regioselectivity (Base, Solvent, Temp) is_isomer->isomer_yes Yes isomer_no Investigate Other Side Reactions (e.g., Substrate Decomposition) is_isomer->isomer_no No end Problem Resolved isomer_yes->end isomer_no->end

Caption: Troubleshooting flowchart for identifying and resolving byproduct formation.

Experimental Workflow for Byproduct Identification

Byproduct_Identification_Workflow Workflow for Byproduct Identification start Reaction Complete workup Aqueous Workup and Crude Product Isolation start->workup tlc TLC Analysis of Crude workup->tlc gcms GC-MS Analysis of Crude workup->gcms nmr NMR of Crude Product workup->nmr separation Purification of Byproduct (Column Chromatography, Prep-TLC) tlc->separation gcms->separation nmr->separation structure Structure Elucidation of Byproduct (NMR, HRMS, IR) separation->structure end Byproduct Identified structure->end

References

Technical Support Center: Purification Strategies for Products Synthesized with Gold's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of products synthesized using Gold's Reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common byproducts?

A: this compound, or [(Dimethylamino)methylidene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-dimethylazanium hexafluorophosphate, is a guanidinium-type coupling reagent used for amide and ester bond formation, particularly in peptide synthesis. During the coupling reaction, this compound is consumed, generating byproducts that need to be removed during purification. The primary byproducts are typically water-soluble, urea-type compounds. The specific structure of the main byproduct is 1,1,3,3-tetramethylurea.

Q2: What are the most common initial purification strategies for reactions involving this compound?

A: The initial workup for a reaction utilizing this compound often involves an aqueous wash to remove the majority of the water-soluble byproducts. A typical procedure includes diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. However, the exact strategy can depend on the properties of the desired product.

Q3: Is recrystallization an effective method for purifying products made with this compound?

A: Recrystallization can be an effective purification technique if the desired product is a solid with suitable solubility properties. This method is particularly useful for removing trace impurities after initial purification steps like extraction or chromatography. The choice of solvent system is critical and must be determined empirically for each specific product.

Q4: Are there any compatibility issues with using this compound and common protecting groups?

A: this compound is generally compatible with most common protecting groups used in peptide synthesis, such as Boc and Fmoc. However, the basic conditions sometimes used during the reaction or workup (e.g., DIPEA as a base) can potentially affect sensitive protecting groups. It is crucial to consider the stability of all functional groups in your molecule when designing the reaction and purification protocol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of products synthesized with this compound.

Problem 1: A persistent impurity with a mass corresponding to tetramethylurea is present in my final product.

  • Possible Cause: Incomplete removal of the urea byproduct from this compound during the initial aqueous workup. This can happen if the product itself has some water solubility, leading to the formation of emulsions or poor partitioning.

  • Solution:

    • Optimize Aqueous Extraction: Increase the number of aqueous washes. Using a dilute acid wash (e.g., 0.5-1.0 M HCl) can help to protonate any basic impurities and enhance their solubility in the aqueous phase.

    • Liquid-Liquid Extraction: If the product is soluble in an organic solvent that is immiscible with water, perform a thorough liquid-liquid extraction.

    • Silica Gel Chromatography: If the byproduct persists, flash chromatography on silica gel is often effective. A polar solvent system is typically required to elute the desired product while retaining the more polar urea byproduct on the column.

Problem 2: My product appears to be an oil, making handling and purification difficult.

  • Possible Cause: The product may be inherently an oil at room temperature, or residual solvent or impurities are preventing crystallization.

  • Solution:

    • High-Vacuum Drying: Ensure all solvents are thoroughly removed by drying the product under high vacuum for an extended period.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether). This can wash away impurities and encourage the formation of a solid.

    • Chromatography: Purify the oil using flash chromatography to remove impurities. The purified product may then be more amenable to crystallization.

Problem 3: The yield of my product is significantly lower than expected after purification.

  • Possible Cause:

    • The product may have some solubility in the aqueous phase, leading to loss during the extraction process.

    • The product might be unstable to the purification conditions (e.g., acidic or basic washes, prolonged exposure to silica gel).

    • The product may be co-eluting with byproducts during chromatography.

  • Solution:

    • Back-Extraction: If product loss during aqueous washes is suspected, back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product.

    • pH Control: Carefully control the pH of the aqueous washes to minimize the solubility of your product. For example, if your product is acidic, avoid basic washes.

    • Optimize Chromatography: Develop a more selective chromatography method. This could involve using a different solvent system, a different stationary phase (e.g., reverse-phase silica), or a shallower gradient.

    • Reaction Monitoring: Ensure the initial reaction has gone to completion using techniques like TLC or LC-MS to avoid purifying a mixture of starting material and product.

Quantitative Data on Purification Methods

The effectiveness of different purification strategies can vary significantly depending on the specific product. The table below provides a summary of expected outcomes for common techniques.

Purification MethodTypical Purity AchievedTypical Yield RangeKey Considerations
Aqueous Extraction 70-90%80-95%Highly dependent on the product's solubility. Best for initial bulk impurity removal.
Flash Chromatography >95%60-85%Good for removing closely related impurities. Yield depends on separation efficiency.
Preparative HPLC (RP) >99%50-80%Provides the highest purity. Yield can be lower due to the complexity of the technique.
Recrystallization >98%70-90% (of input)Only suitable for solid products. Requires careful solvent selection.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

  • Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 3-5 times the volume of the reaction solvent).

  • Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl (2 x 1 volume). This removes basic impurities and unreacted amines.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO3 (2 x 1 volume) to neutralize any remaining acid and remove acidic impurities.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 1 volume) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Chromatography on Silica Gel

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with the chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system. Collect fractions and monitor the elution of the product using TLC or a UV detector.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow A Crude Reaction Mixture (Product + Byproducts) B Aqueous Workup (Acid/Base Washes) A->B C Aqueous Layer (Water-Soluble Byproducts) B->C Discard D Organic Layer (Crude Product) B->D E Concentration D->E F Purification Step E->F G Flash Chromatography F->G Good Separation H Recrystallization F->H Product is Solid I Preparative HPLC F->I High Purity Needed J Pure Product G->J H->J I->J

Caption: General purification workflow for products synthesized with this compound.

Troubleshooting_Tree Start Impure Product After Initial Workup Q1 Is the main impurity water-soluble (e.g., tetramethylurea)? Start->Q1 A1_Yes Perform additional aqueous washes or use flash chromatography. Q1->A1_Yes Yes Q2 Is the product an oil? Q1->Q2 No A1_Yes->Q2 A2_Yes Attempt trituration with a non-polar solvent or proceed directly to chromatography. Q2->A2_Yes Yes Q3 Is the yield unexpectedly low? Q2->Q3 No A2_Yes->Q3 A3_Yes Check aqueous layers for product loss (back-extraction). Optimize chromatography conditions. Q3->A3_Yes Yes End Proceed to Final Characterization Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for common purification issues.

Optimizing reaction temperature for Gold's Reagent synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during its preparation, with a particular focus on the optimization of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The established protocol for the synthesis of this compound from cyanuric chloride and N,N-dimethylformamide (DMF) recommends a reaction temperature of approximately 85°C.[1] Subsequent reactions involving this compound with various substrates are typically carried out at slightly lower temperatures, in the range of 65–90°C.[1]

Q2: What are the potential consequences of deviating from the recommended reaction temperature?

A2: While specific studies on the temperature optimization of this compound synthesis are not extensively documented, general principles for reactions involving Vilsmeier-Haack type intermediates suggest that temperature control is crucial.

  • Temperatures significantly below 85°C may lead to an incomplete or sluggish reaction, resulting in a low yield of the desired product.

  • Temperatures significantly above 85°C could promote the thermal decomposition of the Vilsmeier-type intermediate or the final product, leading to the formation of undesired byproducts and a decrease in overall yield and purity.[2]

Q3: My reaction mixture did not solidify upon cooling. What could be the issue?

A3: The synthesis of this compound should yield a solid product upon cooling to room temperature. If the mixture remains an oil or liquid, it could be due to several factors:

  • Incomplete reaction: The heating time of 2-3 hours at 85°C may not have been sufficient.

  • Excess solvent: Ensure all the 1,4-dioxane was removed under vacuum.

  • Impure starting materials: The presence of impurities, especially excess water in the DMF, can interfere with the reaction.

Q4: The yield of my this compound is consistently low. How can I improve it?

A4: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Moisture control: this compound and the reaction intermediates are sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.[1]

  • Temperature control: Maintain the reaction temperature as close to 85°C as possible. Overheating can lead to decomposition.

  • Purity of reactants: Use high-purity cyanuric chloride and dry N,N-dimethylformamide for the best results.

  • Efficient stirring: Ensure the reaction mixture is stirred efficiently throughout the heating period to ensure proper mixing of reactants.

Q5: How should I handle and store the final this compound product?

A5: this compound is very hygroscopic and should be handled in a moisture-free environment, such as a glove box or under a stream of dry inert gas.[1] For storage, it is recommended to keep the solid product in a desiccator over a suitable drying agent like anhydrous calcium sulfate to maintain its stability and reactivity over time.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Reaction temperature too low.Ensure the heating bath is maintained at a stable 85°C. Use a calibrated thermometer to monitor the internal reaction temperature if possible.
Incomplete reaction time.Extend the reaction time to the upper end of the recommended 2-3 hour range, monitoring for the cessation of gas evolution.
Moisture contamination.Use oven-dried glassware and anhydrous solvents. Handle starting materials in a dry environment.
Dark-colored or Tarry Product Reaction temperature too high.Use a temperature-controlled heating mantle or oil bath to prevent overheating. Avoid direct heating with a Bunsen burner.
Presence of impurities.Ensure the purity of cyanuric chloride and N,N-dimethylformamide.
Product is an Oil, Not a Solid Incomplete removal of solvent.Ensure the product is subjected to high vacuum for a sufficient period to remove all traces of 1,4-dioxane.
Incomplete reaction.Re-evaluate the reaction time and temperature to ensure the reaction has gone to completion.
Difficulty in Handling the Product Product is hygroscopic.Handle the final product in a glove box or under an inert atmosphere. Store in a desiccator.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum pump

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyanuric chloride and anhydrous N,N-dimethylformamide in anhydrous 1,4-dioxane.

  • Heat the reaction mixture to approximately 85°C with constant stirring.

  • Maintain the temperature and continue stirring for 2-3 hours. Vigorous evolution of carbon dioxide should be observed.

  • After the gas evolution ceases, allow the reaction mixture to cool to room temperature. The product should solidify.

  • Remove the solvent (1,4-dioxane) under high vacuum to obtain the crude this compound as a solid.

  • The crude product is often of sufficient purity for subsequent reactions. If necessary, it can be further purified, though this is not typically required.[1]

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis [1]

ParameterValue
Reactant 1 Cyanuric Chloride
Reactant 2 N,N-Dimethylformamide (DMF)
Solvent 1,4-Dioxane
Reaction Temperature ~85°C
Reaction Time 2-3 hours
Product Form Solid

Mandatory Visualization

Troubleshooting_Golds_Reagent_Synthesis Start Start Synthesis Setup Combine Reactants: Cyanuric Chloride, DMF, Dioxane Start->Setup Heat Heat to 85°C for 2-3h Setup->Heat TroubleshootMoisture Troubleshoot: - Check for Moisture - Use Anhydrous Reagents Setup->TroubleshootMoisture Potential Issue: Moisture GasEvo Observe Gas (CO2) Evolution? Heat->GasEvo Cool Cool to Room Temperature GasEvo->Cool Yes TroubleshootTemp Troubleshoot: - Check Temperature Control - Extend Heating Time GasEvo->TroubleshootTemp No Solidify Product Solidifies? Cool->Solidify Vacuum Remove Solvent under Vacuum Solidify->Vacuum Yes TroubleshootSolvent Troubleshoot: - Ensure Complete Solvent Removal - Re-evaluate Reaction Conditions Solidify->TroubleshootSolvent No Product Obtain this compound Vacuum->Product End Store in Desiccator Product->End TroubleshootTemp->Heat TroubleshootMoisture->Setup TroubleshootSolvent->Cool

Caption: Troubleshooting workflow for this compound synthesis.

References

Effect of solvent choice on Gold's Reagent reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Gold's Reagent, with a specific focus on the impact of solvent choice on reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, chemically known as [[[(Dimethylamino)methylene]amino]methylene]dimethylammonium chloride, is a versatile and efficient formylating agent.[1] It is primarily used in organic synthesis for the following transformations:

  • Synthesis of Enaminones: Reaction with ketones and other active methylene compounds to produce β-dimethylaminomethylene derivatives.[1]

  • Synthesis of Amidines: Reaction with primary amines.[1]

  • Synthesis of Acylamidines: Reaction with amides.[1]

  • Formylation of Grignard Reagents: To produce aldehydes after hydrolysis.

Q2: What are the general advantages of using this compound?

This compound offers several advantages over other formylating agents like formamide acetals. It is prepared in a single step from inexpensive starting materials in nearly quantitative yield and does not require extensive purification.[1] Reactions with this compound can often be carried out under mild conditions, at relatively low temperatures (65–90°C), and with moderate reaction times (12-24 hours).[1]

Q3: How does the choice of solvent impact the solubility of this compound?

Troubleshooting Guides

Issue 1: Low or No Reactivity with Active Methylene Compounds

Symptoms:

  • Starting material (ketone, ester, etc.) is largely unreacted after the specified reaction time.

  • TLC analysis shows only the spot for the starting material.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Solvent Choice Switch to a solvent that favors the formation and reactivity of the enolate intermediate. For reactions involving enolates, mildly Lewis basic solvents like tetrahydrofuran (THF) can promote C-alkylation (the desired reaction pathway).[3] Strongly coordinating solvents like DMSO or HMPA may favor O-alkylation, leading to undesired side products.[3]The solvent plays a crucial role in the C- vs. O-reactivity of enolates. The choice of solvent can dictate the major product formed.[3]
Insufficient Base Ensure a suitable base (e.g., sodium methoxide, potassium tert-butoxide) is used in stoichiometric amounts to generate the enolate of the active methylene compound. The choice of base can also be influenced by the solvent.Active methylene compounds require a base to be deprotonated to their reactive enolate form.
Moisture in the Reaction Ensure all solvents and reagents are anhydrous. This compound is moisture-sensitive.The presence of water can quench the enolate intermediate and hydrolyze this compound.
Low Reaction Temperature While this compound reacts under mild conditions, some less reactive substrates may require higher temperatures. Gradually increase the reaction temperature and monitor the progress by TLC.Reaction kinetics are temperature-dependent. Increasing the temperature can provide the necessary activation energy for the reaction to proceed.
Issue 2: Poor Yield or Side Product Formation in Amidine Synthesis

Symptoms:

  • Low yield of the desired amidine.

  • Presence of multiple spots on the TLC plate, indicating side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Incorrect Solvent For the synthesis of N,N-Dimethyl-N'-p-tolylformamidine, methanol has been successfully used as a solvent.[1] Consider using polar protic solvents that can solvate the ionic intermediates and facilitate the reaction.The provided literature demonstrates the successful use of methanol for this specific transformation.[1] Polar protic solvents can stabilize charged intermediates through hydrogen bonding.[2]
Base Incompatibility The synthesis of N,N-Dimethyl-N'-p-tolylformamidine uses sodium methoxide in methanol.[1] Ensure the base is compatible with the chosen solvent and substrate.The base is crucial for the reaction to proceed, and its effectiveness can be solvent-dependent.
Reaction Time Amidine formation with this compound can take 12-24 hours.[1] Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC.Some reactions are inherently slow and require longer reaction times for completion.
Workup Issues During workup, ensure complete extraction of the product. The procedure for N,N-Dimethyl-N'-p-tolylformamidine involves extraction with chloroform and washing with a saturated aqueous solution of sodium bicarbonate.[1]Improper workup can lead to loss of product and lower yields.

Experimental Protocols

Preparation of N,N-Dimethyl-N'-p-tolylformamidine from p-Toluidine and this compound [1]

  • Reaction Setup: A 250-mL, three-necked, round-bottomed flask is equipped with a reflux condenser and a magnetic stirring bar. The system is placed under a positive nitrogen pressure.

  • Solvent and Base: Charge the flask with 100 mL of methanol. Add sodium metal (1.4 g, 0.06 mol) in small portions.

  • Addition of Amine: After all the sodium has reacted to form sodium methoxide, add p-toluidine (6.4 g, 0.06 mol) and stir the resulting solution for 5 minutes.

  • Addition of this compound: Add this compound (10.6 g, 0.065 mol) in one portion.

  • Reaction: Reflux the resulting mixture with stirring overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent on a rotary evaporator.

    • Take up the residue in chloroform (100 mL).

    • Extract the chloroform solution twice with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).

    • Dry the chloroform phase over anhydrous magnesium sulfate, filter, and remove the solvent on a rotary evaporator to yield the crude product.

Data Presentation

Currently, there is a lack of comprehensive quantitative data in the scientific literature directly comparing the reactivity of this compound in a variety of solvents. The table below provides a qualitative summary based on general principles of organic chemistry and specific examples found.

Table 1: Qualitative Effect of Solvent Type on this compound Reactivity

Solvent Type Examples Expected Solubility of this compound Potential Effect on Reactivity with Active Methylene Compounds Potential Effect on Reactivity with Amines
Polar Protic Methanol, Ethanol, WaterHighMay compete with the nucleophile and hinder the reaction.Can be a good choice, as demonstrated with methanol.[1] May stabilize charged intermediates.
Polar Aprotic THF, DMF, DMSO, AcetonitrileModerate to HighCan be effective. Mildly Lewis basic solvents like THF may favor desired C-alkylation.[3]Generally suitable for reactions involving ionic species.
Non-Polar Toluene, Hexane, DioxaneLowPoor solubility may lead to slow or incomplete reactions. However, dioxane has been used in the preparation of this compound.[1]Not generally recommended due to poor solubility of the reagent.

Visualizations

experimental_workflow General Experimental Workflow for this compound Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Select appropriate glassware and setup under inert atmosphere reagents Add solvent, base (if required), and substrate start->reagents add_gold Add this compound reagents->add_gold heat Heat to desired temperature (e.g., 65-90°C) add_gold->heat monitor Monitor reaction progress (e.g., by TLC) heat->monitor quench Cool and quench the reaction monitor->quench extract Extract the product quench->extract purify Purify the product (e.g., chromatography, crystallization) extract->purify

Caption: General experimental workflow for reactions using this compound.

troubleshooting_logic Troubleshooting Logic for Low Reactivity cluster_solvent Solvent Issues cluster_conditions Reaction Conditions start Low or No Reaction check_solubility Is this compound soluble in the chosen solvent? start->check_solubility check_base Is the base appropriate and sufficient? start->check_base check_reactivity Does the solvent favor the desired reaction pathway? check_solubility->check_reactivity change_solvent Action: Change to a more appropriate solvent check_reactivity->change_solvent No check_temp Is the temperature optimal? check_base->check_temp check_time Is the reaction time sufficient? check_temp->check_time adjust_conditions Action: Adjust base, temperature, or time check_time->adjust_conditions No

References

Managing exothermic reactions during Gold's Reagent preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for managing the exothermic reaction during the preparation of Gold's Reagent. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its preparation a concern?

This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile reagent used in organic synthesis.[1] Its preparation typically involves the reaction of cyanuric chloride with N,N-dimethylformamide (DMF). This reaction is highly exothermic, meaning it releases a significant amount of heat.[1] If not properly managed, this heat can lead to a rapid increase in temperature, vigorous gas evolution (carbon dioxide), and potentially a runaway reaction, posing a significant safety hazard in the laboratory.[1]

Q2: What are the key parameters to control during the synthesis of this compound to manage the exothermic reaction?

Effective management of the exothermic reaction during this compound synthesis hinges on controlling several critical parameters:

  • Temperature: Continuous monitoring and control of the reaction temperature are paramount.

  • Reagent Addition Rate: The speed at which the reagents are mixed can significantly impact the rate of heat generation.

  • Stirring: Efficient agitation is crucial for uniform heat distribution and preventing localized hot spots.

  • Concentration: The concentration of reactants in the solvent affects the reaction rate and the overall heat capacity of the system.

Q3: What is a typical temperature profile for the preparation of this compound?

While the exact temperature profile can vary based on the scale and specific conditions, a controlled reaction will exhibit a gradual temperature increase to the desired setpoint (e.g., 85°C), followed by a stable temperature throughout the reaction period.[1] An uncontrolled exotherm will show a rapid, often accelerating, temperature spike that significantly exceeds the target temperature.

Troubleshooting Guide: Managing the Exotherm

This guide provides solutions to common problems encountered during the preparation of this compound.

Problem Potential Cause Recommended Action
Rapid, uncontrolled temperature increase. Reagent addition was too fast.Immediately cease reagent addition. Apply external cooling (e.g., ice water bath). Monitor the temperature closely until it stabilizes.
Inadequate stirring.Increase the stirring rate to improve heat dissipation. Ensure the stir bar or mechanical stirrer is functioning correctly.
Initial temperature was too high.Start the reaction at a lower temperature to allow for better control of the initial exotherm.
Vigorous gas evolution causing splashing. Reaction is proceeding too quickly due to overheating.Reduce the heating rate or apply external cooling. Ensure the reaction vessel is equipped with a proper reflux condenser and a gas outlet.
Localized boiling or charring. Poor mixing leading to hot spots.Improve stirring efficiency. For larger scale reactions, consider using a mechanical overhead stirrer.
Reaction temperature does not increase. Impure or degraded starting materials.Use fresh, high-purity cyanuric chloride and dry DMF.
Incorrect reaction setup.Verify that the heating apparatus is functioning correctly and that the thermometer is properly placed to measure the internal temperature.

Experimental Protocols

Preparation of this compound (Illustrative Lab-Scale)

Materials:

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a temperature probe.

  • Heating mantle

  • Ice water bath for cooling

Procedure:

  • In a well-ventilated fume hood, charge the round-bottom flask with cyanuric chloride and anhydrous 1,4-dioxane.

  • Begin stirring the mixture.

  • Slowly add anhydrous DMF to the stirred suspension at a controlled rate.

  • After the addition is complete, slowly heat the reaction mixture to approximately 85°C.[1]

  • Monitor the internal temperature closely. A significant exotherm is expected, accompanied by the evolution of carbon dioxide.[1]

  • If the temperature rises too rapidly or the gas evolution becomes too vigorous, immediately lower or remove the heating mantle and apply an ice water bath to moderate the reaction.[1]

  • Maintain the reaction at the target temperature for the specified time, ensuring continuous stirring.

Visualizations

Logical Workflow for Managing Exothermic Reactions

ExothermManagement start Start this compound Synthesis monitor Continuously Monitor Temperature and Gas Evolution start->monitor is_controlled Is Reaction Controlled? monitor->is_controlled proceed Continue Reaction at Set Temperature is_controlled->proceed Yes reduce_heat Reduce or Remove Heat Source is_controlled->reduce_heat No end Reaction Complete proceed->end cool Apply External Cooling (Ice Bath) check_stirring Ensure Efficient Stirring cool->check_stirring reduce_heat->cool check_stirring->monitor

Caption: A logical workflow for monitoring and controlling the exothermic reaction during this compound preparation.

Troubleshooting Pathway for Uncontrolled Exotherm

TroubleshootingExotherm start Uncontrolled Exotherm Detected (Rapid Temperature Rise) action1 Cease Reagent Addition start->action1 action2 Apply Ice Water Bath action1->action2 action3 Increase Stirring Rate action2->action3 assess Assess Reaction Stability action3->assess stabilized Temperature Stabilized Proceed with Caution assess->stabilized Yes not_stabilized Temperature Still Rising Emergency Shutdown assess->not_stabilized No

References

Technical Support Center: Work-up Procedures for Gold's Reagent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gold's Reagent reactions. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully quenching and working up reactions involving this compound, [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride.

Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions utilizing this compound.

Issue 1: Product Isolation and Purification Challenges

Q1: My product is a sticky oil or fails to solidify after solvent removal. How can I isolate it?

A: This is a common issue when the product is not highly crystalline or if residual impurities are present.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble. Good starting points are diethyl ether, pentane, or hexane. This can often induce crystallization or solidify the product.

  • Chromatography: If trituration fails, column chromatography is the most effective method for purification. The choice of stationary phase and eluent will depend on the polarity of your product.

    • Silica Gel: Standard silica gel can be used, but for basic products like formamidines, it's often beneficial to add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in the eluent system) to prevent streaking and improve separation.

    • Alumina (Basic or Neutral): For strongly basic compounds, basic or neutral alumina can be a better choice than silica gel to avoid product decomposition or strong adsorption.

    • Reverse-Phase Chromatography: For highly polar or water-soluble products, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient may be necessary.

Q2: I'm observing significant streaking of my product spot on the TLC plate. What does this indicate and how can I fix it?

A: Streaking on a TLC plate, especially with amine-containing compounds, is often due to the interaction of the basic product with the acidic silica gel.

  • Modified Eluent: As with column chromatography, adding a small amount of a basic modifier like triethylamine or a few drops of ammonia to your TLC developing solvent can neutralize the acidic sites on the silica and result in well-defined spots.

  • Alternative TLC plates: Consider using alumina or reverse-phase TLC plates for better results with basic compounds.

Q3: My product is water-soluble. How can I extract it from the aqueous work-up?

A: Standard extraction with common organic solvents may be inefficient for highly polar or water-soluble products.

  • Continuous Liquid-Liquid Extraction: This technique can be very effective for extracting water-soluble compounds into an organic solvent over an extended period.

  • Alternative Solvent Systems: A mixture of chloroform and isopropanol (e.g., 3:1 ratio) can be more effective at extracting polar, water-soluble organic compounds from an aqueous phase than common solvents like ethyl acetate or dichloromethane.

  • Salting Out: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic product in the aqueous phase and improve its partitioning into the organic layer during extraction.[1]

Issue 2: Removal of Byproducts and Reagents

Q4: How do I remove the primary byproduct of this compound reactions, dimethylamine hydrochloride?

A: Dimethylamine hydrochloride is a water-soluble salt and is typically removed during the aqueous work-up.

  • Aqueous Wash: A standard work-up procedure involves dissolving the reaction residue in an organic solvent (like chloroform or dichloromethane) and washing it with a saturated aqueous solution of sodium bicarbonate.[2] The basic wash neutralizes any remaining acidic species and helps to partition the dimethylamine hydrochloride into the aqueous layer. Multiple washes may be necessary.

  • Water Wash: If your product is not sensitive to neutral water, several washes with deionized water can also effectively remove this salt.

Q5: I suspect unreacted this compound is present in my crude product. How can I remove it?

A: this compound is highly water-soluble and reactive towards water.

  • Aqueous Quench and Wash: Quenching the reaction with water or an aqueous solution will hydrolyze any remaining this compound. The resulting water-soluble byproducts can then be removed through a standard aqueous work-up as described above. Due to the hygroscopic nature of this compound, ensuring a thorough aqueous wash is crucial.[3]

Frequently Asked Questions (FAQs)

Q6: What is the standard quenching and work-up procedure for a reaction with this compound?

A: A widely used and reliable procedure, particularly for the synthesis of N,N-dimethyl-N'-arylformamidines, is as follows:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Remove the reaction solvent using a rotary evaporator.

  • Dissolve the resulting residue in a water-immiscible organic solvent, such as chloroform or dichloromethane.

  • Transfer the solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.[2]

Q7: My reaction was performed in a water-miscible solvent like methanol or THF. How should I adapt the work-up?

A: It is generally best to remove the water-miscible solvent before performing an aqueous work-up.

  • Solvent Removal: Use a rotary evaporator to remove the bulk of the methanol or THF.

  • Partitioning: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water (or an aqueous wash solution). Then proceed with the standard extraction and washing procedure. This prevents the loss of product into the aqueous phase due to the co-solvency effect of the reaction solvent.

Q8: Can I perform a one-pot reaction with this compound without isolating it first?

A: Yes, one-pot procedures have been developed for the synthesis of enaminones. In these methods, this compound is prepared in situ from cyanuric chloride and DMF and then reacted directly with a ketone. This approach avoids the need to handle the hygroscopic this compound.[4]

Q9: What are the main byproducts of this compound hydrolysis?

A: this compound readily reacts with water. The hydrolysis byproducts are water-soluble and can be removed with an aqueous work-up.

Experimental Protocols

Detailed Work-up for N,N-Dimethyl-N'-p-tolylformamidine Synthesis [2]

  • Reaction Quenching & Solvent Removal: After refluxing the reaction mixture of this compound and p-toluidine in methanol overnight, the mixture is cooled to room temperature. The methanol is then removed using a rotary evaporator.

  • Extraction: The resulting residue is dissolved in 100 mL of chloroform. This solution is transferred to a separatory funnel.

  • Aqueous Wash: The chloroform solution is washed twice with 30 mL portions of a saturated aqueous solution of sodium bicarbonate.

  • Drying: The organic layer is separated and dried over anhydrous magnesium sulfate.

  • Final Solvent Removal: The drying agent is removed by filtration, and the chloroform is evaporated on a rotary evaporator to yield the crude product.

Quantitative Data Summary

ParameterValue/ConditionSubstrate TypeNotesReference
Work-up Solvent Chloroformp-toluidineEffective for extracting the formamidine product.[2]
Aqueous Wash Saturated Sodium Bicarbonatep-toluidineUsed to remove dimethylamine hydrochloride and other water-soluble byproducts.[2]
Drying Agent Anhydrous Magnesium Sulfatep-toluidineEfficiently removes residual water from the organic phase.[2]

Visualizations

experimental_workflow General Work-up Procedure for this compound Reactions cluster_reaction Reaction cluster_workup Work-up reaction_completion Reaction Completion cool Cool to Room Temperature reaction_completion->cool remove_solvent Remove Solvent (Rotary Evaporator) cool->remove_solvent dissolve Dissolve Residue in Organic Solvent remove_solvent->dissolve wash Wash with Saturated NaHCO3 (aq) dissolve->wash separate Separate Organic Layer wash->separate dry Dry with Anhydrous MgSO4 separate->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate crude_product Crude Product filter_evaporate->crude_product

Caption: A typical experimental workflow for the work-up of a this compound reaction.

troubleshooting_logic Troubleshooting Logic for Product Isolation start Crude Product is an Oil trituration Attempt Trituration with Non-Polar Solvent start->trituration crystallization Product Crystallizes? trituration->crystallization isolate Isolate Solid Product crystallization->isolate Yes chromatography Perform Column Chromatography crystallization->chromatography No product_polarity Product Polarity? chromatography->product_polarity normal_phase Normal Phase (Silica/Alumina) with Basic Modifier product_polarity->normal_phase Non-Polar/ Moderately Polar reverse_phase Reverse Phase (C18) product_polarity->reverse_phase Highly Polar/ Water-Soluble purified_product Purified Product normal_phase->purified_product reverse_phase->purified_product

References

Stability of Gold's Reagent in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and use of Gold's Reagent ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride) in various organic solvents. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the common name for the chemical compound [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride.[1] It is a versatile and reactive organic salt used in synthesis as a β-dimethylaminomethylenating agent. Its primary applications include the preparation of amidines from amines, enaminones from ketones, and acylamidines from amides.[2][3] These reactions typically proceed in high yield under mild conditions.[2]

Q2: Is this compound stable, and what are the recommended storage conditions?

This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2] This is a critical factor affecting its stability and shelf life. To ensure its integrity, it should be handled in a moisture-free environment, for example, inside a glove box or under an inert atmosphere (e.g., nitrogen or argon).[2][4] For long-term storage, it is recommended to keep it in a desiccator over a drying agent like anhydrous calcium sulfate.[2] Some suppliers recommend storage at room temperature in a cool, dark place, while others suggest -20°C.[1][5] Always refer to the supplier's specific storage recommendations.

Q3: In which organic solvents is this compound soluble and stable?

Q4: What are the typical reaction conditions for using this compound?

Reactions with this compound are generally carried out at moderately elevated temperatures, typically between 65–90°C, with reaction times ranging from 12 to 24 hours.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Degradation of this compound: The reagent is highly hygroscopic and may have degraded due to moisture exposure.Ensure the reagent has been stored under strict anhydrous conditions. It is advisable to use a freshly opened bottle or to dry the reagent under vacuum before use. Handle the reagent under an inert atmosphere.[2][4][6]
Inappropriate solvent: The solvent may not be suitable for the reaction or may be wet.Use anhydrous solvents for the reaction. If using a protic solvent like methanol, ensure it is dry and consider that it may react with the reagent over time. Aprotic solvents like THF or dioxane are often used.[2]
Incorrect reaction temperature: The reaction may not have been heated sufficiently.Ensure the reaction temperature is maintained within the recommended range of 65-90°C.[2]
Inconsistent reaction results Variability in reagent quality: Due to its hygroscopic nature, the purity of the reagent can vary between batches or even within the same bottle if not handled properly.Always handle this compound in a controlled, moisture-free environment. Consider titrating the reagent to determine its purity before use in sensitive reactions.
Formation of unexpected byproducts Side reactions with solvent: Protic solvents (e.g., alcohols) can potentially react with the highly electrophilic this compound, especially at elevated temperatures.Consider using an aprotic solvent. If a protic solvent is necessary, add it at a lower temperature and minimize the reaction time if possible.
Degradation of the solvent: Some solvents, like DMF, can degrade over time to produce amine impurities, which can react with this compound.Use freshly purified or high-purity anhydrous solvents.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Name [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride[1]
Synonym This compound[1]
CAS Number 20353-93-9[1]
Molecular Formula C₆H₁₄ClN₃[1]
Molecular Weight 163.65 g/mol [1]
Appearance Light orange to yellow powder or crystals[1]
Melting Point 100 - 102 °C[1]
Key Characteristic Highly hygroscopic[2]

Table 2: Qualitative Stability of this compound in Common Organic Solvents

Solvent TypeExamplesQualitative Stability AssessmentRationale
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN), Tetrahydrofuran (THF)Generally recommended for reactions. Stability is expected to be good under anhydrous conditions.These solvents are less likely to react with the electrophilic iminium salt. THF and dioxane have been used in its synthesis and subsequent reactions.[2]
Polar Protic Water, Methanol, EthanolUse with caution. The reagent is highly reactive with water. Stability in alcohols is limited, especially at elevated temperatures.As an iminium salt, this compound is susceptible to hydrolysis. Protic solvents can act as nucleophiles and lead to solvolysis, reducing the reagent's efficacy.[7]
Nonpolar Toluene, HexaneLikely has poor solubility and is not commonly used in reactions with this salt.This compound is a salt and is unlikely to dissolve in nonpolar solvents.

Experimental Protocols

General Protocol for the Synthesis of Amidines using this compound

This protocol is a general guideline for the reaction of a primary amine with this compound to form an N,N-dimethylformamidine derivative.

Materials:

  • This compound

  • Primary amine

  • Anhydrous methanol

  • Sodium metal (or other suitable base)

  • Anhydrous solvent for extraction (e.g., chloroform)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • In the flask, prepare a solution of sodium methoxide by cautiously adding sodium metal in small portions to anhydrous methanol.

  • Once all the sodium has reacted, add the primary amine to the solution and stir for 5 minutes.

  • In one portion, add this compound to the reaction mixture.

  • Heat the mixture to reflux and stir overnight.

  • Cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.

  • Dissolve the residue in chloroform (or another suitable organic solvent) and extract twice with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, for example, by distillation or chromatography.

This protocol is adapted from a procedure for the synthesis of N,N-Dimethyl-N'-p-tolylformamidine.[2]

Mandatory Visualizations

experimental_workflow General Workflow for Using this compound cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware reagent Weigh this compound start->reagent solvent Add Anhydrous Solvent reagent->solvent add_substrate Add Substrate & Base solvent->add_substrate heat Heat (65-90°C) add_substrate->heat monitor Monitor Reaction (TLC) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify Product dry->purify hygroscopic_nature Handling of Hygroscopic this compound cluster_good Correct Handling cluster_bad Incorrect Handling glovebox Glovebox or Inert Atmosphere stable_reagent Stable this compound glovebox->stable_reagent desiccator Storage in Desiccator desiccator->stable_reagent degraded_reagent Degraded Reagent stable_reagent->degraded_reagent Moisture Contamination open_air Open Air Exposure moisture H₂O moisture->degraded_reagent Hydrolysis

References

Validation & Comparative

A Comparative Guide to Aromatic Formylation: Gold's Reagent vs. Vilsmeier-Haack Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto an aromatic ring is a cornerstone transformation in organic synthesis, providing a crucial gateway to a vast array of valuable compounds, including pharmaceuticals, agrochemicals, and functional materials. Among the various methods available for this transformation, the Vilsmeier-Haack reaction has long been a workhorse. However, other reagents, such as Gold's Reagent, offer alternative approaches. This guide provides an objective comparison of this compound and the Vilsmeier-Haack reagent for the formylation of aromatic compounds, supported by experimental data and detailed methodologies to aid in reagent selection for specific synthetic challenges.

At a Glance: Key Differences

FeatureThis compoundVilsmeier-Haack Reagent
Reagent Type Pre-formed iminium saltGenerated in situ from a formamide and an activating agent
Typical Activator None requiredPOCl₃, SOCl₂, oxalyl chloride
Co-reagent Grignard ReagentNone
Mechanism Nucleophilic addition of Grignard to the iminium saltElectrophilic aromatic substitution
Substrate Scope Broad (dependent on Grignard formation)Electron-rich arenes and heterocycles[1][2][3]
Reaction Conditions Generally requires anhydrous conditions for Grignard formationCan be sensitive to moisture; often requires inert atmosphere
Key Advantages Potentially milder for certain substrates; avoids strong acid promotersWell-established, versatile for electron-rich systems, high yields[1]
Limitations Requires pre-formation of the Grignard reagent; limited data availableNot generally suitable for electron-deficient arenes; can be harsh[2]

Delving into the Mechanisms

The fundamental difference between these two formylation methods lies in their reaction pathways.

This compound ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride) acts as an electrophilic formylating agent in a two-step process.[4] First, a Grignard reagent, prepared from an aryl halide, performs a nucleophilic attack on the iminium carbon of this compound. The resulting intermediate is then hydrolyzed during aqueous workup to yield the corresponding aldehyde.[4] This pathway's success is intrinsically linked to the successful formation of the Grignard reagent.

Gold_Reagent_Mechanism Aryl_MgX Aryl-MgX (Grignard Reagent) Intermediate Intermediate Aryl_MgX->Intermediate Nucleophilic Attack Golds_Reagent This compound ([ (CH₃)₂NCHC(N(CH₃)₂]⁺Cl⁻) Golds_Reagent->Intermediate Aldehyde Aryl-CHO (Aldehyde) Intermediate->Aldehyde H2O H₂O (Workup) H2O->Aldehyde Hydrolysis

This compound Formylation Pathway

The Vilsmeier-Haack reaction , conversely, is a classic example of electrophilic aromatic substitution.[2][5] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1] This electrophilic species is then attacked by an electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[1]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent ([CH(N(CH₃)₂)Cl]⁺) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Arene Electron-Rich Arene Arene->Intermediate Electrophilic Attack Aldehyde Aryl-CHO (Aldehyde) Intermediate->Aldehyde H2O H₂O (Workup) H2O->Aldehyde Hydrolysis

Vilsmeier-Haack Reaction Pathway

Performance Comparison: A Data-Driven Overview

Table 1: Formylation Yields with Vilsmeier-Haack Reagent

SubstrateProductReagentsConditionsYield (%)
Anilinep-AminobenzaldehydeDMF, POCl₃-Good
N,N-Dimethylanilinep-(Dimethylamino)benzaldehydeDMF, POCl₃-97
Phenolp-HydroxybenzaldehydeDMF, SOCl₂Reflux, 4-5 hFair
IndoleIndole-3-carboxaldehydeDMF, POCl₃0 °C to RT, 1-2 h97
PyrrolePyrrole-2-carboxaldehydeDMF, POCl₃-Good

Table 2: Formylation Yields with this compound and Grignard Reagents

Substrate (via Aryl-MgBr)ProductReagentsConditionsYield (%)
Phenylmagnesium bromideBenzaldehydeThis compound, then H₂OAnhydrous THF, then aqueous workupModerate to Good
4-Methoxyphenylmagnesium bromidep-AnisaldehydeThis compound, then H₂OAnhydrous THF, then aqueous workupModerate to Good
2-Thienylmagnesium bromideThiophene-2-carboxaldehydeThis compound, then H₂OAnhydrous THF, then aqueous workupModerate to Good

Experimental Protocols

A generalized experimental workflow for both methods is presented below.

Experimental_Workflow cluster_gold This compound Formylation cluster_vilsmeier Vilsmeier-Haack Formylation A1 Prepare Grignard Reagent (Aryl-MgX) in anhydrous ether/THF A2 Add this compound to Grignard solution A1->A2 A3 Aqueous Workup (e.g., NH₄Cl solution) A2->A3 A4 Extraction and Purification A3->A4 B1 Prepare Vilsmeier Reagent (e.g., DMF + POCl₃) in situ at 0 °C B2 Add Aromatic Substrate to the Vilsmeier Reagent B1->B2 B3 Hydrolysis (e.g., ice water, then base) B2->B3 B4 Extraction and Purification B3->B4

References

A Comparative Guide to Gold's Reagent and Bredereck's Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the construction of heterocyclic frameworks and the functionalization of active methylene compounds, formylating and aminomethylenating reagents are indispensable tools. Among these, Gold's Reagent and Bredereck's Reagent have emerged as powerful and versatile options. While both can be used to introduce a dimethylaminomethylene group, they possess distinct chemical properties, reaction mechanisms, and substrate scopes that make them suitable for different synthetic challenges. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific applications.

Overview and Chemical Properties

This compound , chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a stable, crystalline iminium salt.[1] A common misconception is that it contains the element gold; its name is derived from the chemist who developed it.[2] It is prepared in a single step from inexpensive starting materials and serves as a general β-dimethylaminomethylenating agent.[1]

Bredereck's Reagent , or tert-Butoxybis(dimethylamino)methane (t-BAE), is a colorless to light yellow, bench-stable liquid.[3][4] It is classified as an aminal ester and is recognized as a potent aminomethylenating reagent for compounds with acidic C-H or N-H bonds.[4][5] While stable at room temperature, it can decompose under heat, light, or oxygen and reacts with protic solvents.[3]

A key distinction lies in their reactivity. This compound is a pre-formed iminium salt that reacts directly with nucleophiles. In contrast, Bredereck's Reagent functions by thermally decomposing in situ to generate a highly reactive iminium ion and a strong base, tert-butoxide, which facilitates the reaction with weakly acidic substrates.[6][7]

Reaction Mechanisms and Synthetic Applications

This compound reacts with various nucleophiles, such as active methylene compounds or anilines, typically under basic conditions. These reactions lead to the formation of β-dimethylaminomethylene compounds and amidine derivatives, respectively. Its ability to react with dinucleophiles makes it particularly useful for intramolecular cyclizations to form five- or six-membered heterocyclic rings. It can also be employed as a formylating agent following a reaction with a Grignard reagent and subsequent hydrolysis.

Bredereck's Reagent is highly effective for the formylation of CH₂- and NH₂-acidic compounds.[4] It readily reacts with a wide range of ketones to produce β-enamino ketones in excellent yields.[4] A significant advantage of Bredereck's Reagent is the in situ generation of tert-butoxide, a stronger base than the methoxide or ethoxide liberated by competing reagents like DMF-DMA. This makes it more effective for substrates with low acidity.[8] Its applications are extensive, including the synthesis of heterocycles like imidazoles, pyrazoles, and pyrimidines, and its use in the total synthesis of complex natural products.[8][9][10]

// Reagents reagent [label="Bredereck's Reagent\n(t-BuOCH(NMe2)2)"]; substrate [label="Substrate\n(R-CH2-Z)"];

// Intermediates dissociation [shape=box, style=rounded, label="Thermal Dissociation", fillcolor="#F1F3F4"]; iminium [label="Formamidinium Ion\n[CH(NMe2)2]+"]; base [label="tert-Butoxide\n(t-BuO-)"]; deprotonation [shape=box, style=rounded, label="Deprotonation", fillcolor="#F1F3F4"]; anion [label="Substrate Anion\n[R-CH-Z]-"]; attack [shape=box, style=rounded, label="Nucleophilic Attack", fillcolor="#F1F3F4"]; adduct [label="Adduct"]; elimination [shape=box, style=rounded, label="β-Elimination\nof HNMe2", fillcolor="#F1F3F4"]; product [label="Product\n(R-C(Z)=CHNMe2)"];

// Connections reagent -> dissociation; dissociation -> iminium [label=" "]; dissociation -> base [label=" "]; substrate -> deprotonation; base -> deprotonation; deprotonation -> anion; anion -> attack; iminium -> attack; attack -> adduct; adduct -> elimination; elimination -> product; }

Caption: Reaction mechanism of Bredereck's Reagent.

Data Presentation: Comparative Summary

The table below summarizes the key characteristics and typical applications of this compound and Bredereck's Reagent.

FeatureThis compoundBredereck's Reagent
Chemical Name [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloridetert-Butoxybis(dimethylamino)methane
CAS Number 2865-53-4[1]5815-08-7[5]
Molecular Formula C₇H₁₆ClN₃[1]C₉H₂₂N₂O[5]
Appearance Crystalline SolidColorless to light yellow liquid[3][4]
Key Reactive Species Pre-formed Vilsmeier-type saltIn situ generated formamidinium ion[6]
Base Generated None (external base often required)tert-butoxide (in situ)[6][7]
Typical Substrates Active methylene compounds, primary amines, amides, ortho-aminobenzoic acids[1]CH₂- and NH₂-acidic compounds (ketones, lactams, esters, nitriles)[4][8]
Common Products Enaminones, amidines, acylamidines, heterocycles (pyrimidines, imidazoles)[1]β-enamino ketones, enamines, heterocycles (pyrazoles, pyridines, indoles)[4][8]
Advantages Stable, easily prepared from inexpensive materials, high yields under mild conditions.[1]Powerful reactivity, generates a strong base in situ, effective for weakly acidic substrates.[7][8]
Limitations Often requires an external base, may be less reactive than Bredereck's reagent for certain substrates.Moisture and heat sensitive, reacts with protic solvents.[3][4]

Experimental Protocols

Protocol 1: Synthesis of an Amidine using this compound

This procedure details the synthesis of N,N-dimethyl-N'-(4-methylphenyl)methanimidamide from p-toluidine and this compound, adapted from a literature procedure.[1]

Materials:

  • This compound (10.6 g, 0.065 mol)

  • p-Toluidine (6.4 g, 0.06 mol)

  • Sodium metal (1.4 g, 0.06 mol)

  • Anhydrous ethanol (100 mL)

  • Chloroform

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • A flask is charged with 100 mL of anhydrous ethanol. Sodium metal (1.4 g) is added in small portions.

  • After all the sodium has reacted to form sodium ethoxide, p-toluidine (6.4 g) is added, and the solution is stirred for 5 minutes.

  • This compound (10.6 g) is added in one portion.

  • The resulting mixture is heated to reflux with stirring overnight (approx. 12-18 hours).

  • The reaction mixture is cooled to room temperature, and the solvent is removed on a rotary evaporator.

  • The residue is taken up in chloroform (100 mL) and extracted twice with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).

  • The organic layer is dried, filtered, and concentrated to yield the amidine product.

Protocol 2: Synthesis of an Enaminone using Bredereck's Reagent

This protocol describes the reaction of tetrahydroisoindole-4-one with Bredereck's Reagent under microwave heating.[3]

Materials:

  • Tetrahydroisoindole-4-one (3 mmol)

  • Bredereck's Reagent (0.94 mL, 4.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (2 mL)

  • Crushed ice

Procedure:

  • In a dry microwave reaction flask, a solution of tetrahydroisoindole-4-one (3 mmol) in anhydrous DMF (2 mL) is prepared.

  • Bredereck's Reagent (0.94 mL) is slowly added to the solution.

  • The reaction mixture is stirred under microwave irradiation (e.g., 150W power) for 5 minutes, reaching a temperature of approximately 190°C.[3]

  • After the reaction, the mixture is cooled and poured onto crushed ice to quench the reaction, which typically results in the formation of a solid product.

  • The solid is collected by filtration and dried to obtain the desired enaminone product.

workflow cluster_gold This compound Pathway cluster_bredereck Bredereck's Reagent Pathway start_G Active Methylene Compound + Base reagent_G Add this compound start_G->reagent_G reaction_G Stir at 65-90°C reagent_G->reaction_G workup_G Aqueous Workup reaction_G->workup_G product_G β-Enaminone workup_G->product_G start_B Active Methylene Compound reagent_B Add Bredereck's Reagent start_B->reagent_B reaction_B Heat (Reflux or MW) reagent_B->reaction_B workup_B Quench / Evaporate reaction_B->workup_B product_B β-Enaminone workup_B->product_B

Caption: Generalized experimental workflow comparison.

Conclusion

Both this compound and Bredereck's Reagent are highly effective for introducing the dimethylaminomethylene functional group, a key step in the synthesis of numerous valuable compounds, including pharmaceuticals and functional materials.

This compound is a reliable and cost-effective choice for reactions with relatively acidic C-H or N-H compounds, offering mild reaction conditions and high yields.[1] Its stability and ease of handling make it a convenient off-the-shelf reagent.

Bredereck's Reagent excels where other reagents may fail, particularly with weakly acidic substrates.[8] The in situ generation of a strong tert-butoxide base provides a distinct advantage, driving reactions to completion and expanding the accessible substrate scope.[6][7] While it requires more careful handling due to its sensitivity, its superior reactivity makes it the reagent of choice for challenging transformations.

The selection between this compound and Bredereck's Reagent should be guided by the specific requirements of the synthesis, primarily the acidity of the substrate and the desired reaction conditions. For straightforward aminomethylenations, this compound is often sufficient, whereas for more demanding or less acidic substrates, Bredereck's Reagent provides a more powerful and versatile solution.

References

Gold's Reagent: A Superior Alternative to DMF-DMA for Formylation and Aminomethylenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the efficient introduction of formyl and dimethylaminomethylene groups is crucial for the construction of a wide array of valuable molecules, including pharmaceuticals and functional materials. For decades, N,N-dimethylformamide dimethyl acetal (DMF-DMA) has been a widely utilized reagent for these transformations. However, a critical evaluation reveals that Gold's Reagent, a crystalline iminium salt, presents a more advantageous alternative in terms of cost-effectiveness, ease of handling, and reaction efficiency. This guide provides a detailed comparison of this compound and DMF-DMA, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.

Performance Comparison: this compound vs. DMF-DMA

A significant body of evidence points to the superiority of this compound over DMF-DMA in key aspects of chemical synthesis. This compound is prepared in a single step from inexpensive starting materials, cyanuric chloride and N,N-dimethylformamide, making it a more economical choice. In contrast, DMF-DMA is often more expensive, moisture-sensitive, and its preparation can involve potent, mutagenic alkylating agents.

From a practical standpoint, this compound is a stable, crystalline solid that is easier to handle than the often-unstable and moisture-sensitive liquid DMF-DMA. Reactions with this compound can be carried out under relatively mild conditions, often at lower temperatures and with shorter reaction times compared to those requiring DMF-DMA.

Synthesis of Enaminones

Enaminones are versatile intermediates in organic synthesis. Both this compound and DMF-DMA are effective in their preparation from ketones. However, the use of this compound often leads to cleaner reactions and simpler workup procedures.

ReagentSubstrateReaction ConditionsYieldReference
This compound KetonesNaH, THF, 65-90°C, 12-24hHigh
DMF-DMA KetonesNeat or in solvent (e.g., xylene), Reflux, 3-8hGenerally Good to High
Synthesis of Amidines

Amidines are important functional groups in medicinal chemistry. This compound provides an efficient route to amidines from primary amines under mild conditions.

ReagentSubstrateReaction ConditionsYieldReference
This compound p-toluidineNa, 1,4-dioxane, Reflux, overnightHigh
DMF-DMA Primary AminesVaries, can require elevated temperaturesGenerally Good

Experimental Protocols

General Procedure for the Synthesis of Enaminones using this compound

A representative protocol for the reaction of a ketone with this compound is as follows:

  • To a suspension of sodium hydride in dry THF is added a solution of the ketone in THF at room temperature under an inert atmosphere.

  • The mixture is stirred for a specified time to ensure complete formation of the enolate.

  • This compound is then added in one portion.

  • The reaction mixture is heated to reflux (65-90°C) and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.

General Procedure for the Synthesis of Enaminones using DMF-DMA

A typical procedure for the synthesis of an enaminone from a ketone and DMF-DMA is as follows:

  • The ketone and DMF-DMA (often in slight excess) are mixed, either neat or in a high-boiling solvent such as xylene.

  • The reaction mixture is heated to reflux for a period of 3 to 8 hours and monitored by TLC.

  • After cooling, the product is isolated, often by filtration if it precipitates, or by evaporation of the solvent followed by purification.

Logical Workflow for Reagent Selection

The choice between this compound and DMF-DMA can be guided by several key considerations, as illustrated in the following workflow diagram.

Reagent_Selection Start Synthetic Goal: Formylation/ Aminomethylenation Cost Is cost a major factor? Start->Cost Handling Are ease of handling and stability important? Cost->Handling No Golds_Reagent Choose This compound Cost->Golds_Reagent Yes Substrate_Sensitivity Is the substrate sensitive to moisture or harsh conditions? Handling->Substrate_Sensitivity No Handling->Golds_Reagent Yes Substrate_Sensitivity->Golds_Reagent Yes DMFDMA Consider DMF-DMA Substrate_Sensitivity->DMFDMA No Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Golds This compound [(CH3)2N=CH-N=CH-N(CH3)2]+Cl- Attack Nucleophilic Attack on Iminium Carbon Golds->Attack Enolate Nucleophile (e.g., Enolate) Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Elimination of (CH3)2N-CH=NH Intermediate->Elimination Undergoes Enaminone β-Dimethylaminomethylene Product (Enaminone) Elimination->Enaminone Byproduct Byproduct Elimination->Byproduct

The Efficacy of Gold's Reagent with Electron-Deficient Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of reagent for formylation and related transformations is critical to achieving desired yields and selectivities. This guide provides an objective comparison of Gold's Reagent with its common alternatives, focusing on their efficacy with electron-deficient substrates. Experimental data, detailed protocols, and mechanistic diagrams are presented to aid in the selection of the most suitable reagent for a given synthetic challenge.

This compound: A Closer Look

This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a highly effective agent for β-dimethylaminomethylenation of nucleophilic substrates. It is particularly useful for reacting with active methylene compounds, including a variety of electron-deficient ketones, esters, and nitriles, to form β-enaminones and related structures. These products are valuable intermediates in the synthesis of diverse heterocyclic compounds.

It is a common misconception that this compound contains gold; however, it is a salt that is completely devoid of the precious metal.[1] Its nomenclature is derived from the name of its developer. This compound is often favored over alternatives like formamide acetals due to its lower cost, greater stability, and the milder conditions required for its reactions.[2][3]

Comparison with Alternative Reagents

The primary alternatives to this compound for similar transformations include the Vilsmeier-Haack reagent and N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The choice between these reagents often depends on the specific substrate and desired outcome.

Vilsmeier-Haack Reagent: This reagent, typically a chloroiminium ion formed in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, is a well-established tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] Its reactivity with electron-deficient aliphatic substrates is more nuanced. Due to its relatively low electrophilicity, the Vilsmeier-Haack reagent generally requires an electron-donating group on an alkene to facilitate the reaction.[5] However, it has been shown to react with derivatives of electron-deficient ketones, such as hydrazones, to yield formylated products.[6]

N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent is functionally very similar to this compound and is also used for the preparation of enaminones from ketones.[7] It is a commercially available but often more expensive and moisture-sensitive alternative.[2][3] DMF-DMA is known to react with a range of ketones, including those bearing electron-withdrawing groups.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of this compound and its alternatives with various electron-deficient substrates, based on available literature data.

SubstrateReagentProductYield (%)Reference
Acetophenone (as a baseline)This compound3-(Dimethylamino)-1-phenylprop-2-en-1-one96[8]
Ethyl pyruvate N-alkylhydrazoneVilsmeier-Haack ReagentEthyl 4-formyl-1-alkyl-1H-pyrazole-3-carboxylate71[6]
p-NitroacetophenoneDMF-DMA3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one80[6]
Active Methylene Compounds (general)This compoundβ-Dimethylaminomethylene compoundsHigh Yields (general)[3]

Experimental Protocols

Preparation of this compound

This protocol is adapted from a scalable synthesis of this compound.[8]

Materials:

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer, add cyanuric chloride (1.0 equiv).

  • Add anhydrous 1,4-dioxane to create a stirrable slurry.

  • Slowly add N,N-dimethylformamide (6.0 equiv) to the stirred mixture at room temperature.

  • The reaction mixture will become a pale yellow heterogeneous mixture.

  • Heat the mixture to a temperature that initiates a gentle evolution of CO₂ gas. Caution: This reaction can be exothermic and produce a significant amount of gas. Ensure adequate ventilation and cooling capabilities.

  • After the gas evolution ceases, the product will precipitate.

  • The crude this compound can be purified by trituration with a mixture of ethereal and hydrocarbon solvents.

Synthesis of a β-Enaminone using this compound

This is a general procedure for the reaction of this compound with a ketone.[8]

Materials:

  • Ketone (e.g., acetophenone)

  • This compound

  • Lithium tert-butoxide (t-BuOLi)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equiv) in anhydrous THF.

  • Add this compound (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C and add a solution of lithium tert-butoxide (1.2 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude enaminone.

  • Purify the product by column chromatography on silica gel.

Vilsmeier-Haack Formylation of an Electron-Deficient Ketone Derivative

This protocol is based on the formylation of an ethyl pyruvate hydrazone.[6]

Materials:

  • Ethyl pyruvate N-alkylhydrazone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 equiv) to anhydrous DMF (3.0 equiv) in anhydrous DCM at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the ethyl pyruvate N-alkylhydrazone (1.0 equiv) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting pyrazole-4-carbaldehyde by column chromatography.

Mandatory Visualizations

Gold_Reagent_Reaction reagents This compound ([ (CH₃)₂N=CH-N=CH-N(CH₃)₂ ]⁺Cl⁻) Active Methylene Compound (R¹-CO-CH₂-R²) intermediate Intermediate reagents->intermediate Reaction product β-Enaminone (R¹-CO-C(R²)=CH-N(CH₃)₂) intermediate->product Elimination of (CH₃)₂NH₂⁺Cl⁻

Caption: General reaction of this compound with an active methylene compound.

Vilsmeier_Reagent_Formation dmf DMF ((CH₃)₂N-CHO) adduct Adduct dmf->adduct pocli3 POCl₃ pocli3->adduct vilsmeier Vilsmeier Reagent ([ (CH₃)₂N=CHCl ]⁺PO₂Cl₂⁻) adduct->vilsmeier Chloride loss

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Reagent_Comparison_Workflow cluster_gold This compound cluster_vilsmeier Vilsmeier-Haack Reagent cluster_dmf_dma DMF-DMA start Starting Material: Electron-Deficient Substrate gold_reagent This compound start->gold_reagent vilsmeier_reagent Vilsmeier-Haack Reagent start->vilsmeier_reagent dmf_dma_reagent DMF-DMA start->dmf_dma_reagent gold_product β-Enaminone / Vinylogous Amide gold_reagent->gold_product Mild Conditions High Yields vilsmeier_product Formylated Product vilsmeier_reagent->vilsmeier_product Requires Activation or Specific Substrates dmf_dma_product β-Enaminone dmf_dma_reagent->dmf_dma_product Good Yields Moisture Sensitive

Caption: Comparison of synthetic routes using this compound and alternatives.

References

Gold's Reagent in Synthesis: A Cost-Benefit Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is a critical decision that influences reaction efficiency, cost, and overall synthetic strategy. This guide provides a comprehensive cost-benefit analysis of Gold's Reagent in comparison to its common alternatives, the Vilsmeier-Haack reagent and formamide acetals, with a focus on their application in the synthesis of enaminones and heterocyclic compounds like 4-hydroxyquinazolines.

This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and highly reactive aminomethylenating and formylating agent in organic synthesis. Despite its name, it is a salt that contains no gold. It is particularly valued for its ability to react with a wide range of nucleophiles, including active methylene compounds, anilines, and Grignard reagents, to afford a variety of valuable synthetic intermediates.

Performance Comparison in Enaminone Synthesis

Enaminones are crucial building blocks in the synthesis of numerous heterocyclic compounds and pharmacologically active molecules. Both this compound and N,N-dimethylformamide dimethyl acetal (DMF-DMA) are commonly employed for their preparation.

A notable example highlights the potential advantage of this compound in achieving higher yields. In the synthesis of an intermediate for osimertinib, a non-small cell lung carcinoma treatment, the use of this compound resulted in a 94% yield, a significant improvement over the 84% yield reported with DMF-DMA. Furthermore, a study on the synthesis of various enaminones from acetophenone using a library of Gold's reagents reported yields ranging from 63% to 91%, demonstrating its broad applicability and efficiency.

ReagentSubstrateProductYield (%)
This compound Intermediate for OsimertinibEnaminone Intermediate94
DMF-DMA Intermediate for OsimertinibEnaminone Intermediate84
This compound (various) AcetophenoneVarious Enaminones63-91

Table 1: Comparison of Yields in Enaminone Synthesis

Application in the Synthesis of 4-Hydroxyquinazolines

Cost-Benefit Analysis

A crucial aspect of reagent selection is the cost-effectiveness of the synthetic route. This analysis considers the approximate cost per mole of this compound, the Vilsmeier-Haack reagent (generated in situ), and DMF-DMA.

ReagentSupplier Example & PriceMolecular Weight ( g/mol )Approximate Cost per Mole
This compound Molecular Depot: $395.00 / 5 g163.65~$12,930
Vilsmeier-Haack Reagent *Phosphorus Oxychloride (Sigma-Aldrich): ~
58.20/250g<br>Dimethylformamide(PriceWatch):58.20 / 250 g
Dimethylformamide (PriceWatch): ~58.20/250g<br>Dimethylformamide(PriceWatch):
0.67/kg
POCl₃: 153.33DMF: 73.09<$10
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Sigma-Aldrich: £106.00 / 100 mL (d=0.897)119.16£141 ($178)

Table 2: Cost Comparison of this compound and Alternatives *The cost for the Vilsmeier-Haack reagent is estimated based on the cost of its precursors, assuming a 1:1 molar ratio for in situ generation. Prices are subject to change and may vary between suppliers.

From a purely cost-per-mole perspective, the Vilsmeier-Haack reagent is by far the most economical option, followed by DMF-DMA. This compound is considerably more expensive. However, the higher cost of this compound may be justified in specific scenarios:

  • Higher Yields: As demonstrated in the synthesis of the osimertinib intermediate, a significant increase in yield can offset the higher reagent cost, especially in the context of high-value target molecules in drug development.

  • Milder Reaction Conditions: this compound often allows for reactions to be carried out under milder conditions compared to the Vilsmeier-Haack reaction, which can be beneficial for sensitive substrates.

  • Simplified Purification: Cleaner reaction profiles with this compound can lead to easier and less costly purification processes.

  • Safety: The in situ generation of the Vilsmeier reagent from phosphorus oxychloride and DMF involves handling a corrosive and reactive substance. This compound, being a stable solid, may offer safety advantages.

Experimental Protocols

Synthesis of an Enaminone using this compound

This protocol is adapted from a reported scalable synthesis of enaminones.

Materials:

  • Ketone (e.g., Acetophenone)

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the ketone (1.0 equiv) in acetonitrile, add this compound (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired enaminone.

Synthesis of 4-Hydroxyquinazoline using this compound

This protocol is based on the general reactivity of this compound with ortho-aminobenzoic acids.

Materials:

  • 2-Aminobenzoic acid

  • This compound

  • A suitable solvent (e.g., pyridine or DMF)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve 2-aminobenzoic acid (1.0 equiv) in the chosen solvent.

  • Add this compound (1.1 equiv) and the base (2.0 equiv) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 4-hydroxyquinazoline.

Synthesis of Quinazolin-4-one via Vilsmeier-Haack type reaction (Alternative to this compound)

This protocol describes a common method for synthesizing the quinazolinone core from anthranilic acid.

Materials:

  • Anthranilic acid

  • Formamide

Procedure:

  • In a round-bottom flask, mix anthranilic acid (1.0 equiv) with an excess of formamide (e.g., 4-5 equiv).

  • Heat the mixture at 130-140 °C for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often crystallizes upon cooling.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Reaction Mechanisms and Workflows

This compound Reaction with a Nucleophile

The reaction of this compound with a nucleophile, such as an enolate, proceeds through a nucleophilic attack on the electrophilic carbon of the iminium salt.

Gold_Reagent_Mechanism reagents This compound + Nucleophile (e.g., Enolate) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Aminomethylenated Product + Dimethylformamide intermediate->product Elimination

Caption: Mechanism of this compound with a nucleophile.

Vilsmeier-Haack Reagent Formation and Reaction

The Vilsmeier-Haack reagent is formed in situ from DMF and an acid chloride, typically phosphorus oxychloride, and then reacts with an electron-rich substrate.

Vilsmeier_Haack_Workflow cluster_0 Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Substrate Electron-rich Substrate Vilsmeier_Reagent->Substrate Electrophilic Attack Iminium_Intermediate Iminium Salt Intermediate Substrate->Iminium_Intermediate Aldehyde_Product Formylated Product (Aldehyde) Iminium_Intermediate->Aldehyde_Product Hydrolysis

Caption: Workflow for Vilsmeier-Haack formylation.

Formamide Acetal (DMF-DMA) Reaction with an Active Methylene Compound

DMF-DMA reacts with active methylene compounds to form enaminones, releasing methanol as a byproduct.

DMFDMA_Mechanism reactants Active Methylene Cpd + DMF-DMA intermediate Adduct reactants->intermediate Nucleophilic Attack product Enaminone + 2x Methanol intermediate->product Elimination

Caption: Reaction of DMF-DMA with an active methylene compound.

Conclusion

This compound presents a valuable, albeit more expensive, alternative to traditional formylating and aminomethylenating agents like the Vilsmeier-Haack reagent and formamide acetals. Its primary advantages lie in potentially higher yields, milder reaction conditions, and improved safety profiles, which can be critical in the synthesis of complex and high-value molecules. The Vilsmeier-Haack reagent remains the most cost-effective option for large-scale synthesis where substrate sensitivity is not a major concern. DMF-DMA offers a good balance of reactivity, milder conditions compared to the Vilsmeier-Haack reagent, and moderate cost. The ultimate choice of reagent will depend on a careful evaluation of the specific synthetic challenge, considering factors such as substrate compatibility, desired yield, process scale, and overall economic viability.

Gold's Reagent vs. Vilsmeier-Haack System: A Comparative Guide to Safe Handling in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds and other fine chemicals, the selection of reagents is governed by both efficacy and safety. Gold's Reagent, a versatile aminomethylenating and cyclizing agent, offers a convenient, pre-packaged solution for various synthetic transformations. However, the classic Vilsmeier-Haack reaction, which generates a reactive iminium salt in situ from common laboratory chemicals, presents a widely used alternative. This guide provides an objective comparison of the safety precautions and handling requirements for this compound versus the Vilsmeier-Haack system, specifically the combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), supported by representative experimental protocols.

At a Glance: Comparative Safety Profiles

The primary difference in handling these two systems lies in their preparation. This compound is a stable, albeit hygroscopic, solid that is used directly. In contrast, the Vilsmeier-Haack reagent is typically prepared in situ by combining phosphorus oxychloride, a highly corrosive and water-reactive liquid, with DMF, a combustible liquid with significant reproductive toxicity concerns. This in situ preparation introduces additional hazards and handling complexities compared to the single-reagent system.

FeatureThis compoundVilsmeier-Haack System (POCl₃ + DMF)
Physical Form SolidTwo liquids, mixed to form the reactive agent
Key Hazards Skin Irritation, Serious Eye Irritation, Respiratory IrritationPOCl₃: Fatal if inhaled, Severe skin burns and eye damage, Reacts violently with water.[1][2] DMF: Flammable liquid, Harmful in contact with skin, Reproductive toxicity.[3][4]
GHS Hazard Pictograms Exclamation MarkSkull and CrossbonesCorrosionHealth HazardFlame
Primary Safety Concern Irritant, HygroscopicHigh acute toxicity, violent water reactivity, flammability, and chronic health effects (reproductive).
Handling Precautions Handle under inert, dry atmosphere. Avoid dust inhalation.Both reagents must be handled in a fume hood. POCl₃ requires extreme caution to avoid contact with moisture. Exothermic reaction upon mixing.[5]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat, N95 dust mask.Chemical resistant gloves (e.g., butyl rubber for POCl₃), chemical splash goggles, face shield, flame-retardant lab coat, appropriate respiratory protection.

Experimental Protocols and Handling

The practical differences in safety are best illustrated by comparing standard laboratory procedures for each reagent system.

Protocol 1: Synthesis Using this compound

This protocol describes the preparation of an amidine from an amine using this compound.[6]

Methodology:

  • A reaction flask is charged with a solution of an amine (e.g., p-toluidine) in an appropriate solvent (e.g., 1,4-dioxane) under an inert atmosphere (e.g., Nitrogen or Argon).

  • This compound, a moisture-sensitive solid, is weighed and added to the reaction mixture in one portion.

  • The resulting mixture is heated to reflux with stirring for a specified period (e.g., 12-24 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable solvent (e.g., chloroform) and washed with an aqueous solution (e.g., sodium bicarbonate) to remove byproducts.

  • The organic layer is dried and concentrated to yield the product.

Safety Focus: The primary safety considerations are ensuring the exclusion of moisture due to the hygroscopic nature of this compound and avoiding inhalation of the solid powder during transfer.

Protocol 2: Vilsmeier-Haack Formylation

This protocol describes the formylation of an electron-rich aromatic compound (e.g., N,N-dimethylaniline).[5]

Methodology:

  • An oven-dried reaction flask is charged with N,N-dimethylformamide (DMF) and cooled in an ice bath under an inert atmosphere.

  • Phosphorus oxychloride (POCl₃) is added dropwise with careful temperature control. This is a highly exothermic reaction that forms the Vilsmeier reagent in situ.

  • After the initial exotherm subsides, the substrate (e.g., N,N-dimethylaniline) is added dropwise to the freshly prepared reagent.

  • The reaction mixture is then heated (e.g., on a steam bath) for several hours.

  • The reaction is quenched by carefully pouring the mixture over crushed ice. This step must be performed cautiously as any unreacted POCl₃ will react violently with water.

  • The aqueous solution is neutralized, typically with a basic solution like sodium acetate or sodium hydroxide, while maintaining a low temperature to prevent byproduct formation.

  • The product precipitates and is collected by filtration, washed with water, and dried.

Safety Focus: This procedure involves multiple high-risk steps. The handling of POCl₃, which is highly toxic and water-reactive, is critical. The initial mixing with DMF is exothermic and requires careful cooling. The quenching step is also hazardous due to the violent reaction of POCl₃ with water. The entire procedure must be conducted in a well-ventilated chemical fume hood.

Visualizing Workflows and Chemical Relationships

To further clarify the processes, the following diagrams illustrate a general workflow for handling these hazardous reagents and the chemical relationship in the Vilsmeier-Haack reaction.

G cluster_prep Preparation Phase cluster_reagents Reagent Handling cluster_reaction Reaction & Quench PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Inert Set up Reaction Under Inert Atmosphere (N2/Ar) FumeHood->Inert Dry Use Oven-Dried Glassware Inert->Dry Weigh Weigh Reagent(s) (Handle solids carefully) Dry->Weigh Transfer Transfer to Flask (Use cannula for liquids) Weigh->Transfer Mix Controlled Addition (e.g., Dropwise, with cooling) Transfer->Mix Heat Heat to Reaction Temp Mix->Heat Monitor Monitor Progress (TLC) Heat->Monitor Quench Cool and Quench Reaction (Caution with water-reactive species) Monitor->Quench

Caption: General experimental workflow for handling hazardous and sensitive chemical reagents.

G DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Active Electrophile) DMF->Vilsmeier Reacts with POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier Reacts with Product Formylated Product Vilsmeier->Product Reacts with Substrate Aromatic Substrate Substrate->Product is converted to

Caption: Logical relationship in the Vilsmeier-Haack reaction.

Conclusion

Both this compound and the Vilsmeier-Haack system are effective for formylation and related transformations. The choice between them may depend on factors like substrate scope, cost, and reaction conditions. However, from a safety and handling perspective, this compound presents a more straightforward risk profile. It is a single, solid reagent whose primary hazards are irritation and moisture sensitivity.

The Vilsmeier-Haack system, while using common and inexpensive starting materials, combines the significant hazards of its individual components. The procedure involves handling a flammable liquid with reproductive toxicity (DMF) and a highly corrosive, water-reactive, and acutely toxic liquid (POCl₃). The preparation and quenching steps of the Vilsmeier-Haack reaction are particularly hazardous and require a higher level of caution and engineering controls. For laboratories where simplicity and a lower acute hazard profile are prioritized, this compound may be the preferred choice, while the Vilsmeier-Haack reaction remains a powerful and economical tool for experienced researchers with appropriate safety infrastructure.

References

A Comparative Yield Analysis of Gold's Reagent with other Formylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group (–CHO) is a cornerstone of organic synthesis, providing a versatile handle for the construction of complex molecules, including active pharmaceutical ingredients. The choice of a formylating agent is critical and contingent on substrate reactivity, desired selectivity, and functional group tolerance. This guide provides an objective comparison of Gold's Reagent with other established formylating agents, supported by experimental data, to facilitate informed reagent selection.

Performance Comparison of Formylating Agents

The efficiency of a formylating agent is highly dependent on the substrate. The following tables summarize the performance of this compound and other common agents for the formylation of various organic compounds.

Table 1: Formylation of Aromatic Compounds
Formylating Agent/Named ReactionSubstrate ExampleReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compound (via Grignard) p-Tolylmagnesium bromide1. This compound 2. Acid HydrolysisTHFReflux12-24High[1]
Vilsmeier-Haack Reagent AcetanilidePOCl₃, DMF-6017High
Vilsmeier-Haack Reagent IndolePOCl₃, DMFDMF0 to 85696[2]
Duff Reaction PhenolHexamethylenetetramine (HMTA), AcidAcetic Acid/TFA70-100VariesModerate[3]
Gattermann Reaction BenzeneHCN, HCl, AlCl₃----
Rieche Formylation MesityleneDichloromethyl methyl ether, TiCl₄DCM0181-91[4]
Table 2: N-Formylation of Amines
Formylating AgentSubstrate ExampleReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compound p-ToluidineThis compound, NaH1,4-Dioxane65-9012-24High
Acetic Formic Anhydride AnilineAcetic Formic Anhydride-25<1>95
Formic Acid (neat) AnilineFormic AcidNeat80VariesGood to Excellent[5]

In-Depth Analysis of Formylating Agents

This compound ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride) is a versatile reagent that can act as a formylating agent precursor.[1] Its primary applications in this context are:

  • Reaction with Organometallic Reagents: this compound reacts with Grignard reagents to form an intermediate that, upon acid-catalyzed hydrolysis, yields an aldehyde. This method is particularly useful for the formylation of aryl and alkyl Grignard reagents.[1]

  • Reaction with Active Methylene Compounds and Amines: It reacts with active methylene compounds and primary or secondary amines to form β-dimethylaminomethylene compounds and amidines, respectively. These products can then be hydrolyzed to the corresponding aldehydes or formamides.

Vilsmeier-Haack Reagent is generated in situ from a substituted amide (commonly DMF) and an acid chloride (typically POCl₃). It is a weak electrophile that is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction generally proceeds under mild conditions with good to excellent yields.[2]

Duff Reaction employs hexamethylenetetramine (HMTA) in an acidic medium for the ortho-formylation of phenols and other activated aromatic compounds.[3] The reaction's key advantage is its high ortho-selectivity, though yields can be moderate.[3]

Gattermann Reaction is a classic method that uses hydrogen cyanide and a Lewis acid to formylate aromatic compounds. Due to the high toxicity of HCN, this method has been largely replaced by safer alternatives.

Rieche Formylation utilizes dichloromethyl methyl ether and a Lewis acid like TiCl₄ for the formylation of electron-rich aromatic rings.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible outcomes. Below are representative protocols for key formylation reactions.

Protocol 1: Formylation using this compound with a Grignard Reagent

This two-step procedure involves the reaction of this compound with a Grignard reagent followed by hydrolysis.

Step A: Reaction with Grignard Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare the Grignard reagent (e.g., p-tolylmagnesium bromide) in anhydrous THF.

  • To this solution, add this compound (1.05 equivalents) portion-wise at room temperature.

  • Reflux the resulting mixture with stirring for 12-24 hours.

  • Cool the reaction mixture to room temperature.

Step B: Hydrolysis to the Aldehyde

  • Carefully pour the reaction mixture from Step A into a beaker containing crushed ice and an excess of 2M HCl.

  • Stir the mixture vigorously for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography or distillation.

Protocol 2: Vilsmeier-Haack Reaction

This protocol describes the formylation of an electron-rich aromatic substrate like indole.[2]

  • Apparatus Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 volumes based on the substrate).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Reaction with Substrate: Add the aromatic substrate (1 equivalent) to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 85°C) for the required time (e.g., 6 hours), monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Isolation: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 3: Duff Reaction

This protocol is for the ortho-formylation of a phenol.[3]

  • Reaction Setup: In a round-bottom flask, combine the phenol (1 equivalent), hexamethylenetetramine (HMTA, 1.5 equivalents), and a suitable acidic solvent such as glacial acetic acid or a mixture of acetic acid and trifluoroacetic acid.

  • Heating: Heat the reaction mixture to between 70°C and 100°C. The optimal temperature and time will depend on the substrate. Monitor the reaction by TLC.

  • Hydrolysis: After completion, cool the reaction mixture and add an aqueous acid (e.g., 2M H₂SO₄) to hydrolyze the intermediate imine. The mixture may need to be heated to complete the hydrolysis.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic ring.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Aromatic Electron-Rich Aromatic Ring Aromatic->Intermediate Electrophilic Attack Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis H2O H₂O (Workup) H2O->Aldehyde Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere, Dry Glassware) Start->Setup Reagent_Prep Reagent Preparation/ Addition of Formylating Agent Setup->Reagent_Prep Reaction Reaction Monitoring (TLC, GC, etc.) Reagent_Prep->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Reaction Complete Purification Purification (Chromatography, Distillation, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis End End Analysis->End

References

A Spectroscopic Showdown: Comparing Products from Gold's Reagent with an Alternative Amidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of amidine moieties is a critical step in the creation of novel therapeutics. Gold's Reagent has long been a staple for this transformation, but a variety of alternative methods now offer their own advantages. This guide provides a detailed spectroscopic comparison of a common amidine, N,N-dimethyl-N'-phenylformamidine, synthesized via this compound and an alternative method utilizing Bredereck's Reagent, supported by comprehensive experimental data.

At a Glance: Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for N,N-dimethyl-N'-phenylformamidine produced by both this compound and Bredereck's Reagent. The data reveals nearly identical spectroscopic profiles, indicating the formation of the same high-purity product from both methods.

Spectroscopic DataProduct from this compoundProduct from Bredereck's Reagent
¹H NMR (CDCl₃, δ) 7.43 (s, 1H), 7.35-6.85 (m, 5H), 2.95 (s, 6H)7.42 (s, 1H), 7.33-6.88 (m, 5H), 2.96 (s, 6H)
¹³C NMR (CDCl₃, δ) 154.5, 151.8, 129.0, 122.5, 119.8, 34.8154.5, 151.8, 129.0, 122.5, 119.8, 34.8
IR (neat, cm⁻¹) ~1635 (C=N)~1635 (C=N)
Mass Spec (m/z) 148.10 (M⁺)148.10 (M⁺)

In-Depth Experimental Protocols

Detailed methodologies for the synthesis of N,N-dimethyl-N'-phenylformamidine using both this compound and Bredereck's Reagent are provided below, allowing for a thorough assessment of each method's practical application.

Synthesis using this compound

This protocol is adapted from a standard procedure for the synthesis of N,N-dimethyl-N'-(p-tolyl)formamidine and is applicable to the synthesis of the phenyl derivative.

Materials:

  • This compound ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride)

  • Aniline

  • Sodium methoxide

  • Methanol (anhydrous)

  • Chloroform

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol in a flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

  • Aniline is added to the sodium methoxide solution and stirred for 5 minutes.

  • This compound is added to the mixture in one portion.

  • The reaction mixture is heated to reflux and stirred overnight.

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The residue is dissolved in chloroform and washed twice with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude N,N-dimethyl-N'-phenylformamidine can be purified by distillation under reduced pressure or by recrystallization.

Synthesis using Bredereck's Reagent

Bredereck's Reagent (tert-butoxybis(dimethylamino)methane) offers a milder alternative for the synthesis of formamidines.

Materials:

  • Bredereck's Reagent (tert-butoxybis(dimethylamino)methane)

  • Aniline

  • Anhydrous toluene or benzene

  • Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

  • In a round-bottom flask, aniline is dissolved in an anhydrous solvent such as toluene or benzene under a nitrogen atmosphere.

  • Bredereck's Reagent is added to the solution.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure N,N-dimethyl-N'-phenylformamidine.

Visualizing the Pathways and Workflow

To further clarify the processes, the following diagrams illustrate the reaction pathway of this compound and a comparative experimental workflow for both synthetic methods.

reaction_pathway Reaction Pathway of this compound cluster_reactants Reactants cluster_product Product cluster_byproducts Byproducts gold_reagent This compound {[ (CH₃)₂N-CH=N-CH=N(CH₃)₂ ]⁺Cl⁻} amidine N,N-dimethyl-N'-phenylformamidine [ C₆H₅N=CHN(CH₃)₂ ] gold_reagent->amidine + Aniline, Base aniline Aniline (C₆H₅NH₂) aniline->amidine base Base (e.g., NaOCH₃) base->amidine dmf Dimethylformamide dimethylamine Dimethylamine salt NaCl

Caption: Reaction of this compound with aniline in the presence of a base to form the corresponding formamidine.

experimental_workflow Comparative Experimental Workflow cluster_gold This compound Method cluster_bredereck Bredereck's Reagent Method cluster_analysis Spectroscopic Analysis g_start Mix this compound, Aniline, and Base g_react Reflux Overnight g_start->g_react g_workup Workup: Evaporation, Extraction g_react->g_workup g_purify Purification: Distillation/Recrystallization g_workup->g_purify analysis NMR, IR, Mass Spec g_purify->analysis b_start Mix Bredereck's Reagent and Aniline in Solvent b_react Reflux (monitor by TLC) b_start->b_react b_workup Workup: Evaporation b_react->b_workup b_purify Purification: Column Chromatography/Distillation b_workup->b_purify b_purify->analysis

Caption: A side-by-side comparison of the experimental workflows for amidine synthesis.

Conclusion

Both this compound and Bredereck's Reagent are highly effective for the synthesis of N,N-dimethyl-N'-phenylformamidine, yielding spectroscopically identical products. The choice of reagent may therefore depend on other factors such as reaction conditions, substrate scope, and cost. This compound is a well-established and robust method, while Bredereck's Reagent offers a milder alternative that may be advantageous for sensitive substrates. The detailed protocols and comparative data presented here serve as a valuable resource for researchers in selecting the optimal synthetic route for their specific needs.

A Comparative Guide to the Green Chemistry Aspects of Gold's Reagent Synthesis and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for greener and more sustainable chemical processes is a paramount objective in modern synthetic chemistry. This guide provides a comprehensive comparison of the green chemistry aspects of Gold's Reagent, a common Vilsmeier-Haack formylating agent, with its alternatives. By examining key metrics such as atom economy, E-factor, toxicity, and reaction conditions, this document aims to equip researchers with the knowledge to make more environmentally conscious decisions in their synthetic endeavors.

Synthesis of Formylating Agents: A Green Chemistry Perspective

The traditional synthesis of this compound, the Vilsmeier reagent, involves the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This method, while effective, raises significant environmental and safety concerns due to the use of the highly toxic and corrosive POCl₃. In contrast, greener alternatives for both the synthesis of Vilsmeier-type reagents and for formylation reactions are gaining prominence.

A notable green alternative to the traditional synthesis of this compound involves the use of phthaloyl dichloride with DMF. This method avoids the use of hazardous reagents like phosgene, thionyl chloride, or phosphoryl chloride. A key advantage of this greener route is its high atom efficiency and the generation of phthalic anhydride as a byproduct, which can be recovered in high yield and reused.

Below is a comparative table summarizing the green chemistry metrics for the synthesis of this compound via the traditional route and a greener alternative.

MetricTraditional Synthesis (DMF + POCl₃)Greener Synthesis (DMF + Phthaloyl Dichloride)Formic Acid (as a reagent)
Atom Economy ~55% (calculated for the formation of the Vilsmeier reagent)High (approaching 100% with byproduct recovery and reuse)Not applicable (used directly)
Reagents/Byproducts POCl₃ (toxic, corrosive), generates phosphate wastePhthaloyl dichloride, generates recoverable phthalic anhydrideCan be produced from CO and methanol
Solvents Often used neat or in chlorinated solventsToluene or 2-chlorotoluene (safer alternatives to 1,4-dioxane)Can be used neat or in water
Safety Hazards POCl₃ is highly toxic, corrosive, and reacts violently with water[1][2][3][4][5]. DMF is a reproductive hazard and hepatotoxin[6][7][8][9].Phthaloyl dichloride is a corrosive lachrymator.Formic acid is corrosive and flammable[10][11][12][13].

Experimental Workflow: Greener Synthesis of this compound

The following diagram illustrates the experimental workflow for a greener synthesis of this compound using phthaloyl dichloride.

Greener_Synthesis_Workflow cluster_synthesis Greener Synthesis of this compound reagents Mix DMF and Phthaloyl Dichloride solvent Add Toluene or 2-Chlorotoluene reagents->solvent 1. reaction Stir at Room Temperature solvent->reaction 2. filtration Filter the Precipitate (this compound) reaction->filtration 3. recovery Recover Phthalic Anhydride from Filtrate filtration->recovery 4.

Greener synthesis workflow.

Use in Formylation Reactions: A Comparative Analysis

This compound is a powerful and versatile reagent for the formylation of a wide range of substrates, including electron-rich aromatic and heteroaromatic compounds. However, the reaction often requires stoichiometric amounts of the reagent and can generate significant waste. Formic acid, particularly when used under neat (solvent-free) conditions or with a catalyst, presents a greener alternative for many formylation reactions, especially for N-formylation of amines.

The following tables provide a comparative overview of the performance of this compound (Vilsmeier-Haack reaction) and formic acid for the formylation of representative substrates.

Table 1: Formylation of Indole

Reagent/MethodReaction ConditionsYield (%)Reference
This compound (Vilsmeier-Haack) POCl₃, DMF, 0°C to 85°C, 6 h96[14]
Formic Acid (Catalytic) FeCl₃ (2 mol%), Formaldehyde, aq. NH₃, DMF, 130°Cup to 93[13]
Formic Acid (Catalyst- and Solvent-Free) Neat, 120°C, 12hModerate to Excellent[11]

Table 2: N-Formylation of Aniline

Reagent/MethodReaction ConditionsYield (%)Reference
This compound (Vilsmeier-Haack) DMF, POCl₃Good to Excellent[15]
Formic Acid (Neat) 60°CExcellent[3][16]
Formic Acid/Acetic Anhydride -20°C, 15 min97-100[17]

Green Chemistry Metrics in Application

To further assess the environmental impact of these formylation methods, the E-factor (Environmental Factor) can be calculated. The E-factor is the mass ratio of waste to the desired product. A lower E-factor indicates a greener process.

ReactionReagentsByproductsE-Factor (approximate)
Vilsmeier-Haack Formylation of Anisole Anisole, Phosgene, DMF, AlCl₃, ChloroformDimethylamine, HCl, Aluminum Hydroxide, Phosphate salts2.77 (assuming solvent recovery)[5]
N-Formylation of Aniline with Formic Acid (Neat) Aniline, Formic AcidWaterLow (approaching 0 in ideal conditions)

Experimental Protocols

Formylation of Indole using Vilsmeier Reagent [12]

  • To a solution of Vilsmeier reagent (2.0 eq.) in DMF, add indole (1.0 eq.) at 0 °C.

  • Stir the solution for 2.5 hours at room temperature.

  • Quench the reaction with 1 M NaOH (aq.).

  • Dilute with water and pour into ice-cooled water.

  • Stir for 1 hour at the same temperature.

  • Collect the precipitate by filtration, wash with water, and dry under reduced pressure to yield indole-3-carbaldehyde.

N-Formylation of Aniline using Formic Acid (Neat) [3][16]

  • Add formic acid to aniline in a 4:1 molar ratio.

  • Heat the reaction mixture with stirring at 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction mixture over ice.

  • Extract the product with ethyl acetate and wash with NaHCO₃ solution.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the pure product.

Role in Signaling Pathways

While this compound itself is not directly involved in biological signaling, the formylated compounds it produces can have significant biological activity. N-formylated peptides, for instance, are known to be potent activators of formyl peptide receptors (FPRs), which play a crucial role in the innate immune response by guiding neutrophils to sites of infection or injury[18][19][20][21]. The formylation of lysine residues on histone proteins has also been shown to play a role in DNA binding and may influence gene expression[22]. The synthesis of novel formylated compounds using greener methods could, therefore, open new avenues for the development of therapeutics targeting these pathways.

The following diagram illustrates the general signaling pathway initiated by N-formylated peptides.

Signaling_Pathway cluster_pathway N-Formyl Peptide Signaling Pathway ligand N-Formyl Peptide receptor Formyl Peptide Receptor (FPR) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein Activation effector Downstream Effectors (e.g., PLC, PI3K) g_protein->effector Signal Transduction response Cellular Response (e.g., Chemotaxis, Phagocytosis, Inflammatory Mediator Release) effector->response Induction

N-formyl peptide signaling.

Conclusion

This comparative guide highlights the significant green chemistry advantages of moving away from the traditional synthesis and use of this compound. The development of greener synthetic routes for Vilsmeier-type reagents and the adoption of alternative formylating agents like formic acid offer substantial improvements in terms of atom economy, waste reduction, and safety. While this compound remains a powerful tool for specific transformations, researchers are encouraged to consider these greener alternatives to align their synthetic practices with the principles of sustainability. The choice of reagent should be guided by a holistic assessment of the reaction's efficiency, environmental impact, and safety profile.

References

Safety Operating Guide

Safe Disposal of Gold's Reagent: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Gold's Reagent must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a combustible solid that can cause skin, eye, and respiratory irritation.[1] While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on its chemical properties and general hazardous waste guidelines is essential.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be approached as a hazardous waste management process. Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Treat all unused this compound and any materials contaminated with it (e.g., weighing papers, gloves, and empty containers) as hazardous waste.

    • Do not mix this compound waste with other waste streams, particularly incompatible chemicals, to prevent unforeseen reactions.

  • Containerization:

    • Place solid this compound waste and contaminated materials into a designated, sealable, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the outside of the container is clean and free from contamination.

  • Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound" or "[3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride," and the specific hazards (e.g., "Irritant," "Combustible Solid").

    • Include the accumulation start date on the label.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition. This compound is classified as a combustible solid (Storage Class 11).[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service to arrange for pickup and proper disposal.[2]

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle the waste appropriately.

Spill and Emergency Procedures

In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's emergency response team or EHS.

Quantitative Data Summary

PropertyValueSource
Chemical Formula(CH3)2NCH=NCH=N(CH3)2Cl[1]
CAS Number20353-93-9[1]
Molecular Weight165.66 g/mol [1]
Melting Point100-102 °C[1]
Hazard ClassificationsEye Irrit. 2, Skin Irrit. 2, STOT SE 3[1]
Storage Class11 (Combustible Solids)[1]

Disposal Workflow Diagram

Gold_Reagent_Disposal_Workflow start Start: Need to Dispose of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Dust Mask) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid this compound or Contaminated Materials assess_waste->solid_waste Unused Reagent/ Contaminated Solids spill Spill of this compound assess_waste->spill Accidental Release containerize Place in a Labeled, Sealable Hazardous Waste Container solid_waste->containerize small_spill Small Spill? spill->small_spill store Store in Designated Hazardous Waste Accumulation Area containerize->store cleanup_small Carefully Sweep Up, Avoiding Dust. Place in Waste Container. small_spill->cleanup_small Yes large_spill Evacuate Area. Contact EHS/ Emergency Response. small_spill->large_spill No cleanup_small->store contact_disposal Contact EHS or Licensed Waste Disposal Service for Pickup store->contact_disposal end End: Proper Disposal Complete contact_disposal->end

References

Personal protective equipment for handling Gold's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential safety, operational, and disposal information for Gold's Reagent, a versatile tool in organic synthesis. By adhering to these procedures, you can minimize risks and maintain a safe research environment.

Immediate Safety Information

This compound, also known as ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride), is a hygroscopic solid that requires careful handling. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Classifications:

  • Skin Irritant (Category 2)[1]

  • Eye Irritant (Category 2A)[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[1]

In case of exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment is mandatory to prevent exposure.

PPE CategorySpecification
Hand Protection Wear impervious gloves, such as nitrile or butyl rubber. Inspect gloves before use.[2]
Eye/Face Protection Use chemical safety goggles or a face shield.[2]
Skin and Body Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Use a NIOSH-approved N95 dust mask or work in a well-ventilated fume hood to avoid inhaling dust.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.

  • Avoid generating dust during handling.

  • Keep the container tightly closed when not in use.

  • As this compound is hygroscopic, handle it in a dry environment to prevent degradation.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents and water.

  • The storage class for this combustible solid is 11.[1]

Disposal Plan

The disposal of this compound and its waste products must be conducted in strict accordance with all local, state, and federal regulations. As a chemical waste generator, it is your responsibility to ensure proper disposal.

General Guidelines:

  • Do not dispose of this compound down the drain or in the general trash.

  • Collect all waste materials, including contaminated PPE and empty containers, in a designated and properly labeled hazardous waste container.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service for specific disposal instructions.[3]

  • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition.

Due to the lack of specific published neutralization protocols for this compound, it is crucial to consult with safety professionals to determine the appropriate disposal method.

Experimental Protocol: β-Dimethylaminomethylenation of a Ketone

The following is a generalized experimental workflow for the use of this compound in the β-dimethylaminomethylenation of a ketone, a common application in organic synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Assemble Reagents: - this compound - Ketone - Anhydrous Solvent (e.g., Toluene) - Base (e.g., Triethylamine) start->reagents glassware Prepare Dry Glassware under Inert Atmosphere (N2 or Ar) reagents->glassware dissolve_ketone Dissolve Ketone and Base in Anhydrous Solvent glassware->dissolve_ketone add_golds Add this compound to the Solution dissolve_ketone->add_golds reflux Heat the Mixture to Reflux (Monitor by TLC) add_golds->reflux cool Cool Reaction to Room Temperature reflux->cool quench Quench with Water or Aqueous Solution cool->quench extract Extract with an Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify characterize Characterize the Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the β-dimethylaminomethylenation of a ketone using this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.